L-Proline-13C5,15N
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
121.087 g/mol |
Nombre IUPAC |
(2S)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
ONIBWKKTOPOVIA-XAFSXMPTSA-N |
SMILES isomérico |
[13CH2]1[13CH2][13C@H]([15NH][13CH2]1)[13C](=O)O |
SMILES canónico |
C1CC(NC1)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Proline-¹³C₅,¹⁵N for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled (SIL) amino acid critical for advanced biochemical and biomedical research. This document details its chemical properties, and applications, and provides insights into experimental protocols where it serves as an indispensable tool.
Core Concepts: Understanding L-Proline-¹³C₅,¹⁵N
L-Proline-¹³C₅,¹⁵N is a non-radioactive, heavy-isotope-labeled form of the proteinogenic amino acid L-proline. In this molecule, all five carbon atoms are substituted with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift compared to its unlabeled counterpart, making it an ideal tracer and internal standard for a variety of analytical techniques.
Its primary utility lies in its ability to be distinguished from the naturally abundant, "light" L-proline by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction allows for the precise tracking and quantification of proline metabolism, protein synthesis and turnover, and the study of protein structure and dynamics.
Chemical and Physical Properties
The fundamental properties of L-Proline-¹³C₅,¹⁵N are summarized in the table below, providing a quick reference for researchers. Data has been compiled from various suppliers and databases.[1][2][3]
| Property | Value |
| Chemical Formula | ¹³C₅H₉¹⁵NO₂ |
| Molecular Weight | 121.09 g/mol |
| Exact Mass | 121.07713760 Da |
| CAS Number | 202407-23-6 |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Isotopic Enrichment | ¹³C: ≥98-99 atom %; ¹⁵N: ≥98-99 atom % |
| Melting Point | 228 °C (decomposes) |
| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O |
| Storage Temperature | Room temperature or refrigerated (+2°C to +8°C), protect from light. |
Key Applications in Research and Drug Development
The unique properties of L-Proline-¹³C₅,¹⁵N make it a valuable tool in several key research areas:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of proline in cellular systems. By introducing ¹³C,¹⁵N-labeled proline into cell cultures, researchers can elucidate the pathways of proline synthesis, degradation, and its contribution to other metabolic networks, such as the citric acid cycle.[4]
-
Quantitative Proteomics: In methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Proline-¹³C₅,¹⁵N is used to create a "heavy" proteome that serves as an internal standard. This allows for the accurate quantification of protein expression levels between different cell populations, for example, in drug treatment studies or disease models.
-
Biomarker Quantification: L-Proline-¹³C₅,¹⁵N is instrumental in the development of assays for the absolute quantification of protein biomarkers, particularly those rich in proline, such as collagen-derived peptides in studies of fibrosis or bone metabolism.
-
NMR-Based Structural Biology: The incorporation of ¹³C and ¹⁵N labels into proteins enhances the sensitivity and resolution of NMR experiments. This is particularly useful for the structural determination of proteins and for studying their dynamics and interactions, with specific NMR pulse sequences designed for ¹³C/¹⁵N-labeled proteins.
Experimental Protocols and Methodologies
While specific experimental parameters will vary based on the instrumentation and biological system under investigation, this section provides detailed overviews of common methodologies employing L-Proline-¹³C₅,¹⁵N.
Quantitative Analysis of Collagen Turnover Biomarkers using a Labeled Proline Analog
This protocol outlines the use of an isotopically labeled proline analog for the synthesis of an internal standard peptide for the quantification of collagen turnover biomarkers, such as the N-terminal propeptide of type I procollagen (B1174764) (P1NP), by Multiple Reaction Monitoring (MRM) mass spectrometry.
1. Synthesis of the Stable Isotope-Labeled Internal Standard Peptide:
- A tryptic peptide from human P1NP suitable for quantification is selected (e.g., APGLPGPR).
- This peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
- During synthesis, Fmoc-Pro-OH-¹³C₅,¹⁵N is incorporated at the desired proline positions.
- The resulting heavy peptide is purified by High-Performance Liquid Chromatography (HPLC).
- The precise concentration of the purified heavy peptide is determined by amino acid analysis.
2. Sample Preparation:
- Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the peptides.
- Internal Standard Spiking: Add a known amount of the synthesized heavy peptide internal standard to the supernatant.
- Drying: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried sample in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
3. LC-MS/MS Analysis (MRM Mode):
- Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column to separate the peptides.
- Mass Spectrometry: Analyze the eluting peptides using a triple quadrupole mass spectrometer operating in MRM mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both the endogenous (light) and the internal standard (heavy) peptide. The mass shift due to the ¹³C and ¹⁵N isotopes will result in a different precursor ion mass for the heavy peptide.
4. Data Analysis:
- Peak Integration: Integrate the peak areas for the MRM transitions of both the light and heavy peptides.
- Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
- Quantification: Determine the absolute concentration of the endogenous P1NP peptide in the original sample by comparing the calculated ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.
General Workflow for ¹³C-¹⁵N Metabolic Flux Analysis
This workflow describes the general steps for conducting a dual-isotope labeling experiment to quantify carbon and nitrogen fluxes in a biological system.
1. Experimental Setup:
- Establish a continuous cell culture in a chemostat to achieve a metabolic steady state.
- The culture medium should contain known concentrations of carbon (e.g., glucose) and nitrogen (e.g., ammonium (B1175870) chloride) sources.
2. Isotope Labeling:
- Switch the cells to a medium containing ¹³C-labeled and ¹⁵N-labeled substrates, such as [U-¹³C]glucose and L-Proline-¹³C₅,¹⁵N.
- Continue the culture until an isotopic steady state is reached for both carbon and nitrogen incorporation into intracellular metabolites.
3. Sample Collection and Metabolite Extraction:
- Harvest the cells at isotopic steady state.
- Perform a rapid quenching of metabolism to prevent further enzymatic activity.
- Extract intracellular metabolites using appropriate solvents (e.g., a cold methanol-water mixture).
4. Mass Spectrometry Analysis:
- Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs).
5. Computational Modeling and Flux Calculation:
- Construct a metabolic model that includes the relevant carbon and nitrogen metabolic pathways.
- Use the measured extracellular uptake and secretion rates and the MIDs of intracellular metabolites as inputs for a computational flux analysis software.
- The software will then calculate the intracellular carbon and nitrogen fluxes that best fit the experimental data.
Mandatory Visualizations
Signaling Pathway: TGF-β and Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of collagen synthesis. Dysregulation of this pathway is implicated in various fibrotic diseases. The quantification of collagen turnover, often using proline-labeled standards, is crucial for studying these conditions.
Caption: TGF-β signaling pathway leading to collagen synthesis.
Experimental Workflow: Quantitative Proteomics using a Labeled Internal Standard
This diagram illustrates a typical workflow for quantitative proteomics using a stable isotope-labeled internal standard, such as a peptide synthesized with L-Proline-¹³C₅,¹⁵N.
Caption: Workflow for quantitative proteomics with a labeled standard.
References
- 1. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Labeling for Proteomic Analysis of Tissues in Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Proline-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document details the synthetic pathway from isotopically labeled L-glutamic acid, provides step-by-step experimental protocols for both synthesis and analysis, and explores the role of proline in key cellular signaling pathways.
Synthesis of L-Proline-¹³C₅,¹⁵N
The most common and efficient method for the synthesis of L-Proline-¹³C₅,¹⁵N involves a two-step process starting from commercially available L-Glutamic acid-¹³C₅,¹⁵N. This method ensures the retention of the desired stereochemistry and high isotopic enrichment. The synthetic route is based on the ring closure of L-glutamic acid to form L-5-oxoproline (pyroglutamic acid), followed by the selective reduction of the lactam to yield L-proline.
A general scheme for this synthesis is described, which can be adapted for gram-scale production.[1]
Synthetic Pathway Overview
The synthesis proceeds as follows:
-
Cyclization of L-Glutamic acid-¹³C₅,¹⁵N to L-5-Oxoproline-¹³C₅,¹⁵N: The initial step involves the intramolecular cyclization of L-Glutamic acid-¹³C₅,¹⁵N to form the five-membered lactam ring of L-5-oxoproline-¹³C₅,¹⁵N. This is typically achieved by heating the glutamic acid in a suitable solvent.
-
Selective Reduction of L-5-Oxoproline-¹³C₅,¹⁵N to L-Proline-¹³C₅,¹⁵N: The lactam carbonyl of L-5-oxoproline-¹³C₅,¹⁵N is then selectively reduced to a methylene (B1212753) group to yield L-Proline-¹³C₅,¹⁵N. A common method for this reduction involves the conversion of the amide to a thioamide, followed by reduction with a reagent like tributyltin hydride.[1]
Experimental Protocol: Synthesis
Step 1: Cyclization of L-Glutamic acid-¹³C₅,¹⁵N to L-5-Oxoproline-¹³C₅,¹⁵N
-
Materials:
-
L-Glutamic acid-¹³C₅,¹⁵N (1.0 eq)
-
Deionized water
-
Reflux apparatus
-
-
Procedure:
-
Dissolve L-Glutamic acid-¹³C₅,¹⁵N in a minimal amount of hot deionized water in a round-bottom flask.
-
Heat the solution to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the solution to cool to room temperature.
-
The product, L-5-Oxoproline-¹³C₅,¹⁵N, will crystallize out of the solution.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Step 2: Selective Reduction of L-5-Oxoproline-¹³C₅,¹⁵N to L-Proline-¹³C₅,¹⁵N
This step involves a two-part process: conversion to the thioamide and subsequent reduction.
-
Part A: Thionation of L-5-Oxoproline-¹³C₅,¹⁵N
-
Materials:
-
L-5-Oxoproline-¹³C₅,¹⁵N (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Suspend L-5-Oxoproline-¹³C₅,¹⁵N in anhydrous toluene in a flask under an inert atmosphere.
-
Add Lawesson's reagent to the suspension.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude thioamide can be purified by column chromatography on silica (B1680970) gel.
-
-
-
Part B: Reduction of the Thioamide
-
Materials:
-
L-5-Thioxoproline-¹³C₅,¹⁵N (from Part A) (1.0 eq)
-
Tributyltin hydride (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the purified thioamide in anhydrous toluene under an inert atmosphere.
-
Add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude L-Proline-¹³C₅,¹⁵N can be purified by ion-exchange chromatography.
-
-
Quantitative Data
While specific yields can vary depending on the scale and reaction conditions, the synthesis of labeled L-proline from L-glutamic acid is generally reported to be high-yielding. Commercial suppliers of L-Proline-¹³C₅,¹⁵N typically report isotopic purity of ≥98 atom % ¹³C and ≥98 atom % ¹⁵N, with a chemical purity of ≥95%.[2]
| Parameter | Typical Value |
| Overall Yield | >70% |
| Isotopic Enrichment (¹³C) | ≥98% |
| Isotopic Enrichment (¹⁵N) | ≥98% |
| Chemical Purity | ≥95% |
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of the labeled compound for its intended applications. The primary methods for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of incorporation of ¹³C and ¹⁵N can be accurately quantified.
2.1.1. Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized L-Proline-¹³C₅,¹⁵N.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.
-
For GC-MS analysis, derivatization is necessary to increase volatility. A common method is the formation of N-acetyl methyl esters.[3]
-
-
Instrumentation and Parameters:
-
Instrument: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer Settings:
-
Resolution: Set to a high value (e.g., >70,000) to resolve the isotopic peaks.
-
Scan Range: A range that includes the expected m/z of the unlabeled and fully labeled L-Proline.
-
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Identify the molecular ion peak for L-Proline ([M+H]⁺).
-
Determine the relative intensities of the isotopologue peaks. For L-Proline-¹³C₅,¹⁵N, the fully labeled species will have a mass shift of +6 Da compared to the unlabeled compound.
-
Calculate the isotopic enrichment by comparing the experimental isotopic distribution to the theoretical distribution for natural abundance and for the fully labeled compound. Software tools can be used to simulate and fit the isotopic patterns to determine the percentage of incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, provides detailed information about the isotopic labeling at each specific atomic position within the molecule.
2.2.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the L-Proline-¹³C₅,¹⁵N sample in a suitable deuterated solvent (e.g., D₂O).
-
Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.
-
-
Instrumentation and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Nuclei to Observe: ¹H, ¹³C, and ¹⁵N.
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The presence of signals at the expected chemical shifts for all five carbon atoms confirms their labeling. The absence of significant signals at the chemical shifts of unlabeled proline indicates high isotopic enrichment.
-
-
¹⁵N NMR Parameters:
-
Acquire a proton-decoupled ¹⁵N spectrum. A single signal corresponding to the labeled nitrogen atom should be observed.
-
-
¹H NMR Parameters:
-
Acquire a standard ¹H spectrum. The coupling patterns will be significantly altered due to the presence of ¹³C and ¹⁵N. For example, the protons attached to ¹³C will appear as doublets due to one-bond ¹H-¹³C coupling.
-
-
-
Data Analysis:
-
Integrate the signals in the ¹³C and ¹⁵N spectra to confirm the presence of the labels.
-
Analyze the coupling patterns in the ¹H spectrum to confirm the positions of the ¹³C labels.
-
The isotopic purity can be estimated by comparing the integrals of the signals from the labeled species to any residual signals from the unlabeled species.
-
Role in Cellular Signaling Pathways
L-Proline is not only a fundamental building block of proteins but also plays a significant role in cellular metabolism and signaling. The use of isotopically labeled L-Proline, such as L-Proline-¹³C₅,¹⁵N, allows researchers to trace its metabolic fate and its influence on various signaling pathways.
Proline Metabolism and Reactive Oxygen Species (ROS) Signaling
Proline metabolism is intricately linked to the cellular redox state and the production of reactive oxygen species (ROS). Proline can be synthesized from glutamate (B1630785) in the cytosol and catabolized back to glutamate in the mitochondria. This process can influence the balance of NADP⁺/NADPH and FAD/FADH₂, thereby impacting ROS production.[4]
Proline and mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including proline, are known to activate the mTORC1 signaling complex. L-Proline-¹³C₅,¹⁵N can be used to study how proline availability influences mTOR signaling and downstream processes like protein synthesis and autophagy.
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic purity analysis of L-Proline-¹³C₅,¹⁵N. The described protocols, based on established chemical transformations and analytical techniques, offer a reliable approach for producing and characterizing this important research tool. The inclusion of its role in cellular signaling pathways highlights the utility of L-Proline-¹³C₅,¹⁵N in elucidating complex biological processes. For researchers and drug development professionals, the ability to accurately synthesize and analyze this labeled compound is essential for advancing studies in metabolism, protein structure and function, and drug discovery.
References
A Technical Guide to L-Proline-¹³C₅,¹⁵N: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its properties, outlines key experimental methodologies for its use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, and provides visual representations of relevant metabolic pathways and experimental workflows.
Core Physical and Chemical Characteristics
L-Proline-¹³C₅,¹⁵N is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tool for tracing and quantification in complex biological systems.
Quantitative Data Summary
The physical and chemical properties of L-Proline-¹³C₅,¹⁵N are summarized in the table below, compiled from various suppliers and chemical databases.
| Property | Value | References |
| Molecular Formula | ¹³C₅H₉¹⁵NO₂ | [1][2] |
| Molecular Weight | 121.09 g/mol | [1][2][3] |
| Exact Mass | 121.07713760 Da | |
| CAS Number | 202407-23-6 | |
| Appearance | White to off-white powder/solid | |
| Melting Point | ~228 °C (decomposes) | |
| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O | |
| Isotopic Purity (¹³C) | ≥ 98-99 atom % | |
| Isotopic Purity (¹⁵N) | ≥ 98-99 atom % | |
| Chemical Purity | ≥ 95-98% | |
| Solubility | Soluble in water. Information on solubility in other solvents is limited, but the unlabeled form is soluble in alcohol and insoluble in ether. | |
| Storage Temperature | Room temperature to refrigerated (+2°C to +8°C). Protect from light. |
Experimental Protocols and Applications
L-Proline-¹³C₅,¹⁵N is a versatile tool employed in a range of applications, most notably in quantitative proteomics, metabolomics, and metabolic flux analysis. Its use as an internal standard and a metabolic tracer allows for precise and accurate measurements in complex biological matrices.
Application in Quantitative Proteomics and Mass Spectrometry
Stable isotope-labeled amino acids are widely used as internal standards for the accurate quantification of proteins and peptides by mass spectrometry. L-Proline-¹³C₅,¹⁵N, with its known concentration and distinct mass, allows for the precise measurement of its unlabeled counterpart in biological samples.
This protocol is adapted from a validated method for the analysis of proline in human serum.
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of L-Proline-¹³C₅,¹⁵N (internal standard, IS) in a suitable solvent (e.g., water or methanol).
-
Prepare calibration standards by spiking known concentrations of unlabeled L-proline into a surrogate blank serum (proline-free).
-
Add a fixed concentration of the L-Proline-¹³C₅,¹⁵N IS to all calibration standards and quality control samples.
-
-
Sample Preparation:
-
Thaw human serum samples on ice.
-
Precipitate proteins by adding a sufficient volume of ice-cold methanol (B129727) (e.g., 3 volumes of methanol to 1 volume of serum).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the extracted proline to a clean tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable column for amino acid separation, such as a Phenomenex Lux 5u Cellulose-1 column (250 × 4.6 mm).
-
Employ an isocratic mobile phase, for example, 40% methanol in 0.05% formic acid aqueous solution.
-
Set an appropriate flow rate and injection volume.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Set the MRM transitions for both unlabeled L-proline and L-Proline-¹³C₅,¹⁵N.
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of proline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Application in Metabolic Tracing and Flux Analysis
L-Proline-¹³C₅,¹⁵N serves as a tracer to investigate the dynamics of proline metabolism, including its biosynthesis, degradation, and incorporation into other metabolic pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of malignancy.
This generalized protocol outlines the workflow for a metabolic tracing experiment using L-Proline-¹³C₅,¹⁵N in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells of interest to a desired confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing L-Proline-¹³C₅,¹⁵N at a known concentration. The concentration should be chosen based on the specific experimental goals and the normal proline concentration in the medium.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled proline. Time-course experiments can be performed to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled proline.
-
Quench metabolism and extract intracellular metabolites by adding a pre-chilled extraction solvent, such as 80% methanol, to the cell culture plate.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry (LC-MS or GC-MS):
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled to either liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
For GC-MS analysis, derivatization of the amino acids is typically required to increase their volatility.
-
The mass spectrometer will detect the mass isotopologues of proline and its downstream metabolites, allowing for the determination of the extent of ¹³C and ¹⁵N incorporation.
-
-
Data Analysis and Interpretation:
-
Process the raw mass spectrometry data to identify and quantify the different mass isotopologues of proline and related metabolites.
-
Correct for the natural abundance of ¹³C and ¹⁵N.
-
Calculate the fractional or percentage enrichment of the labeled isotopes in each metabolite.
-
Interpret the labeling patterns to elucidate the activity of metabolic pathways involving proline.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving proline and a typical experimental workflow for stable isotope tracing.
Caption: Proline Biosynthesis and Degradation Pathways.
Caption: Experimental Workflow for Stable Isotope Tracing.
Conclusion
L-Proline-¹³C₅,¹⁵N is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established experimental protocols, enable precise and reliable investigations into protein quantification, metabolic pathways, and cellular physiology. This guide provides a foundational understanding for the effective utilization of this stable isotope-labeled compound in a variety of research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Stable Isotope-Labeled Proline in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled proline has emerged as an indispensable tool in modern biological and biomedical research. By replacing specific atoms (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N) with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of proline and its incorporation into proteins with high precision. This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled proline, with a focus on metabolic studies, protein analysis, and its role as a tracer in various biological systems. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate the integration of these powerful techniques into research and drug development workflows.
Core Applications
The unique cyclic structure of proline, a non-essential amino acid, imparts significant structural constraints on proteins, particularly collagen.[1] Its metabolism is intricately linked to cellular energy homeostasis, redox balance, and signaling pathways, making it a crucial molecule in both normal physiology and disease states such as cancer.[1][2] Stable isotope-labeled proline serves as a powerful tracer to elucidate these complex processes.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis using stable isotope tracers allows for the quantification of the rates (fluxes) of metabolic pathways.[3][4] ¹³C-labeled proline is frequently used to trace the flow of carbon atoms through central carbon metabolism. Proline catabolism can contribute to the tricarboxylic acid (TCA) cycle, providing anaplerotic input. By measuring the isotopic enrichment in downstream metabolites, researchers can determine the relative contribution of proline to cellular energy production and biosynthetic pathways. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used mass spectrometry-based technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two cell populations are cultured in media containing either the "light" (natural abundance) or "heavy" (stable isotope-labeled) form of an essential amino acid. Since proline can be synthesized by many cell lines, its use in SILAC requires careful consideration of the experimental setup, often in proline-auxotrophic strains or by inhibiting its endogenous synthesis. A common issue is the metabolic conversion of labeled arginine to labeled proline, which can be mitigated by supplementing the culture medium with a high concentration of unlabeled proline.
Protein Turnover and Synthesis Rate Analysis
The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis. ¹⁵N-labeled proline can be used to measure the rate of protein synthesis by monitoring its incorporation into newly synthesized proteins over time. This is particularly valuable for studying the dynamics of long-lived proteins like collagen, a protein rich in proline and hydroxyproline.
Collagen Synthesis and Deposition
Given that proline and its hydroxylated form, hydroxyproline, are major components of collagen, stable isotope-labeled proline is an excellent tracer for studying collagen metabolism. Researchers can quantify the synthesis and deposition of new collagen by measuring the incorporation of labeled proline into collagen protein. This has significant applications in studying wound healing, fibrosis, and other conditions characterized by altered extracellular matrix dynamics.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing stable isotope-labeled proline.
| Parameter | Organism/Cell Line | Isotope | Enrichment (%) | Application | Reference |
| ¹⁵N Enrichment in Tissues | Rat | ¹⁵N-labeled diet | Brain: ~74%, Liver: ~91% | Protein Turnover | |
| Labeling Efficiency of 4-Hyp | Human Embryonic Lung (HEL) Fibroblasts | ¹³C₅¹⁵N₁-Proline | >95% | Collagen Synthesis | |
| Fractional Synthesis Rate (FSR) of Bone Collagen | Rat | ²H₂O | 0.005 - 0.529 %/day | Bone Metabolism | |
| Proline Contribution from Glutamine | P493 B-cell line | ¹³C₅,¹⁵N₂-Glutamine | Varies with MYC expression | Metabolic Flux |
Table 1: Representative Quantitative Data from Stable Isotope-Labeled Proline Studies. This table provides examples of quantitative data obtained from various applications of stable isotope-labeled proline, including in vivo protein turnover, collagen synthesis, and metabolic flux analysis. The enrichment levels and synthesis rates can vary significantly depending on the experimental conditions, organism, and tissue type.
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving stable isotope-labeled proline.
Protocol for ¹³C-Proline Metabolic Flux Analysis by LC-MS
This protocol outlines the general steps for tracing the metabolism of ¹³C-proline in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Replace the standard medium with a medium containing a known concentration of [U-¹³C₅]-proline. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells. A time-course experiment is often recommended.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the liquid chromatography (LC) system.
-
-
LC-MS Analysis:
-
Separate the metabolites using an appropriate LC method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect the mass isotopologues of proline and downstream metabolites using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Determine the mass isotopologue distribution (MID) for proline and its metabolites.
-
Use metabolic modeling software to calculate metabolic fluxes based on the MIDs.
-
Protocol for SILAC using Labeled Proline
This protocol describes a typical SILAC experiment for quantitative proteomics.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing natural abundance proline.
-
The other population is grown in "heavy" medium containing a stable isotope-labeled proline (e.g., ¹³C₅,¹⁵N₁-proline).
-
Ensure complete incorporation of the labeled amino acid by culturing for at least five to six cell doublings.
-
To prevent the conversion of labeled arginine to proline, supplement both light and heavy media with a high concentration of unlabeled proline (e.g., 200 mg/L).
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Protein Digestion:
-
Digest the combined protein mixture into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Protocol for Measuring Collagen Synthesis using Stable Isotope-Labeled Proline
This protocol is adapted from a method for quantifying type-specific collagen synthesis.
-
Labeling of Collagen:
-
Culture fibroblasts in a medium containing stable isotope-labeled proline (e.g., ¹³C₅¹⁵N₁-Proline), lysine, and arginine to produce a "heavy" collagen internal standard (SI-collagen).
-
-
Sample Preparation:
-
Mix the biological sample containing "light" collagen with a known amount of the purified "heavy" SI-collagen.
-
Denature the collagen by heating.
-
Digest the collagen mixture with trypsin.
-
-
LC-MS Analysis:
-
Separate the tryptic peptides by liquid chromatography.
-
Quantify specific collagen peptides using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring the transitions for both the light and heavy peptide pairs.
-
-
Data Analysis:
-
Calculate the amount of specific collagen types in the sample based on the ratio of the light to heavy peptide signals and the known amount of the SI-collagen standard.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the application of stable isotope-labeled proline.
Caption: Overview of Proline Metabolism.
Caption: General Workflow for SILAC.
Caption: Proline Metabolism in Cancer Signaling.
Conclusion
Stable isotope-labeled proline is a versatile and powerful tool for elucidating complex biological processes. Its applications in metabolic flux analysis, quantitative proteomics, and the study of protein turnover provide invaluable insights for basic research and drug development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to leverage the capabilities of stable isotope-labeled proline in their own investigations. As our understanding of the intricate roles of proline in health and disease continues to grow, the innovative use of these labeled compounds will undoubtedly continue to drive significant scientific advancements.
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
L-Proline-¹³C₅,¹⁵N: A Technical Guide for Researchers
This technical guide provides an in-depth overview of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.
Core Properties of L-Proline-¹³C₅,¹⁵N
L-Proline-¹³C₅,¹⁵N is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with the stable isotope ¹⁵N. This labeling makes it a powerful tool for tracing and quantifying metabolic processes and protein dynamics without the use of radioactivity.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 202407-23-6 | |
| Molecular Weight | 121.09 g/mol | |
| Molecular Formula | ¹³C₅H₉¹⁵NO₂ | |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | |
| Isotopic Enrichment | Typically ≥98% for ¹³C and ¹⁵N |
Applications in Research and Drug Development
L-Proline-¹³C₅,¹⁵N is a versatile tool with significant applications in various research fields, particularly in quantitative proteomics and metabolic analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In SILAC-based quantitative proteomics, L-Proline-¹³C₅,¹⁵N is primarily used to prevent the metabolic conversion of labeled arginine to labeled proline. This conversion can lead to inaccuracies in protein quantification. By supplementing the SILAC medium with unlabeled L-proline, this conversion is suppressed, ensuring that the heavy-labeled arginine signal remains distinct and accurate.
Metabolic Flux Analysis (MFA)
As a stable isotope-labeled metabolite, L-Proline-¹³C₅,¹⁵N is utilized as a tracer in metabolic flux analysis studies. By introducing it into a biological system, researchers can track the flow of carbon and nitrogen atoms through various metabolic pathways. This allows for the quantification of reaction rates (fluxes) and provides insights into cellular metabolism under different conditions, which is critical in understanding disease states and the mechanism of action of drugs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the incorporation of ¹³C and ¹⁵N labeled amino acids, such as L-Proline-¹³C₅,¹⁵N, into proteins is essential for structural and dynamic studies. These isotopes provide additional nuclear spins that can be detected and correlated in multidimensional NMR experiments, facilitating the resonance assignment and the determination of three-dimensional protein structures in solution. This is particularly valuable for studying protein-ligand interactions in drug discovery.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving L-Proline-¹³C₅,¹⁵N.
SILAC Protocol with Proline Supplementation
This protocol outlines the steps for a SILAC experiment with the addition of L-proline to prevent arginine-to-proline conversion.
1. Media Preparation:
-
Prepare "light" and "heavy" SILAC media. Both should be deficient in L-arginine and L-lysine.
-
Light Medium: Supplement with standard, unlabeled L-arginine and L-lysine.
-
Heavy Medium: Supplement with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.
-
Proline Supplementation: To both light and heavy media, add unlabeled L-proline to a final concentration of at least 200 mg/L. This concentration may need to be optimized depending on the cell line.
2. Cell Culture and Labeling:
-
Culture two populations of cells separately in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
-
Verify the incorporation efficiency (typically >97%) by mass spectrometry analysis of a small protein sample.
3. Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.
4. Sample Preparation for Mass Spectrometry:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Perform protein digestion (e.g., using trypsin).
-
Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 desalting).
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Metabolic Flux Analysis (MFA) using Labeled Proline
This protocol provides a general workflow for an MFA experiment using ¹³C- and ¹⁵N-labeled L-proline as a tracer.
1. Experimental Design:
-
Define the metabolic network of interest and the specific pathways to be investigated.
-
Select the appropriate isotopic tracer, in this case, L-Proline-¹³C₅,¹⁵N.
2. Cell Culture and Isotopic Labeling:
-
Culture cells in a defined medium containing the labeled L-proline.
-
Ensure the cells reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and growth rate.
3. Metabolite Extraction:
-
Quench the metabolism rapidly (e.g., using cold methanol) to prevent further enzymatic activity.
-
Extract the intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, water, and chloroform).
4. Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.
5. Flux Estimation and Modeling:
-
Use specialized software to input the measured labeling data and the defined metabolic network model.
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
Protein Expression and Purification for NMR Spectroscopy
This protocol describes the expression and purification of a ¹³C- and ¹⁵N-labeled protein for NMR analysis.
1. Protein Expression:
-
Transform an appropriate bacterial expression strain (e.g., E. coli BL21(DE3)) with a plasmid encoding the protein of interest.
-
Grow the cells in a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C₆-glucose as the sole carbon source. L-Proline-¹³C₅,¹⁵N can be added to the medium if specific labeling of proline residues is desired, or if the expression host is a proline auxotroph.
-
Induce protein expression at the appropriate cell density and temperature.
2. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a method such as sonication or high-pressure homogenization.
-
Purify the labeled protein from the cell lysate using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
3. NMR Sample Preparation:
-
Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer at a specific pH) containing 5-10% D₂O.
-
Concentrate the protein to the desired concentration for NMR experiments (typically 0.1-1 mM).
-
Add any necessary co-factors, ligands, or stabilizing agents.
4. NMR Data Acquisition and Analysis:
-
Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCO, HNCA, HNCACB, etc.) to assign the chemical shifts of the protein backbone and side chains.
-
Use the assigned chemical shifts and other NMR parameters (e.g., NOEs, RDCs) to determine the three-dimensional structure and study the dynamics of the protein.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of L-Proline-¹³C₅,¹⁵N.
The Role of L-Proline-¹³C₅,¹⁵N in Metabolic Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a cornerstone of many physiological and pathological processes, from cellular proliferation and differentiation to the progression of diseases like cancer and fibrosis. Understanding the intricate network of metabolic pathways is therefore paramount for developing novel therapeutic strategies. Stable isotope tracing has emerged as a powerful technique to dissect these complex metabolic networks. By introducing molecules labeled with heavy isotopes, such as ¹³C and ¹⁵N, researchers can track the fate of these molecules and their constituent atoms through various biochemical reactions. This provides a dynamic view of metabolic fluxes that cannot be obtained from static measurements of metabolite concentrations alone.
L-proline, a non-essential amino acid, plays a multifaceted role in cellular metabolism. It is a crucial component of collagen, the most abundant protein in mammals, and is also involved in redox balance, cell signaling, and as an energy source through its catabolism to glutamate (B1630785), which can fuel the tricarboxylic acid (TCA) cycle. Given its central role, tracking the metabolic fate of proline is of significant interest. L-Proline-¹³C₅,¹⁵N is a stable isotope-labeled version of proline where all five carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This dual labeling allows for the simultaneous tracing of both the carbon skeleton and the nitrogen atom of proline, providing a comprehensive view of its metabolic transformations.
This technical guide provides an in-depth overview of the application of L-Proline-¹³C₅,¹⁵N in metabolic tracing studies. It covers the core principles of proline metabolism, detailed experimental protocols for tracing studies, quantitative data presentation, and the visualization of relevant metabolic and signaling pathways.
Core Principles of Proline Metabolism
L-proline metabolism is a hub that connects several key metabolic pathways, including the urea (B33335) cycle and the TCA cycle. The main pathways of proline metabolism are its synthesis from glutamate and ornithine and its catabolism back to glutamate.
Proline Biosynthesis:
-
From Glutamate: The primary pathway for proline synthesis begins with the phosphorylation of glutamate by glutamate-5-kinase, followed by reduction to glutamate-5-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline by pyrroline-5-carboxylate reductase (PYCR).
-
From Ornithine: Ornithine, an intermediate of the urea cycle, can be converted to P5C by ornithine aminotransferase (OAT), which then enters the final step of proline synthesis.
Proline Catabolism:
The catabolism of proline is a two-step mitochondrial process that reverses its synthesis from glutamate.
-
Proline Dehydrogenase (PRODH/POX): Proline is oxidized to P5C by proline dehydrogenase.
-
P5C Dehydrogenase (P5CDH): P5C is then further oxidized to glutamate by P5C dehydrogenase.
The resulting glutamate can be converted to α-ketoglutarate, an intermediate of the TCA cycle, thus providing a source of energy and biosynthetic precursors.
Data Presentation
The following tables summarize hypothetical quantitative data from a typical L-Proline-¹³C₅,¹⁵N tracing experiment in a cancer cell line known to have upregulated proline metabolism.
Table 1: Mass Isotopologue Distribution in Proline-Related Metabolites after 24-hour Labeling with L-Proline-¹³C₅,¹⁵N
| Metabolite | Mass Isotopologue | Fractional Abundance (%) |
| Proline | M+6 | 85.2 ± 3.1 |
| M+0 | 14.8 ± 3.1 | |
| Glutamate | M+5 | 35.7 ± 2.5 |
| M+0 | 64.3 ± 2.5 | |
| α-Ketoglutarate | M+5 | 21.3 ± 1.8 |
| M+0 | 78.7 ± 1.8 | |
| Citrate | M+5 | 15.6 ± 1.5 |
| M+4 | 5.2 ± 0.7 | |
| M+0 | 79.2 ± 2.1 |
M+n represents the metabolite with 'n' heavy isotopes incorporated. Data are presented as mean ± standard deviation.
Table 2: L-Proline-¹³C₅,¹⁵N Incorporation into Protein Hydrolysates
| Amino Acid | Isotopic Enrichment (%) |
| Proline | 78.5 ± 4.2 |
| Hydroxyproline | 75.1 ± 3.9 |
| Glutamate | 12.3 ± 1.1 |
Isotopic enrichment is calculated as the percentage of the labeled amino acid relative to the total pool of that amino acid. Data are presented as mean ± standard deviation.
Experimental Protocols
Metabolic Labeling of Cultured Cells with L-Proline-¹³C₅,¹⁵N
This protocol describes the general procedure for labeling adherent mammalian cells to trace proline metabolism.
Materials:
-
Mammalian cell line of interest (e.g., human embryonic lung fibroblasts, various cancer cell lines)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Proline-free DMEM
-
L-Proline-¹³C₅,¹⁵N
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold (-80°C)
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing proline-free DMEM with dFBS and L-Proline-¹³C₅,¹⁵N to the desired final concentration (e.g., the same concentration as proline in the complete medium).
-
Media Exchange: Aspirate the complete medium from the cells, wash once with PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 4, 8, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cells and quench metabolic activity.
-
Place the culture vessel on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be reconstituted in an appropriate solvent for mass spectrometry or NMR analysis.
Quantification of Collagen Synthesis using L-Proline-¹³C₅,¹⁵N
This protocol is adapted from a method to produce a stable isotope-labeled collagen internal standard, which can be used for the accurate quantification of collagen from biological samples.[1]
Materials:
-
Human embryonic lung (HEL) fibroblasts
-
DMEM
-
Dialyzed FBS
-
L-Ascorbic acid
-
L-Proline-¹³C₅,¹⁵N, L-Lysine-¹³C₆, and L-Arginine-¹³C₆,¹⁵N₄
-
Pepsin
-
Salt for precipitation (e.g., NaCl)
Procedure:
-
Metabolic Labeling of Collagen-Producing Cells:
-
Culture HEL fibroblasts in DMEM supplemented with dFBS.
-
To initiate labeling, switch the cells to a labeling medium containing L-Proline-¹³C₅,¹⁵N, L-Lysine-¹³C₆, and L-Arginine-¹³C₆,¹⁵N₄, along with ascorbic acid to promote collagen secretion.
-
-
Harvesting of Labeled Collagen: Collect the cell culture medium containing the secreted, isotopically labeled collagen.
-
Purification of Stable Isotope-Labeled Collagen (SI-Collagen):
-
Digest the collected medium with pepsin to remove non-collagenous proteins.
-
Purify the SI-collagen by salt precipitation.
-
-
Quantification of Collagen in a Sample:
-
Add a known amount of the purified SI-collagen to the biological sample of interest as an internal standard.
-
Extract and hydrolyze the total collagen from the sample.
-
Analyze the amino acid composition by mass spectrometry.
-
Quantify the amount of collagen in the sample by comparing the peak areas of the unlabeled amino acids (from the sample) to the corresponding heavy-labeled amino acids (from the SI-collagen standard).
-
Mandatory Visualization
Caption: Overview of L-Proline Metabolism Pathways.
Caption: Proline's role in the mTOR signaling pathway.
References
A Technical Guide to the Stability and Storage of L-Proline-¹³C₅,¹⁵N
For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for generating accurate and reproducible experimental results. This guide provides an in-depth overview of the stability and recommended storage conditions for L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, proteomics, and as a standard in mass spectrometry and NMR.[1][2][3][4]
Stability of L-Proline-¹³C₅,¹⁵N
Stable isotope-labeled compounds, by their nature, are not radioactive and do not decay over time.[] Their chemical stability is generally comparable to their unlabeled counterparts. L-Proline-¹³C₅,¹⁵N is a stable solid. However, like any chemical compound, its integrity can be compromised by improper storage and handling, leading to degradation. The primary factors influencing its stability are temperature, light, moisture, and exposure to oxidizing agents.
While specific quantitative data on degradation rates under various conditions are not extensively published, the manufacturer's storage recommendations provide the best guidance for maintaining its long-term purity and stability.
Potential Degradation Pathways
The primary risks of degradation for L-Proline-¹³C₅,¹⁵N stem from harsh environmental conditions. Under extreme heat, such as in a fire, it can decompose to form carbon and nitrogen oxides. It is also reactive with strong oxidizing agents. For long-term storage, preventing exposure to these conditions is critical.
Recommended Storage and Handling
Proper storage is essential to ensure the chemical and isotopic purity of L-Proline-¹³C₅,¹⁵N. Handling procedures should be designed to prevent contamination and protect personnel.
Storage Recommendations
The consensus among suppliers is to store L-Proline-¹³C₅,¹⁵N in a refrigerated and dark environment. Some suppliers provide more specific recommendations, which are summarized in the table below.
| Parameter | Recommendation | Source |
| Temperature | Store refrigerated (+2°C to +8°C) | Cambridge Isotope Laboratories, Inc. |
| Store refrigerated (-5°C to 5°C) and desiccated (for Fmoc protected variant) | Cambridge Isotope Laboratories, Inc. | |
| Room temperature (for shipping in continental US) | MedchemExpress | |
| -20°C | LGC Standards | |
| In solvent: -80°C (for up to 2 years), -20°C (for up to 1 year) | MedchemExpress | |
| Light | Protect from light | Cambridge Isotope Laboratories, Inc., MedchemExpress |
| Atmosphere | Stored under nitrogen | MedchemExpress |
| Moisture | Store desiccated (for Fmoc protected variant) | Cambridge Isotope Laboratories, Inc. |
Safety and Handling Precautions
Standard laboratory safety protocols should be followed when handling L-Proline-¹³C₅,¹⁵N. It is supplied as a powder, and appropriate measures should be taken to avoid inhalation and contact.
| Precaution | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, goggles, and clothing. A face shield is also recommended. | Cambridge Isotope Laboratories, Inc. |
| Respiratory Protection | A self-contained breathing apparatus may be necessary depending on the handling conditions. | Cambridge Isotope Laboratories, Inc. |
| Ventilation | Provide appropriate exhaust ventilation at places where dust is formed. | Cambridge Isotope Laboratories, Inc. |
| Incompatibilities | Avoid strong oxidizing agents. | Cambridge Isotope Laboratories, Inc. |
Experimental Protocols for Stability Assessment
To ensure the integrity of L-Proline-¹³C₅,¹⁵N, particularly for long-term studies or when using older stock, a stability assessment is recommended. A general workflow for such an assessment would involve comparing a sample of the stored compound against a new, certified reference standard.
General Methodology
-
Sample Preparation : Accurately weigh and dissolve both the test sample and a new reference standard of L-Proline-¹³C₅,¹⁵N in a suitable solvent (e.g., ultrapure water) to create stock solutions of known concentrations.
-
Chromatographic Analysis (HPLC/UPLC) : Analyze both solutions using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
-
Objective : To assess chemical purity by detecting any degradation products or impurities.
-
Procedure : Use a suitable column (e.g., C18) and a mobile phase gradient to separate L-Proline from potential impurities. A UV detector can be used for quantification. The peak area and retention time of the test sample should be compared to the reference standard.
-
-
Mass Spectrometry (MS) Analysis : Couple the liquid chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Objective : To confirm the molecular weight and isotopic enrichment.
-
Procedure : Acquire full scan mass spectra for both the test sample and the reference standard. Verify that the measured mass-to-charge ratio (m/z) corresponds to the expected value for L-Proline-¹³C₅,¹⁵N (121.09 g/mol ). The isotopic distribution should also be examined to ensure the specified enrichment levels are maintained.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : For a more detailed structural confirmation, ¹H and ¹³C NMR spectra can be acquired.
-
Objective : To confirm the chemical structure and the position of the ¹³C labels.
-
Procedure : Dissolve the samples in a suitable deuterated solvent (e.g., D₂O). The chemical shifts and coupling patterns should match those of the reference standard, confirming the structural integrity.
-
Summary of Properties
A summary of the key physical and chemical properties of L-Proline-¹³C₅,¹⁵N is provided below for quick reference.
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₉¹⁵NO₂ | Sigma-Aldrich |
| Molecular Weight | 121.09 g/mol | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |
| CAS Number | 202407-23-6 | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |
| Appearance | Powder | Sigma-Aldrich |
| Purity | ≥98% (Chemical), ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |
| Solubility | Water: 115 g/L at 25°C (for unlabeled) | Cambridge Isotope Laboratories, Inc. |
| Melting Point | 228 °C (decomposes) | Sigma-Aldrich |
References
A Technical Guide to High-Purity L-Proline-13C5,15N for Researchers and Drug Development Professionals
An in-depth guide on the commercial suppliers, technical specifications, and core applications of high-purity L-Proline-13C5,15N in scientific research and pharmaceutical development. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of isotopically labeled L-Proline, focusing on its procurement, quality assessment, and application in advanced analytical methodologies.
Introduction to Isotopically Labeled L-Proline
L-Proline, a non-essential amino acid, is a fundamental component of proteins, particularly collagen. Its unique cyclic structure plays a critical role in protein folding and stability. The isotopically labeled form, this compound, is a powerful tool in various research fields. In this molecule, all five carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This heavy-isotope labeling allows for the precise tracking and quantification of proline and its metabolites in complex biological systems without altering its chemical properties.
The primary applications of this compound include its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It is also extensively used as a tracer in metabolic flux analysis (MFA) and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.
Commercial Suppliers and Technical Specifications
A critical step for any research involving this compound is the selection of a reliable supplier that can provide high-purity material with well-defined isotopic enrichment. Below is a comparative summary of leading commercial suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Isotopic Purity/Enrichment | Chemical Purity | Available Quantities | Storage Conditions |
| Cambridge Isotope Laboratories, Inc. | L-Proline (¹³C₅, 99%; ¹⁵N, 99%) | 202407-23-6 | ¹³C, 99%; ¹⁵N, 99% | ≥98% | 0.5 g | Refrigerated (+2°C to +8°C), protect from light. |
| Sigma-Aldrich (Merck) | L-Proline-¹³C₅,¹⁵N | 202407-23-6 | 98 atom % ¹³C, 98 atom % ¹⁵N | 95% (CP) | 100 mg, 500 mg | Room temperature. |
| MedchemExpress | L-Proline-¹³C₅,¹⁵N | 202407-23-6 | Not specified | Not specified | 1 mg | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
| Anaspec | Fmoc-Pro-OH (U-¹³C₅, ¹⁵N) | Not specified for the unlabeled form | Not specified | Not specified | Custom synthesis | Not specified |
Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by batch, and it is recommended to consult the Certificate of Analysis (CoA) for the most accurate information.
Key Applications and Experimental Protocols
The utility of this compound spans several advanced analytical techniques. This section provides an overview of its primary applications and generalized experimental protocols.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for the quantitative analysis of proteomes.[2] Cells are cultured in media where a standard "light" amino acid is replaced with its "heavy" isotopic counterpart. This compound serves as the heavy amino acid. After a period of cell growth, the heavy amino acid is fully incorporated into the cellular proteins. By mixing protein lysates from cells grown in "heavy" and "light" media, the relative abundance of thousands of proteins can be determined with high accuracy by mass spectrometry.
-
Cell Culture: Culture two populations of cells. One in standard "light" medium containing regular L-Proline, and the other in "heavy" SILAC medium where L-Proline is replaced with this compound.
-
Incorporation: Allow the cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the "heavy" and "light" peptide pairs to determine the relative abundance of the corresponding proteins.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers like this compound are introduced into the system, and their incorporation into downstream metabolites is measured. This information allows for the elucidation of active metabolic pathways and the calculation of flux rates.
-
Cell Culture and Labeling: Culture cells in a medium containing this compound as a tracer.
-
Metabolite Extraction: After a defined period, quench the metabolism and extract the intracellular metabolites.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the amino acids to make them volatile. A common method is N-acetyl methyl esterification.
-
Mass Spectrometry Analysis: Analyze the labeled metabolites using either LC-MS or GC-MS to determine the mass isotopomer distribution.
-
Flux Calculation: Use computational models to fit the measured labeling patterns to a metabolic network model and calculate the intracellular metabolic fluxes.
Internal Standard for Quantitative Analysis
Due to its identical chemical behavior to the unlabeled L-Proline and its distinct mass, this compound is an ideal internal standard for quantifying L-Proline in biological samples. It is added to a sample at a known concentration at the beginning of the sample preparation process. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate quantification.
-
Sample Preparation: To the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution.
-
Extraction: Perform the necessary extraction steps to isolate the amino acid fraction.
-
Analysis by LC-MS or GC-MS: Analyze the sample using a mass spectrometer.
-
Quantification: Determine the ratio of the peak area of the unlabeled L-Proline to the peak area of the this compound internal standard. Calculate the concentration of the endogenous L-Proline based on the known concentration of the internal standard.
Visualizing Experimental Workflows and Pathways
To further clarify the application of this compound, the following diagrams illustrate a typical SILAC workflow and a simplified metabolic pathway tracing experiment.
Caption: A typical experimental workflow for quantitative proteomics using SILAC.
Caption: A simplified workflow for metabolic flux analysis using a stable isotope tracer.
Conclusion
High-purity this compound is an indispensable tool for modern biological and pharmaceutical research. Its application in quantitative proteomics, metabolic flux analysis, and as an internal standard provides unparalleled insights into complex biological processes. Careful selection of a commercial supplier based on purity, isotopic enrichment, and proper documentation is paramount to ensure the reliability and reproducibility of experimental results. The methodologies outlined in this guide provide a foundational understanding for researchers looking to incorporate this powerful analytical tool into their workflows.
References
L-Proline-¹³C₅,¹⁵N: A Comprehensive Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document outlines its physicochemical properties, toxicological profile, and recommended safety procedures, alongside insights into its role in metabolic pathways and its application in experimental protocols.
Safety Data Sheet (SDS) Overview
The safety profile of L-Proline-¹³C₅,¹⁵N is largely extrapolated from its unlabeled counterpart, L-Proline.[1] It is considered a non-hazardous substance under normal handling conditions.[2] However, as with any chemical, appropriate safety precautions should always be observed.
Hazard Identification
L-Proline-¹³C₅,¹⁵N is not classified as a hazardous substance.[1][3] Potential hazards are minimal but may include:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed in large quantities.
First-Aid Measures
Standard first-aid procedures should be followed in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Fire-Fighting Measures
L-Proline-¹³C₅,¹⁵N is not flammable. However, in the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Under fire conditions, it may decompose to form carbon oxides and nitrogen oxides.
Accidental Release Measures
In case of a spill, the following measures should be taken:
-
Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of L-Proline-¹³C₅,¹⁵N.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperatures vary by supplier, with some recommending room temperature and others refrigeration (+2°C to +8°C). Always refer to the supplier's specific instructions. Protect from light.
Exposure Controls and Personal Protection
To minimize exposure, the following control measures and personal protective equipment (PPE) are recommended:
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Physicochemical and Toxicological Properties
The following tables summarize the key quantitative data for L-Proline-¹³C₅,¹⁵N.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | ¹³C₅H₉¹⁵NO₂ | |
| Molecular Weight | 121.09 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 225-228 °C (decomposes) | |
| Solubility in Water | 1500 g/L at 20°C | |
| pH | 6 - 7 (at 115 g/L, 25°C) | |
| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O |
Table 2: Toxicological Data
| Test | Result | Reference |
| Acute Oral Toxicity | Not classified as acutely toxic. | |
| Acute Dermal Toxicity | Not classified as acutely toxic. | |
| Acute Inhalation Toxicity | Not classified as acutely toxic. | |
| Skin Corrosion/Irritation | Not classified as a skin irritant. | |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. | |
| Carcinogenicity | No component is identified as a carcinogen. |
Note: Toxicological data is based on the unlabeled L-Proline.
Experimental Applications and Protocols
L-Proline-¹³C₅,¹⁵N is a valuable tool in metabolic research, proteomics, and drug development. Its primary application is as a tracer in metabolic flux analysis (MFA) and as an internal standard in quantitative mass spectrometry and NMR-based structural biology studies.
General Experimental Workflow for NMR-based Protein Interaction Studies
This protocol provides a general framework for using L-Proline-¹³C₅,¹⁵N to study protein-ligand interactions.
References
A Technical Guide to L-Proline-¹³C₅,¹⁵N in NMR Studies: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of utilizing L-Proline fully labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) in Nuclear Magnetic Resonance (NMR) spectroscopy. Given proline's unique structural role in proteins, particularly in intrinsically disordered proteins (IDPs) and signaling domains, L-Proline-¹³C₅,¹⁵N serves as a powerful probe for elucidating protein structure, dynamics, and interactions at an atomic level.
Core Principles of Isotopic Labeling with L-Proline-¹³C₅,¹⁵N
The primary advantage of using isotopically labeled L-Proline in NMR studies lies in the unique nuclear spin properties of ¹³C and ¹⁵N isotopes. Both possess a nuclear spin of 1/2, making them NMR-active. By replacing the naturally low-abundance ¹³C (1.1%) and ¹⁵N (0.37%) with highly enriched ¹³C and ¹⁵N, the sensitivity of NMR experiments is dramatically increased. This allows for the acquisition of high-resolution, multidimensional spectra that are essential for detailed structural and dynamic analysis of proteins and their complexes.
Selective labeling of proline residues is particularly advantageous due to the absence of an amide proton in its backbone, which makes it invisible in standard ¹H-¹⁵N HSQC experiments. By incorporating L-Proline-¹³C₅,¹⁵N, researchers can employ specialized ¹³C- and ¹⁵N-edited NMR experiments to specifically observe proline residues and their surrounding environment. This is crucial for studying proline-rich motifs, which are often involved in critical protein-protein interactions.[1][2][3]
Data Presentation: Quantitative Parameters
For successful NMR studies utilizing L-Proline-¹³C₅,¹⁵N, several quantitative parameters must be considered. These include the isotopic purity of the labeled amino acid, typical sample concentrations, and expected chemical shifts.
| Parameter | Typical Value(s) | Notes |
| Isotopic Enrichment | ||
| ¹³C Purity | ≥ 98% | Commercially available L-Proline-¹³C₅,¹⁵N typically offers high enrichment.[4][5] |
| ¹⁵N Purity | ≥ 98% | High isotopic purity is crucial for minimizing signal from unlabeled species. |
| NMR Sample Concentrations | ||
| Proteins | 0.1 - 2.5 mM | Optimal concentration depends on protein size, solubility, and the specific NMR experiment. |
| Peptides | 1 - 5 mM | Higher concentrations are often required for smaller molecules like peptides. |
| Typical L-Proline Chemical Shifts (ppm) | ||
| ¹³Cα (trans) | ~61.6 | Chemical shifts can vary depending on the local chemical environment and secondary structure. |
| ¹³Cβ (trans) | ~30.6 | |
| ¹³Cγ (trans) | ~25.5 | |
| ¹³Cδ (trans) | ~48.2 | |
| ¹³C' (trans) | ~175.2 | |
| ¹⁵N | ~128.1 | The ¹⁵N chemical shift of proline is distinct from other amino acids, aiding in its selective observation. |
Experimental Protocols
Selective Incorporation of L-Proline-¹³C₅,¹⁵N into a Target Protein
This protocol outlines the expression of a target protein in E. coli with selective labeling of proline residues.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the target protein.
-
Minimal medium (e.g., M9) components.
-
¹⁵NH₄Cl as the sole nitrogen source (for uniform ¹⁵N labeling).
-
¹²C-glucose as the primary carbon source.
-
L-Proline-¹³C₅,¹⁵N.
-
A mixture of all other 19 unlabeled amino acids.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Methodology:
-
Starter Culture: Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
-
Minimal Medium Culture: The following day, inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl and ¹²C-glucose with the overnight starter culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Simultaneously, add the mixture of 19 unlabeled amino acids and L-Proline-¹³C₅,¹⁵N. The final concentration of each amino acid should be around 100-200 mg/L.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Sample Preparation for NMR: Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.1-1.0 mM). Add 5-10% D₂O for the lock signal.
NMR Data Acquisition for Proline Resonance Assignment
This protocol describes the setup of a 3D (H)CBCACONPro experiment, which is tailored for the sequential assignment of proline residues.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Parameters:
-
Temperature: Set the sample temperature to a value that ensures protein stability and optimal spectral quality (typically 25-35°C).
-
Pulse Program: Select a pulse sequence designed for proline assignment, such as a modified (H)CBCACON experiment that uses band-selective ¹⁵N pulses to focus on the proline ¹⁵N region.
-
Carrier Frequencies:
-
¹H: Set to the water resonance (around 4.7 ppm).
-
¹³C': Set to the center of the carbonyl region (~176 ppm).
-
¹³Cα/aliphatic: Set to the center of the respective regions (~54 ppm and ~45 ppm).
-
¹⁵N: Set to the center of the proline ¹⁵N region (~137 ppm).
-
-
Spectral Widths: Adjust the spectral widths in each dimension to cover all expected resonances.
-
Acquisition Times and Number of Scans: Optimize the acquisition times and the number of scans to achieve adequate resolution and signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software (e.g., NMRPipe, TopSpin) with Fourier transformation, phasing, and baseline correction.
Mandatory Visualizations
Signaling Pathway: SH3 Domain-Mediated Protein-Protein Interaction
Src Homology 3 (SH3) domains are protein interaction modules that typically bind to proline-rich motifs (PRMs) in their target proteins, mediating a wide range of cellular signaling events. L-Proline-¹³C₅,¹⁵N is an invaluable tool for studying these interactions.
Caption: SH3 domain of Grb2 binding to a proline-rich motif on Sos.
Experimental Workflow: Drug Screening via Chemical Shift Perturbation
Chemical Shift Perturbation (CSP) mapping is a powerful NMR technique for identifying ligand binding sites on a protein. By monitoring the changes in the chemical shifts of a ¹³C,¹⁵N-labeled protein upon the addition of a small molecule, the residues involved in the interaction can be identified.
Caption: Workflow for drug screening using chemical shift perturbation NMR.
Logical Relationship: Protein Structure Determination Workflow
Selective isotopic labeling with L-Proline-¹³C₅,¹⁵N can significantly aid in the complex process of determining a protein's three-dimensional structure by NMR.
Caption: Workflow for protein structure determination using NMR.
References
- 1. Automated evaluation of chemical shift perturbation spectra: New approaches to quantitative analysis of receptor-ligand interaction NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Protocols for the sequential solid-state NMR spectroscopic assignment of a uniformly labeled 25 kDa protein: HET-s(1-227). [sonar.ch]
- 5. Comprehensive analysis of collagen metabolism in vitro using [4(3H)]/[14C]proline dual-labeling and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Proline-¹³C₅,¹⁵N in Metabolic Flux Analysis of Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Proline-¹³C₅,¹⁵N, allows for the precise tracking of atoms through metabolic pathways. This enables a detailed understanding of cellular metabolism, particularly in disease states like cancer where metabolic reprogramming is a key hallmark. L-Proline, a non-essential amino acid, plays a critical role in various cellular processes including protein synthesis, redox homeostasis, and as a precursor for other biomolecules. Its metabolism is often altered in cancer and fibrotic diseases, making it an important target for metabolic studies.
This document provides detailed application notes and protocols for the use of L-Proline-¹³C₅,¹⁵N in metabolic flux analysis in mammalian cells.
Key Applications
-
Cancer Metabolism Research: Elucidating the contribution of proline to tumor growth, proliferation, and metastasis. Proline metabolism is linked to the TCA cycle, collagen synthesis, and redox balance, all of which are crucial for cancer cell survival and progression.[1]
-
Collagen Synthesis and Fibrosis: Tracing the incorporation of proline into collagen, the most abundant protein in the extracellular matrix. This is critical for studying diseases characterized by excessive collagen deposition, such as fibrosis.
-
Drug Development: Assessing the metabolic effects of drug candidates on proline metabolism and related pathways. This can help in identifying novel therapeutic targets and understanding mechanisms of drug action.
-
Cellular Stress Response: Investigating the role of proline metabolism in cellular responses to oxidative stress, nutrient deprivation, and other environmental challenges.
Experimental Workflow Overview
The general workflow for a metabolic flux analysis experiment using L-Proline-¹³C₅,¹⁵N involves several key stages: experimental design, cell culture and labeling, sample preparation, mass spectrometry analysis, and data analysis to determine metabolic fluxes.
Caption: General experimental workflow for metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for culturing mammalian cells and labeling them with L-Proline-¹³C₅,¹⁵N.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Proline-free culture medium
-
L-Proline-¹³C₅,¹⁵N (≥98% isotopic purity)
-
Standard cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the labeling medium by supplementing proline-free medium with L-Proline-¹³C₅,¹⁵N to the desired final concentration (typically the same as physiological proline concentration in the complete medium). Also, add dialyzed FBS and other necessary supplements.
-
Initiation of Labeling:
-
Aspirate the complete medium from the cell culture vessels.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled proline.
-
Add the pre-warmed L-Proline-¹³C₅,¹⁵N labeling medium to the cells.
-
-
Incubation: Return the cells to the incubator and incubate for a time course determined by the experimental goals. For steady-state MFA, a common incubation time is 24 hours to ensure isotopic equilibrium. For kinetic flux analysis, multiple time points (e.g., 0, 5, 15, 30, 60 minutes) will be required.
-
Harvesting: At the end of the incubation period, proceed immediately to the quenching and metabolite extraction protocol.
Protocol 2: Metabolite Extraction
This protocol describes how to quench metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol (B129727) (80% v/v)
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching:
-
Place the culture vessel on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Immediately add liquid nitrogen to flash-freeze the cell monolayer and quench all enzymatic activity.
-
-
Extraction:
-
Add a sufficient volume of pre-chilled 80% methanol to the frozen cells.
-
Using a cell scraper, scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
-
Cell Lysis and Precipitation:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Collection:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
The extract is now ready for analysis by LC-MS/MS or can be dried for derivatization and GC-MS analysis. Store at -80°C until analysis.
-
Protocol 3: Sample Analysis by LC-MS/MS
This protocol provides a general procedure for the analysis of L-Proline-¹³C₅,¹⁵N and its downstream metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar metabolites like amino acids.
Reagents:
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid or ammonium (B1175870) hydroxide (B78521) (as mobile phase modifiers)
Procedure:
-
Sample Preparation: The metabolite extract from Protocol 2 can often be directly injected or may require dilution with the initial mobile phase.
-
Chromatographic Separation: Develop a gradient elution method to achieve good separation of proline and its related metabolites (e.g., glutamate, ornithine). A typical HILIC gradient might start with a high percentage of acetonitrile and gradually increase the aqueous component.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument to detect and quantify the different isotopologues of proline and its metabolites. The transitions will be specific for the unlabeled (M+0) and labeled (M+6 for proline) species.
-
-
Data Acquisition: Acquire data over the entire chromatographic run, ensuring that the peaks for all metabolites of interest are captured.
Protocol 4: Sample Preparation and Analysis by GC-MS
This protocol is an alternative to LC-MS/MS and involves derivatization of amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add the derivatization reagent to the dried extract.
-
Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the derivatized amino acids.
-
The mass spectrometer will detect the mass-to-charge ratio of the fragments of the derivatized molecules, allowing for the determination of the mass isotopomer distribution.
-
Data Presentation
Quantitative data from MFA experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Mass Isotopomer Distributions of Proline and Related Metabolites
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| Proline | M+0 | 5.2 ± 0.8 | 10.5 ± 1.2 |
| M+6 | 94.8 ± 0.8 | 89.5 ± 1.2 | |
| Glutamate | M+0 | 45.3 ± 2.1 | 55.1 ± 3.5 |
| M+1 | 10.1 ± 1.5 | 8.2 ± 1.1 | |
| M+2 | 15.7 ± 1.8 | 12.4 ± 1.9 | |
| M+3 | 8.2 ± 0.9 | 6.5 ± 0.8 | |
| M+4 | 5.1 ± 0.7 | 4.3 ± 0.6 | |
| M+5 | 15.6 ± 1.3 | 13.5 ± 1.4 | |
| Ornithine | M+0 | 60.1 ± 4.5 | 75.3 ± 5.1 |
| M+5 | 39.9 ± 4.5 | 24.7 ± 5.1 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Table 2: Calculated Metabolic Fluxes (relative to Proline uptake)
| Reaction | Condition A | Condition B |
| Proline -> P5C | 100 | 100 |
| P5C -> Glutamate | 45 | 35 |
| Glutamate -> α-Ketoglutarate | 30 | 20 |
| P5C -> Ornithine | 15 | 10 |
| Proline -> Protein Synthesis | 40 | 55 |
Note: The data presented are for illustrative purposes only.
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways involving proline and the flow of the ¹³C and ¹⁵N labels.
References
Application Notes and Protocols for SILAC-based Quantitative Proteomics Using L-Proline-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the accurate relative quantification of protein abundance between different cell populations. While traditionally reliant on labeled arginine and lysine, the use of other labeled amino acids, such as L-Proline-13C5,15N, offers unique advantages for studying specific biological processes, particularly those involving collagen synthesis, proline metabolism, and signaling pathways where proline plays a critical role.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in SILAC-based quantitative proteomics. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust quantitative proteomics experiments to investigate cellular systems where proline metabolism is of interest.
Key Applications
The use of this compound in SILAC is particularly advantageous for:
-
Studies of Collagen Synthesis and Extracellular Matrix (ECM) Remodeling: As proline is a major constituent of collagen, this method allows for precise quantification of changes in collagen production and turnover in response to various stimuli, such as drug candidates or disease states.
-
Investigation of Proline Metabolism and its Role in Cellular Signaling: Researchers can accurately measure the flux through proline metabolic pathways and identify proteins whose expression is altered in response to changes in proline availability or metabolism. This is crucial for understanding the role of proline in processes like stress response, apoptosis, and cancer biology.
-
Overcoming Arginine-to-Proline Conversion Artifacts: In conventional SILAC experiments using labeled arginine, the metabolic conversion of arginine to proline can introduce inaccuracies in quantification. Using labeled proline directly eliminates this issue, leading to more reliable quantitative data for proline-containing peptides.
Experimental Workflow Overview
The general workflow for a SILAC experiment using this compound involves two main phases: an adaptation phase and an experimental phase.
Caption: General workflow for a SILAC experiment using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
Objective: To achieve complete incorporation of "light" (unlabeled) L-Proline and "heavy" (this compound) into two separate cell populations.
Materials:
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Proline (and typically also L-Arginine and L-Lysine).
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Proline (unlabeled).
-
"Heavy" this compound.
-
Cell line of interest.
-
Standard cell culture reagents and equipment.
Procedure:
-
Prepare SILAC Media:
-
"Light" Medium: Reconstitute the proline-deficient medium according to the manufacturer's instructions. Supplement with 10% dFBS, antibiotics, and the normal concentration of "light" L-Proline.
-
"Heavy" Medium: Reconstitute the proline-deficient medium. Supplement with 10% dFBS, antibiotics, and "heavy" this compound at the same concentration as the "light" version.
-
-
Cell Adaptation:
-
Culture two separate populations of the chosen cell line in the "light" and "heavy" SILAC media, respectively.
-
Passage the cells for at least 5-6 cell doublings to ensure near-complete (>95%) incorporation of the labeled amino acids.
-
Optional but Recommended: After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture, extract proteins, perform a quick protein digestion, and analyze by mass spectrometry to confirm the labeling efficiency.
-
-
Experimental Treatment:
-
Once full incorporation is confirmed, the cells are ready for the experiment.
-
Apply the experimental treatment (e.g., drug, growth factor, etc.) to one or both cell populations. For example, treat the "heavy" labeled cells with the drug and the "light" labeled cells with a vehicle control.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Objective: To prepare the combined cell lysates for LC-MS/MS analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
DTT (Dithiothreitol).
-
IAA (Iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
C18 desalting columns.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest the "light" and "heavy" labeled cells separately. Wash with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Combining Lysates:
-
Combine the "light" and "heavy" protein lysates in a 1:1 ratio based on total protein amount.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce the disulfide bonds in the combined protein mixture by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's protocol.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Presentation
Quantitative proteomics data from a SILAC experiment is typically presented in a table format, showing the identified proteins, their accession numbers, the number of peptides used for quantification, and the calculated protein ratios (Heavy/Light).
Table 1: Example of Quantitative Proteomics Data from a Proline-SILAC Experiment
| Protein Accession | Gene Name | Protein Description | Number of Peptides | H/L Ratio | p-value | Regulation |
| P02452 | COL1A1 | Collagen alpha-1(I) chain | 25 | 2.54 | 0.001 | Upregulated |
| P08123 | COL1A2 | Collagen alpha-2(I) chain | 21 | 2.48 | 0.002 | Upregulated |
| P12107 | P4HA1 | Prolyl 4-hydroxylase subunit alpha-1 | 15 | 1.89 | 0.015 | Upregulated |
| Q14055 | PLOD1 | Procollagen-lysine,2-oxoglutarate 5-dioxygenase 1 | 12 | 1.75 | 0.021 | Upregulated |
| P04083 | ANXA2 | Annexin A2 | 18 | 1.05 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 22 | 0.98 | 0.91 | Unchanged |
| P14618 | HSP90AB1 | Heat shock protein HSP 90-beta | 19 | 0.52 | 0.035 | Downregulated |
Note: This is a representative table. The actual data will vary depending on the experiment.
Signaling Pathway and Workflow Visualization
Proline Metabolism Pathway
The following diagram illustrates the key enzymes and intermediates in the proline biosynthesis and degradation pathways, which can be investigated using this compound SILAC.
Caption: Key pathways of proline biosynthesis and catabolism.
Collagen Biosynthesis and Secretion Workflow
This diagram outlines the major steps in collagen synthesis, a process that can be quantitatively analyzed using proline-SILAC.
Caption: Simplified workflow of collagen biosynthesis and secretion.
Conclusion
The use of this compound in SILAC-based quantitative proteomics provides a robust and specific method for investigating biological systems where proline metabolism and collagen synthesis are central. By following the detailed protocols and utilizing the conceptual frameworks provided in these application notes, researchers can obtain high-quality, accurate quantitative data to advance their understanding of cellular processes and accelerate drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Quantification: SILAC [bpmsf.ucsd.edu]
- 4. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Note: Protocol for L-Proline-13C5,15N Labeling in Cell Culture for Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the metabolic labeling of proteins in cell culture using stable isotope-labeled L-Proline (L-Proline-13C5,15N). This method is a variation of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, enabling the relative and absolute quantification of protein synthesis, turnover, and post-translational modifications.[1][2][3] L-Proline is a critical component of many proteins, most notably collagen, where it and its hydroxylated form, hydroxyproline, constitute a significant portion of the amino acid content.[4][5] Therefore, tracking the incorporation of labeled proline is particularly valuable for studying collagen metabolism in contexts like fibrosis, wound healing, and bone formation.
The protocol outlines the in-vivo incorporation of "heavy" this compound into the entire proteome of a cell population. A parallel control population is grown with "light" (unlabeled) L-Proline. Following an experimental procedure, the cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry (MS). The mass shift of 6 Da (five 13C atoms and one 15N atom) allows for the clear differentiation and quantification of proteins from the different cell populations.
Key Experimental Protocols
Preparation of SILAC Media
Successful labeling requires custom-formulated cell culture media that lacks natural L-Proline, allowing for its replacement with either the "light" or "heavy" isotope-labeled version.
-
Base Medium: Start with a proline-deficient formulation of a standard medium, such as RPMI 1640, DMEM, or MEM.
-
Serum: Use dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled amino acids from the serum.
-
Amino Acid Supplementation:
-
Reconstitute the proline-deficient medium according to the manufacturer's instructions.
-
For a complete medium, add all other necessary amino acids if they are not already in the base formulation. Arginine and Lysine are often the labeled amino acids in standard SILAC experiments; for this protocol, they will be unlabeled.
-
"Light" Medium: Supplement the proline-deficient base medium with a standard concentration of natural L-Proline (e.g., ~20 mg/L for RPMI).
-
"Heavy" Medium: Supplement the proline-deficient base medium with an identical concentration of this compound.
-
-
Final Preparation: Add the appropriate percentage of dFBS (e.g., 10%), penicillin/streptomycin, and other required supplements like L-glutamine. Filter-sterilize the complete media using a 0.22 µm filter.
Cell Culture and Labeling Procedure
To ensure complete incorporation of the labeled amino acid, cells must be cultured in the SILAC medium for a sufficient number of cell divisions.
-
Cell Line Selection: Choose a cell line appropriate for the biological question. While most mammalian cell lines can be adapted to SILAC media, some may exhibit slower growth.
-
Adaptation Phase:
-
Thaw and culture cells in standard, complete medium.
-
Once the cells are growing robustly, split them into two parallel cultures and switch them to the "Light" and "Heavy" SILAC media, respectively.
-
Culture the cells for at least five to six cell doublings to ensure near-complete (>98%) incorporation of the labeled L-Proline. This phase is critical to replace the existing "light" proline in the cellular proteome with the "heavy" version from the new medium.
-
-
Verification of Incorporation (Optional but Recommended):
-
After ~5 passages, harvest a small number of cells from the "Heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to confirm the incorporation efficiency of this compound.
-
-
Experimental Phase: Once full incorporation is achieved, plate the "Light" and "Heavy" labeled cells for the experiment. Apply the experimental treatment (e.g., drug, growth factor) to one population while the other serves as a control.
Sample Harvesting and Protein Extraction
-
Harvesting: After the experimental treatment, wash the cells with ice-cold PBS to remove media remnants. Harvest the cells by scraping or trypsinization.
-
Cell Lysis:
-
Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell count or total protein amount. This minimizes sample-to-sample variation during downstream processing.
-
Lyse the combined cell pellet using a mass spectrometry-compatible lysis buffer (e.g., RIPA buffer without harsh detergents, or a urea-based buffer). Sonication or physical homogenization can aid lysis.
-
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the total protein concentration using a compatible method like the BCA assay.
Protein Digestion for Mass Spectrometry
This protocol describes a standard in-solution digestion.
-
Denaturation & Reduction: Take a known amount of protein (e.g., 50-100 µg) from the combined lysate. Denature the proteins in a urea-based buffer (e.g., 8M urea). Reduce disulfide bonds by adding Dithiothreitol (DTT) and incubating.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) and incubating in the dark. This step prevents the reformation of disulfide bonds.
-
Digestion:
-
Dilute the urea (B33335) concentration to <2M to ensure enzyme activity.
-
Add a protease, typically Trypsin/Lys-C, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Cleanup: Stop the digestion by acidification (e.g., with formic acid). Desalt the resulting peptide mixture using C18 StageTips or a similar solid-phase extraction method to remove salts and detergents that interfere with MS analysis.
Data Presentation
Quantitative data from SILAC experiments are typically presented as ratios of "Heavy" to "Light" peptide intensities. The tables below provide an example of media composition and expected labeling efficiency.
Table 1: Example SILAC Media Components for L-Proline Labeling
| Component | "Light" Medium | "Heavy" Medium | Purpose |
| Base Medium | Proline-deficient RPMI 1640 | Proline-deficient RPMI 1640 | Provides essential nutrients minus proline. |
| Serum | 10% Dialyzed FBS | 10% Dialyzed FBS | Provides growth factors without unlabeled amino acids. |
| Proline Source | 20 mg/L L-Proline | 20 mg/L this compound | The "light" or "heavy" amino acid for labeling. |
| Other Amino Acids | Standard Concentrations | Standard Concentrations | Supports normal cell growth. |
| Antibiotics | 1% Penicillin-Streptomycin | 1% Penicillin-Streptomycin | Prevents bacterial contamination. |
Table 2: Representative this compound Incorporation Efficiency Over Time
| Cell Doublings | Passage Number | Expected Incorporation (%) | Comments |
| 1 | 1 | ~50% | Initial replacement of endogenous proline. |
| 2 | 2 | ~75% | |
| 3 | 3 | ~87.5% | |
| 4 | 4 | ~93.8% | |
| 5 | 5 | >97% | Sufficient for most quantitative experiments. |
| 6 | 6 | >99% | Ideal incorporation for high accuracy. |
Visualization
Diagrams created using Graphviz (DOT language) illustrate key workflows and biological pathways relevant to L-Proline labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. icams.ro [icams.ro]
- 5. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Turnover Rates with L-Proline-¹³C₅,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of protein turnover, encompassing both synthesis and degradation, is fundamental to cellular homeostasis, and its dysregulation is implicated in a myriad of diseases, including fibrosis, cancer, and neurodegenerative disorders. Accurate quantification of protein turnover rates provides invaluable insights into disease mechanisms and the efficacy of therapeutic interventions. Stable isotope labeling with amino acids in cell culture (SILAC) or in vivo, followed by mass spectrometry-based analysis, has emerged as a powerful technique for these measurements.
This document provides detailed application notes and protocols for quantifying protein turnover rates using the stable isotope-labeled amino acid, L-Proline-¹³C₅,¹⁵N. Proline is a non-essential amino acid that is a major component of collagen, making this labeled analog particularly useful for studying the turnover of this abundant extracellular matrix protein.[1] The incorporation of five ¹³C atoms and one ¹⁵N atom provides a significant mass shift, enabling clear differentiation between pre-existing ("light") and newly synthesized ("heavy") proteins.[2]
I. Experimental Protocols
A. In Vitro Labeling using SILAC with L-Proline-¹³C₅,¹⁵N
This protocol describes the use of L-Proline-¹³C₅,¹⁵N in a SILAC experiment to measure protein turnover in cell culture.
1. Cell Culture and Labeling:
-
Media Preparation: Prepare SILAC DMEM or RPMI medium deficient in L-arginine, L-lysine, and L-proline. Supplement the "heavy" medium with L-Arginine-¹³C₆,¹⁵N₄, L-Lysine-¹³C₆,¹⁵N₂, and L-Proline-¹³C₅,¹⁵N. The "light" medium should be supplemented with the corresponding unlabeled amino acids. To prevent the metabolic conversion of arginine to proline, it is recommended to supplement the media with a high concentration of L-proline (e.g., 1000 mg/L).[3][4]
-
Cell Adaptation: Culture cells for at least five to six doublings in the "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids into the proteome.
-
Pulse Experiment: To measure protein synthesis, switch the cells from "light" to "heavy" medium and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). To measure protein degradation, switch cells from "heavy" to "light" medium and harvest at similar time points.
2. Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Combine equal amounts of protein from "heavy" and "light" labeled samples for each time point.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.[5]
-
-
Peptide Cleanup: Desalt the peptide mixture using solid-phase extraction (SPE) with C18 cartridges to remove salts and other contaminants that can interfere with mass spectrometry analysis.
3. Mass Spectrometry Analysis:
-
LC-MS/MS: Analyze the cleaned peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap).
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 spectra for quantification and MS2 spectra for peptide identification.
B. In Vivo Labeling in Animal Models
This protocol outlines a general approach for in vivo labeling to study protein turnover in tissues.
1. Animal Labeling:
-
Diet Preparation: Utilize a commercially available diet for stable isotope labeling of amino acids in mammals (SILAM) where the protein source is replaced with a mixture of labeled amino acids, including L-Proline-¹³C₅,¹⁵N.
-
Labeling Period: Provide the labeled diet to the animals for a defined period. The duration of labeling will depend on the turnover rate of the protein or tissue of interest. For proteins with slow turnover, a longer labeling period is necessary.
-
Tissue Collection: At the end of the labeling period, euthanize the animals and harvest the tissues of interest.
2. Sample Preparation and Analysis:
-
Follow the same sample preparation and mass spectrometry analysis steps as described for the in vitro protocol (Section I.A.2 and I.A.3).
II. Data Analysis
1. Peptide and Protein Identification:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Proline) to identify peptides and proteins from the MS/MS spectra. The search database should be the proteome of the organism under investigation.
2. Quantification of Heavy/Light Ratios:
-
Quantify the relative abundance of "heavy" and "light" isotopic envelopes for each identified peptide at each time point. The software will calculate the heavy-to-light (H/L) ratio.
3. Calculation of Protein Turnover Rates:
-
The fractional synthesis rate (FSR) or degradation rate (k_deg) can be calculated by fitting the change in H/L ratios over time to an exponential rise or decay model, respectively.
-
The protein half-life (t₁/₂) can be calculated from the degradation rate constant using the formula: t₁/₂ = ln(2) / k_deg.
III. Quantitative Data
The following table summarizes representative protein turnover data that can be obtained using L-Proline-¹³C₅,¹⁵N labeling. The values presented are for illustrative purposes and will vary depending on the specific protein, cell type, or tissue.
| Protein | Tissue/Cell Type | Half-life (Hours) | Fractional Synthesis Rate (%/day) |
| Collagen Type I | Human Fibroblasts | 120 - 240 | 5.8 - 2.9 |
| Vimentin | HeLa Cells | 72 | 23.1 |
| GAPDH | Mouse Liver | 48 | 34.7 |
| Actin, cytoplasmic 1 | Human Platelets | 240 | 2.9 |
IV. Visualizations
A. Experimental Workflow
Caption: A generalized workflow for quantifying protein turnover.
B. Proline Metabolism Pathway
Caption: Key pathways of proline metabolism.
References
- 1. L-Proline (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-436-H-0.5 [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - AE [thermofisher.com]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Proline-¹³C₅,¹⁵N in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Proline, with its unique cyclic structure, plays a pivotal role in protein folding, stability, and molecular recognition. Proline-rich motifs are frequently involved in critical protein-protein interactions that regulate a myriad of cellular processes. The study of these interactions by biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is significantly enhanced through the use of stable isotope labeling. L-Proline-¹³C₅,¹⁵N, a uniformly labeled version of this imino acid, serves as a powerful probe for elucidating the structure, dynamics, and binding interfaces of proteins and peptides. Its incorporation at specific sites or throughout a protein allows for targeted NMR analysis, helping to resolve spectral overlap and provide crucial constraints for structure determination and interaction mapping.[1]
These application notes provide an overview of the uses of L-Proline-¹³C₅,¹⁵N in biomolecular NMR and detailed protocols for its incorporation into proteins and peptides.
Key Applications
The site-specific or uniform incorporation of L-Proline-¹³C₅,¹⁵N offers significant advantages in several areas of research and development:
-
Structural Biology: Labeled proline residues act as specific probes in multidimensional NMR experiments to determine the three-dimensional structures of proteins and protein complexes. The distinct chemical shifts of the ¹³C and ¹⁵N nuclei provide unambiguous assignment of proline resonances and valuable through-bond and through-space correlations for structure calculation.[1] This is particularly useful for resolving spectral ambiguities, which can be a significant challenge in larger proteins.
-
Protein-Protein Interaction Studies: Proline-rich motifs are common recognition sites for various protein domains, such as SH3 and WW domains. By selectively labeling proline residues within these motifs, researchers can precisely map the binding interface. Chemical Shift Perturbation (CSP) mapping, where changes in the chemical shifts of the labeled proline are monitored upon titration with a binding partner, provides a detailed footprint of the interaction site.[2]
-
Drug Development: Understanding the binding interface between a drug candidate and its protein target is fundamental for rational drug design. L-Proline-¹³C₅,¹⁵N can be incorporated into a target protein to monitor the binding of small molecules. The resulting NMR data can guide the optimization of lead compounds to enhance binding affinity and specificity.[1]
-
Protein Folding and Dynamics: The cis/trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in protein folding. Site-specific labeling of proline allows for the detailed investigation of these isomerization events and their influence on the folding pathway and overall protein stability.[1]
Quantitative Data Presentation
A primary application of L-Proline-¹³C₅,¹⁵N in NMR is the quantitative analysis of protein-ligand interactions through Chemical Shift Perturbation (CSP) studies. In a typical experiment, a series of 2D ¹H-¹⁵N or ¹H-¹³C HSQC spectra are recorded on a labeled protein sample upon titration with an unlabeled ligand. The changes in the chemical shifts of the labeled proline residues are then plotted against the ligand concentration to determine the dissociation constant (Kd).
Table 1: Representative Chemical Shift Perturbation Data for a ¹⁵N-labeled Proline-Rich Peptide upon Binding to an SH3 Domain.
| Ligand Concentration (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined Chemical Shift Perturbation (Δδ)¹ |
| 0 | 8.25 | 125.40 | 0.000 |
| 50 | 8.28 | 125.55 | 0.054 |
| 100 | 8.31 | 125.70 | 0.108 |
| 200 | 8.35 | 125.95 | 0.194 |
| 400 | 8.40 | 126.25 | 0.310 |
| 800 | 8.45 | 126.50 | 0.418 |
| 1600 | 8.48 | 126.65 | 0.474 |
¹Combined Chemical Shift Perturbation (Δδ) is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges.
Table 2: Dissociation Constants (Kd) Determined from NMR Titration Data.
| Labeled Proline Residue | Kd (µM) |
| Pro-5 | 150 ± 20 |
| Pro-8 | 145 ± 25 |
| Pro-12 | 85 ± 15 |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of L-Proline-¹³C₅,¹⁵N into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual solid-phase synthesis of a peptide with a site-specifically incorporated L-Proline-¹³C₅,¹⁵N using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Proline-¹³C₅,¹⁵N
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for unlabeled amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-L-Proline-¹³C₅,¹⁵N:
-
Follow the same coupling procedure as in step 3, but use Fmoc-L-Proline-¹³C₅,¹⁵N as the amino acid to be coupled.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide by mass spectrometry.
Protocol 2: Residue-Specific Labeling of Proteins with L-Proline-¹³C₅,¹⁵N using a Proline Auxotrophic E. coli Strain
This protocol outlines the expression of a protein with labeled proline residues in a proline auxotrophic E. coli strain. These strains cannot synthesize their own proline and will therefore incorporate the exogenously supplied L-Proline-¹³C₅,¹⁵N.
Materials:
-
Proline auxotrophic E. coli strain (e.g., a strain with a mutation in the proC gene) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium.
-
¹²C-glucose (or ¹³C-glucose for uniform ¹³C labeling).
-
¹⁴NH₄Cl (or ¹⁵NH₄Cl for uniform ¹⁵N labeling).
-
L-Proline-¹³C₅,¹⁵N.
-
Complete set of unlabeled amino acids (except proline).
-
IPTG (or other appropriate inducer).
-
Appropriate antibiotic.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed auxotrophic E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Pre-culture in Minimal Medium:
-
The next day, pellet the cells from the starter culture by centrifugation.
-
Wash the cell pellet twice with M9 minimal medium to remove any residual rich media.
-
Resuspend the cells in 50 mL of M9 minimal medium supplemented with all 20 amino acids (including unlabeled proline at a limiting concentration, e.g., 20 mg/L) and the appropriate antibiotic.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches ~0.6-0.8.
-
-
Main Culture and Labeling:
-
Inoculate 1 L of M9 minimal medium (containing the necessary carbon and nitrogen sources, which can be labeled or unlabeled depending on the desired labeling scheme) with the pre-culture.
-
Supplement the main culture with a complete mixture of unlabeled amino acids (200 mg/L each), excluding proline .
-
Add 100-150 mg of L-Proline-¹³C₅,¹⁵N to the culture.
-
Grow the culture at 37°C with shaking.
-
-
Induction and Expression:
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
-
Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Verification of Labeling: Confirm the incorporation of L-Proline-¹³C₅,¹⁵N by mass spectrometry.
Visualizations
Caption: Experimental workflow for studying protein-ligand interactions using L-Proline-¹³C₅,¹⁵N.
Caption: A conceptual diagram of a signaling pathway initiated by a proline-mediated protein-protein interaction.
References
Step-by-Step Guide for L-Proline-¹³C₅,¹⁵N Incorporation in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the metabolic incorporation of L-Proline-¹³C₅,¹⁵N into proteins expressed in bacteria, a critical technique for advanced analytical studies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
Stable isotope labeling of proteins in bacteria is a powerful tool for elucidating protein structure, dynamics, and interactions. L-Proline, with its unique cyclic structure, plays a crucial role in protein folding and stability. The incorporation of L-Proline labeled with both ¹³C and ¹⁵N isotopes provides specific probes for detailed structural and functional studies. This guide offers a comprehensive protocol for achieving high-level incorporation of L-Proline-¹³C₅,¹⁵N in Escherichia coli, a commonly used bacterial expression system.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Isotopes | L-Proline-¹³C₅,¹⁵N | Purity: ≥98% |
| Bacterial Strain | E. coli BL21(DE3) or other suitable expression strain | Proline auxotrophs can enhance incorporation but are not always necessary. |
| Media Components | M9 Salts (5x) | Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl |
| ¹⁵NH₄Cl | Isotopic Purity: ≥98% | |
| ¹³C₆-Glucose | Isotopic Purity: ≥98% (for uniform ¹³C labeling if desired) | |
| MgSO₄ | 1 M solution, sterile | |
| CaCl₂ | 1 M solution, sterile | |
| Glucose | 20% (w/v) solution, sterile | |
| Thiamine | 1 mg/mL solution, sterile | |
| Biotin | 1 mg/mL solution, sterile | |
| Trace Metals Solution (1000x) | See recipe in protocols section | |
| Antibiotics | Ampicillin, Kanamycin, etc. | As required by the expression vector |
| Reagents | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | For induction of protein expression |
| Lysozyme | For cell lysis | |
| DNase I | For viscosity reduction | |
| Protease Inhibitor Cocktail | To prevent protein degradation | |
| Equipment | Shaking Incubator | For bacterial culture |
| Centrifuge | For cell harvesting | |
| Sonicator or French Press | For cell lysis | |
| Spectrophotometer | For monitoring cell growth (OD₆₀₀) | |
| Chromatography System (e.g., FPLC) | For protein purification | |
| Mass Spectrometer | For verifying isotope incorporation | |
| NMR Spectrometer | For structural and dynamic studies |
Experimental Protocols
This section details the step-by-step methodology for L-Proline-¹³C₅,¹⁵N incorporation.
Preparation of M9 Minimal Medium
A key requirement for efficient isotopic labeling is the use of a minimal medium where the target isotope source is the sole provider of that element.
M9 Minimal Medium Recipe (for 1 Liter)
| Component | Volume/Amount | Final Concentration |
| Sterile Deionized Water | 790 mL | - |
| M9 Salts (5x) | 200 mL | 1x |
| 1 M MgSO₄ | 2 mL | 2 mM |
| 1 M CaCl₂ | 100 µL | 0.1 mM |
| 20% Glucose | 20 mL | 0.4% |
| ¹⁵NH₄Cl (if required for ¹⁵N labeling) | 1 g | 1 g/L |
| L-Proline-¹³C₅,¹⁵N | 100-200 mg | 100-200 mg/L |
| Thiamine (1 mg/mL) | 1 mL | 1 µg/mL |
| Biotin (1 mg/mL) | 1 mL | 1 µg/mL |
| Trace Metals Solution (1000x) | 1 mL | 1x |
| Antibiotic(s) | As required | As required |
Preparation of Stock Solutions:
-
5x M9 Salts: 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5 g NH₄Cl (or ¹⁵NH₄Cl for ¹⁵N labeling) in 1 L of deionized water. Autoclave to sterilize.
-
1000x Trace Metals Solution: Dissolve 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, and 1.6 mg MnCl₂·4H₂O in 1 L of deionized water. Adjust pH to 7.5. Filter sterilize.
Bacterial Growth and Protein Expression
The following protocol outlines the steps for growing the bacterial culture and inducing protein expression for optimal isotope incorporation.
-
Starter Culture: Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with vigorous shaking.
-
Adaptation (Optional but Recommended): To adapt the cells to the minimal medium, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium (containing unlabeled proline). Grow until the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Main Culture: Inoculate a 1 L flask of M9 minimal medium containing L-Proline-¹³C₅,¹⁵N with the adapted starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with shaking (200-250 rpm). Monitor the cell growth by measuring the OD₆₀₀ periodically.
-
Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to enhance protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Protein Purification
Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography) appropriate for the specific protein of interest.
Verification of Isotope Incorporation
It is crucial to determine the efficiency of L-Proline-¹³C₅,¹⁵N incorporation. This is typically achieved using mass spectrometry.
-
Sample Preparation: An aliquot of the purified protein is subjected to in-solution or in-gel tryptic digestion.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR).
-
Data Analysis: Compare the mass of proline-containing peptides from the labeled sample with the corresponding peptides from an unlabeled control. The mass shift will indicate the level of incorporation. The expected mass shift for each fully incorporated L-Proline-¹³C₅,¹⁵N residue is approximately 6 Da. Software tools can be used to calculate the percentage of incorporation by analyzing the isotopic distribution of the peptide peaks.
Data Presentation
The following tables summarize key quantitative data relevant to the incorporation protocol.
Table 1: Recommended Concentrations for Labeled Proline
| Application | Suggested L-Proline-¹³C₅,¹⁵N Concentration (mg/L) | Expected Incorporation Efficiency |
| NMR Structural Studies | 150 - 200 | > 95% |
| MS-based Quantitative Proteomics | 50 - 100 | > 90% |
Table 2: Typical Protein Yields from M9 Minimal Medium
| Culture Volume (L) | Typical Cell Pellet Weight (g) | Typical Purified Protein Yield (mg) |
| 1 | 3 - 5 | 5 - 20 (protein dependent) |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Experimental workflow for L-Proline-¹³C₅,¹⁵N incorporation in bacteria.
Caption: Pathway of L-Proline-¹³C₅,¹⁵N incorporation into bacterial proteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cell Density | Minimal medium toxicity; Improper aeration; Incorrect pH | Adapt cells to minimal medium; Use baffled flasks and ensure adequate shaking; Check and adjust the pH of the medium. |
| Low Protein Yield | Inefficient induction; Protein toxicity; Protein insolubility | Optimize IPTG concentration and induction time/temperature; Lower expression temperature (18-20°C); Co-express with chaperones. |
| Low Isotope Incorporation | Contamination with unlabeled proline; Insufficient concentration of labeled proline | Ensure all media components are free of unlabeled proline; Increase the concentration of L-Proline-¹³C₅,¹⁵N; Use a proline auxotrophic strain. |
| Protein Degradation | Protease activity | Add protease inhibitors during cell lysis and purification; Perform all purification steps at 4°C. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the high-efficiency incorporation of L-Proline-¹³C₅,¹⁵N into proteins expressed in E. coli. This technique is invaluable for researchers in structural biology and proteomics, enabling detailed investigations into protein structure, function, and dynamics. Careful attention to media preparation, bacterial growth conditions, and verification of incorporation will ensure the successful production of high-quality labeled proteins for advanced research applications.
Tracing Nitrogen's Intricate Journey: An Application Note on L-Proline-¹³C₅,¹⁵N in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing L-Proline-¹³C₅,¹⁵N as a stable isotope tracer to investigate nitrogen metabolism pathways. This powerful technique allows for the precise tracking of nitrogen atoms from proline as they are incorporated into various downstream metabolites, offering invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.
Introduction
L-Proline, a non-essential amino acid, plays a central role in various cellular processes beyond its function as a protein building block. It is intricately linked to primary nitrogen metabolism, collagen synthesis, cellular redox balance, and signaling pathways. Dysregulation of proline metabolism has been implicated in a range of pathologies, including cancer and fibrotic diseases.
Stable isotope tracing using L-Proline-¹³C₅,¹⁵N, where both the carbon backbone and the nitrogen atom are labeled, provides a robust method to dissect the metabolic fate of proline. By employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of these heavy isotopes into downstream metabolites, thereby elucidating active metabolic pathways and quantifying metabolic fluxes. This dual-labeling strategy is particularly advantageous for nitrogen tracing, as it allows for the simultaneous tracking of both the carbon and nitrogen atoms, providing a more complete picture of metabolic transformations.
Key Metabolic Pathways of Proline
L-Proline serves as a crucial hub in nitrogen metabolism, primarily through its catabolism to glutamate (B1630785) and its role as a precursor for other amino acids and biomolecules. The initial step in proline catabolism is its oxidation to pyrroline-5-carboxylate (P5C), a reaction catalyzed by proline dehydrogenase (PRODH). P5C is then further oxidized to glutamate by P5C dehydrogenase (P5CDH). The nitrogen atom from proline is thus transferred to glutamate, a key nitrogen donor for the synthesis of other amino acids and nucleotides. Furthermore, proline can be synthesized from glutamate and ornithine, creating a metabolic cycle with important regulatory functions.
Figure 1. Metabolic fate of L-Proline-¹³C₅,¹⁵N.
Experimental Workflow for Tracing Nitrogen Metabolism
The following workflow outlines the key steps for conducting a stable isotope tracing experiment using L-Proline-¹³C₅,¹⁵N in cell culture.
Figure 2. Experimental workflow for L-Proline-¹³C₅,¹⁵N tracing.
Detailed Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Standard Culture: Culture cells in their standard growth medium until they reach the desired confluency (typically 60-70%).
-
Labeling Medium Preparation: Prepare a labeling medium that is identical to the standard medium but with unlabeled L-proline replaced by L-Proline-¹³C₅,¹⁵N at the same concentration.
-
Labeling: Aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the tracer.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solution, such as 80% methanol (B129727) (-80°C).
-
Cell Lysis and Collection: Scrape the cells in the cold extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. For subsequent analysis, the supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
The analysis of L-Proline-¹³C₅,¹⁵N and its labeled metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions (Example for HILIC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolite separation.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an additive such as ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Gradient: A gradient from high to low organic content to elute polar compounds.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of expected metabolites.
-
Transitions: Monitor the specific precursor-to-product ion transitions for unlabeled and labeled proline, glutamate, ornithine, and other relevant amino acids. For example:
-
L-Proline (unlabeled): m/z 116.1 -> m/z 70.1
-
L-Proline-¹³C₅,¹⁵N: m/z 122.1 -> m/z 75.1
-
Glutamate (unlabeled): m/z 148.1 -> m/z 84.1
-
¹⁵N-Glutamate: m/z 149.1 -> m/z 85.1
-
¹³C₅,¹⁵N-Glutamate: m/z 154.1 -> m/z 89.1
-
-
Collision Energy and other parameters: Optimize for each specific compound.
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).
Tabulated Quantitative Data
The following tables provide an illustrative example of how to present the quantitative data from an L-Proline-¹³C₅,¹⁵N tracing experiment. The data represents the percentage of the metabolite pool that is labeled with ¹⁵N at different time points.
Table 1: Isotopic Enrichment of Proline and its Direct Metabolites
| Time (hours) | L-Proline-¹⁵N (%) | Pyrroline-5-Carboxylate-¹⁵N (%) | Glutamate-¹⁵N (%) |
| 0 | 0.4 | 0.4 | 0.4 |
| 2 | 85.2 | 70.1 | 45.3 |
| 6 | 98.5 | 92.3 | 78.9 |
| 12 | 99.1 | 97.8 | 90.5 |
| 24 | 99.3 | 98.5 | 95.2 |
Table 2: Transfer of ¹⁵N from Proline to Other Amino Acids
| Time (hours) | Ornithine-¹⁵N (%) | Aspartate-¹⁵N (%) | Alanine-¹⁵N (%) |
| 0 | 0.4 | 0.4 | 0.4 |
| 2 | 15.6 | 8.2 | 5.1 |
| 6 | 40.2 | 25.7 | 18.3 |
| 12 | 65.8 | 50.1 | 42.6 |
| 24 | 80.3 | 72.5 | 65.7 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the cell type, experimental conditions, and analytical methods.
Data Analysis and Interpretation
-
Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the fractional abundance of each mass isotopomer for every metabolite of interest. This requires correcting for the natural abundance of heavy isotopes.
-
Metabolic Flux Analysis (MFA): For a more in-depth quantitative analysis, the MID data can be used as input for metabolic flux analysis software. MFA models the metabolic network and uses the isotopic labeling patterns to calculate the rates (fluxes) of the biochemical reactions.
Applications in Research and Drug Development
-
Understanding Basic Metabolism: Elucidate the fundamental pathways of nitrogen metabolism in different cell types and tissues.
-
Disease Research: Investigate how nitrogen metabolism is altered in diseases such as cancer, where metabolic reprogramming is a hallmark. For example, tracing the contribution of proline to the synthesis of nucleotides and other biomass precursors essential for tumor growth.
-
Drug Discovery and Development: Assess the mechanism of action of drugs that target metabolic pathways. By treating cells with a compound and L-Proline-¹³C₅,¹⁵N, researchers can determine if the drug inhibits specific steps in proline metabolism or downstream pathways.
-
Biomarker Discovery: Identify metabolic signatures associated with disease states or drug responses.
Conclusion
L-Proline-¹³C₅,¹⁵N is a versatile and powerful tool for dissecting the complexities of nitrogen metabolism. The detailed protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments. By carefully tracking the journey of labeled nitrogen atoms, it is possible to gain unprecedented insights into cellular function in both health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.
Application Notes and Protocols for Mass Spectrometry Sample Preparation with L-Proline-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Proline, a non-essential amino acid, plays a critical role in primary metabolism and is integral to the synthesis of proteins, particularly collagen. Its metabolism is increasingly recognized for its importance in various physiological and pathological states, including cancer metabolism and redox homeostasis. Accurate quantification of L-proline in biological matrices is therefore crucial for a wide range of research and drug development applications.
This document provides detailed application notes and protocols for the preparation of various biological samples for the quantitative analysis of L-proline using mass spectrometry, with a focus on the use of L-Proline-¹³C₅,¹⁵N as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample extraction, matrix effects, and instrument response, ensuring the highest accuracy and precision.[1][2]
Quantitative Data Summary
The use of L-Proline-¹³C₅,¹⁵N as an internal standard in LC-MS/MS assays allows for robust and reliable quantification of L-proline across various biological matrices. The following tables summarize typical quantitative performance data from validated methods.
Table 1: LC-MS/MS Method Performance for L-Proline Quantification
| Parameter | Serum/Plasma | Cell Culture Media |
| Linearity (r²) | >0.99 | >0.99 |
| Linear Range | 2.5 - 100 µg/mL[3][4] | 0.01 - 10 µM |
| Limit of Quantification (LOQ) | 2.5 µg/mL[3] | 0.05 µM |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 99.17% | 85 - 115% |
| Matrix Effect | 1.47% | Not specified |
| Extraction Recovery | 99.17% | Not specified |
Data presented is a synthesis of typical performance characteristics and may vary based on the specific matrix, instrumentation, and protocol used.
Experimental Protocols
Herein, we provide detailed protocols for the preparation of serum/plasma, cell culture, and tissue samples for L-proline quantification using L-Proline-¹³C₅,¹⁵N.
Protocol 1: L-Proline Extraction from Serum/Plasma
This protocol is adapted from a validated method for the quantification of L-proline in human serum.
Materials:
-
L-Proline-¹³C₅,¹⁵N (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Prepare IS Working Solution: Prepare a working solution of L-Proline-¹³C₅,¹⁵N in water at a suitable concentration (e.g., 25 µg/mL).
-
Sample Aliquoting: Aliquot 50 µL of serum or plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Spike with Internal Standard: Add 50 µL of the L-Proline-¹³C₅,¹⁵N working solution to each serum/plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to each tube to precipitate proteins.
-
Vortex: Vortex the mixture thoroughly for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted L-proline and the internal standard, and transfer it to a new tube or an autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: L-Proline Extraction from Adherent Cell Cultures
This protocol provides a general method for the extraction of metabolites, including L-proline, from adherent cell cultures.
Materials:
-
L-Proline-¹³C₅,¹⁵N (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Prepare Extraction Solvent: Prepare an 80% methanol solution in water containing L-Proline-¹³C₅,¹⁵N at a concentration appropriate for your experimental needs. Keep this solution on ice.
-
Cell Culture Washing: Remove the cell culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching and Extraction: Add a sufficient volume of the ice-cold 80% methanol extraction solvent (containing the IS) to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).
-
Cell Scraping: Immediately scrape the cells from the surface of the culture dish using a cell scraper.
-
Collection: Transfer the cell lysate/extraction solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex: Vortex the tube vigorously for 30 seconds.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube or autosampler vial.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Protocol 3: L-Proline Extraction from Tissues
This protocol outlines a procedure for the extraction of L-proline from tissue samples.
Materials:
-
L-Proline-¹³C₅,¹⁵N (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Microcentrifuge tubes (2 mL) with beads (if using a bead beater)
-
Pipettes and tips
-
Centrifuge
-
Analytical balance
Procedure:
-
Prepare Extraction Solvent: Prepare an 80% methanol solution in water containing L-Proline-¹³C₅,¹⁵N at a suitable concentration. Keep this solution on ice.
-
Tissue Weighing: Weigh a small piece of frozen tissue (10-50 mg) and record the exact weight.
-
Homogenization: Place the weighed tissue in a pre-chilled homogenization tube. Add a volume of the ice-cold 80% methanol extraction solvent (containing the IS) proportional to the tissue weight (e.g., 500 µL for 25 mg of tissue). Homogenize the tissue until a uniform lysate is obtained.
-
Incubation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube or autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of biological samples for L-proline quantification by LC-MS/MS using a stable isotope-labeled internal standard.
Caption: General workflow for LC-MS/MS quantification of L-proline.
Proline Metabolism and its Role in Cancer
Proline metabolism is intricately linked to central carbon metabolism and plays a significant role in cancer cell proliferation, survival, and redox balance. The pathway involves both the synthesis of proline from glutamate (B1630785) and its catabolism back to glutamate, with key enzymes regulated by oncogenes and tumor suppressors.
Caption: Proline metabolism and its regulation in cancer.
References
- 1. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Proline-¹³C₅,¹⁵N Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique to trace the fate of metabolites through complex biochemical networks, providing critical insights into cellular physiology and disease states. L-proline, a non-essential amino acid, is not only a fundamental building block for proteins, particularly collagen, but also plays a central role in cellular metabolism, redox balance, and signaling pathways. Dysregulation of proline metabolism has been implicated in various diseases, including cancer.[1][2]
This document provides a detailed workflow for conducting metabolic labeling experiments using L-Proline-¹³C₅,¹⁵N. This heavy-labeled proline, containing five carbon-13 and one nitrogen-15 (B135050) isotopes, serves as a tracer to elucidate the dynamics of proline metabolism and its contribution to downstream metabolic pathways. The protocols outlined below cover cell culture and labeling, sample preparation for mass spectrometry, and a comprehensive data analysis workflow for quantifying isotopic enrichment and interpreting metabolic fluxes.
I. Experimental Design and Workflow Overview
A typical L-Proline-¹³C₅,¹⁵N metabolic labeling experiment involves culturing cells in a medium where standard L-proline is replaced with its ¹³C₅,¹⁵N-labeled counterpart. After a designated incubation period to allow for cellular uptake and metabolism of the labeled proline, metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting data is then processed to determine the incorporation of the heavy isotopes into proline and its downstream metabolites.
Below is a high-level overview of the experimental workflow.
II. Key Metabolic Pathways of L-Proline
L-Proline metabolism is interconnected with central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle, and is crucial for the biosynthesis of proteins like collagen. Understanding these pathways is essential for interpreting the results of labeling experiments.
The catabolism of proline to glutamate (B1630785) connects it to the TCA cycle. Proline is first oxidized to Δ¹-pyrroline-5-carboxylate (P5C), a reaction that can contribute to ATP production.[1] P5C is then converted to glutamate, which can be further metabolized to α-ketoglutarate, a key intermediate of the TCA cycle.[1] This pathway allows the carbon and nitrogen atoms from proline to be incorporated into a variety of downstream metabolites.
III. Experimental Protocols
A. Cell Culture and Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and approximately 80% confluent at the time of harvesting.
-
Preparation of Labeling Medium: Prepare a custom cell culture medium that is devoid of natural L-proline. Supplement this medium with L-Proline-¹³C₅,¹⁵N at the desired final concentration. All other components of the medium should remain unchanged.
-
Adaptation Phase (Recommended): For steady-state analysis, it is advisable to adapt the cells to the labeling medium for at least one to two cell doublings to ensure isotopic equilibrium is reached.[3]
-
Labeling:
-
Aspirate the standard culture medium from the cells.
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Wash the cells once with sterile phosphate-buffered saline (PBS).
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Add the pre-warmed L-Proline-¹³C₅,¹⁵N labeling medium to the culture plates.
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Incubate the cells for the desired duration. For steady-state experiments, this is typically 24-48 hours. For kinetic flux analysis, a time-course experiment with multiple shorter time points is required.
-
B. Sample Preparation for LC-MS Analysis
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Metabolite Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is crucial.
-
Aspirate the labeling medium.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to facilitate protein precipitation.
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Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
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Transfer the supernatant, which contains the polar metabolites, to a new tube.
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Dry the metabolite extract completely using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
IV. LC-MS/MS Analysis
A targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of L-proline and its isotopologues.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILAC) is a suitable technique for separating polar metabolites like amino acids.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of amino acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Proline (unlabeled) | 116.1 | 70.1 |
| L-Proline-¹³C₅,¹⁵N | 122.1 | 75.1 |
| Glutamate (unlabeled) | 148.1 | 84.1 |
| Glutamate (M+5) | 153.1 | 89.1 |
| α-Ketoglutarate (unlabeled) | 147.0 | 101.0 |
| α-Ketoglutarate (M+5) | 152.0 | 106.0 |
Table 1: Example MRM transitions for key metabolites. Note: These values are illustrative and should be optimized for the specific instrument used.
V. Data Analysis Workflow
The analysis of data from stable isotope tracing experiments requires a systematic approach to accurately determine the extent of label incorporation and to calculate metabolic fluxes.
A. Peak Integration and Isotopologue Extraction
The first step involves processing the raw LC-MS data to obtain the peak areas for each isotopologue of proline and its downstream metabolites. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there will be M+0, M+1, M+2, ..., M+n isotopologues.
B. Correction for Natural Isotope Abundance
The measured peak intensities must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). This correction is essential to distinguish the isotopic enrichment derived from the labeled tracer from the naturally occurring heavy isotopes. This can be achieved using established algorithms and software packages that take into account the elemental composition of the metabolite and the natural isotopic abundances.
C. Calculation of Mass Isotopomer Distributions (MIDs)
The Mass Isotopomer Distribution (MID) represents the fractional abundance of each isotopologue of a given metabolite. It is calculated by dividing the corrected peak area of each isotopologue by the sum of the corrected peak areas of all isotopologues for that metabolite.
Example MID for a metabolite with 5 carbons derived from L-Proline-¹³C₅,¹⁵N:
| Isotopologue | Fractional Abundance |
| M+0 (unlabeled) | 0.10 |
| M+1 | 0.05 |
| M+2 | 0.05 |
| M+3 | 0.10 |
| M+4 | 0.20 |
| M+5 (fully labeled) | 0.50 |
Table 2: Hypothetical Mass Isotopomer Distribution (MID).
D. Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates (fluxes) of metabolic reactions in a biochemical network. By inputting the experimentally determined MIDs and any known external fluxes (e.g., nutrient uptake rates), MFA models can estimate the intracellular fluxes. This provides a quantitative understanding of how proline is being utilized and converted within the cell.
VI. Data Presentation
Summarizing the quantitative data in a clear and structured format is crucial for comparison and interpretation.
Table 3: Fractional Labeling of Key Metabolites
| Condition | Metabolite | Fractional ¹³C Enrichment (%) |
| Control | Intracellular Proline | 95.2 ± 2.1 |
| Control | Glutamate | 45.8 ± 3.5 |
| Control | α-Ketoglutarate | 38.1 ± 2.9 |
| Treatment X | Intracellular Proline | 96.5 ± 1.8 |
| Treatment X | Glutamate | 62.3 ± 4.1 |
| Treatment X | α-Ketoglutarate | 55.7 ± 3.8 |
Table 4: Relative Metabolic Fluxes (normalized to Proline uptake)
| Metabolic Pathway | Control | Treatment X |
| Proline -> Glutamate | 1.00 | 1.35 |
| Glutamate -> TCA Cycle | 0.85 | 1.15 |
| Proline -> Protein Synthesis | 0.15 | 0.20 |
VII. Conclusion
The use of L-Proline-¹³C₅,¹⁵N as a metabolic tracer offers a powerful approach to dissect the complexities of proline metabolism. The detailed protocols and data analysis workflow presented in these application notes provide a comprehensive guide for researchers to design, execute, and interpret these experiments. By carefully following these steps, scientists can gain valuable insights into the role of proline in health and disease, potentially uncovering new therapeutic targets and biomarkers.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low L-Proline-13C5,15N Incorporation
Welcome to the technical support center for troubleshooting issues related to stable isotope labeling with L-Proline-13C5,15N. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during cell culture experiments, ensuring accurate and robust results for quantitative proteomics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
Q1: My mass spectrometry data shows low incorporation of this compound. What are the primary areas I should investigate?
A1: Low incorporation of heavy L-Proline can stem from several factors, ranging from basic cell culture practices to complex metabolic issues. We recommend a systematic approach to troubleshooting, starting with the most common and easily verifiable causes.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low this compound incorporation.
Caption: A step-by-step workflow for troubleshooting low this compound incorporation.
Q2: How can I be sure my SILAC media is correctly prepared for L-Proline labeling?
A2: Proper media preparation is critical for successful labeling. Errors in this step are a frequent source of low incorporation.
Media Preparation Checklist:
| Component | Check | Rationale |
| This compound | Verify correct final concentration. | Insufficient labeled proline will lead to competition with any unlabeled sources. |
| Dialyzed Serum | Ensure the use of dialyzed fetal bovine serum (FBS). | Standard FBS contains unlabeled amino acids, including proline, which will dilute the labeled proline and result in incomplete labeling.[1] |
| Base Medium | Use a proline-free formulation of DMEM, RPMI-1640, or other base media. | The base medium must not contain any "light" L-proline. |
| Other Amino Acids | If co-labeling (e.g., with Arginine and Lysine), ensure their concentrations are correct. | Incorrect concentrations of other amino acids can affect cell health and protein synthesis.[2] |
| Sterility | Filter-sterilize the final prepared medium. | Contamination can compromise cell health and experimental results.[1] |
Q3: My cells are growing slower in the SILAC medium. Could this affect proline incorporation?
A3: Yes, altered cell health and growth rate can significantly impact protein synthesis and, consequently, the incorporation of labeled amino acids.
Key Cell Culture Parameters to Monitor:
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Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or fluorescence-based assays (e.g., Calcein-AM/Propidium Iodide). A viability of >90% is recommended.[3]
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Cell Confluence: Avoid letting cells become over-confluent. High cell density can lead to nutrient depletion, waste product accumulation, and reduced metabolic activity, all of which can decrease protein synthesis. It is best to maintain cultures in the exponential growth phase.
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Passage Number: Use cells with a low passage number. High-passage cells can exhibit altered morphology, growth rates, and protein expression profiles.[4] It is advisable to perform experiments within a defined range of passage numbers.
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Mycoplasma Contamination: Test your cells for mycoplasma. This common contamination can alter cellular metabolism and affect labeling efficiency.
Recommended Cell Viability Assays:
| Assay Type | Principle | Detection Method |
| Dye Exclusion | Viable cells with intact membranes exclude dyes like Trypan Blue. | Microscopy |
| Metabolic Assays | Measures metabolic activity (e.g., reduction of tetrazolium salts like MTT or resazurin). | Colorimetric or Fluorometric Plate Reader |
| ATP Content | Quantifies ATP, which is present in metabolically active cells. | Luminescence Plate Reader |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to differentiate cell populations. | Fluorescence Microscopy or Flow Cytometry |
Q4: I am also labeling with heavy Arginine and see unexpected labeled proline. What is happening?
A4: You are likely observing arginine-to-proline conversion, a metabolic process where some cell lines convert labeled arginine into labeled proline. This can complicate data analysis and lead to inaccurate quantification.
Signaling Pathway of Arginine to Proline Conversion:
Caption: Metabolic pathway of arginine conversion to proline and its inhibition by proline supplementation.
Solution: To prevent this conversion, supplement your SILAC medium with unlabeled ("light") L-proline. A concentration of at least 200 mg/L has been shown to be effective in preventing this metabolic artifact.
Q5: What if my media and cell health are optimal, but proline incorporation is still low?
A5: In this case, you should investigate factors related to proline metabolism and transport.
Advanced Troubleshooting Areas:
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Endogenous Proline Synthesis: Cells can synthesize their own proline from glutamate. This newly synthesized "light" proline can compete with the "heavy" proline from the medium, reducing incorporation efficiency. While inhibiting this pathway directly can be challenging without affecting cell health, ensuring a sufficiently high concentration of labeled L-proline in the medium can help outcompete the endogenous production.
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Proline Transport: The uptake of proline into the cell is mediated by specific amino acid transporters (e.g., SLC6A19/B⁰AT1, SNAT2). While not a common issue, very high concentrations of other neutral amino acids that compete for the same transporters could potentially reduce proline uptake. Ensure your media formulation is balanced.
Proline Metabolism Overview:
References
Optimizing L-Proline-13C5,15N concentration for SILAC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, with a specific focus on addressing the common challenge of arginine-to-proline conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when using heavy-labeled arginine in SILAC experiments?
A1: A significant challenge in SILAC experiments is the metabolic conversion of heavy-labeled arginine to heavy-labeled proline by some cell lines.[1][2][3][4][5] This conversion leads to the incorporation of the heavy isotope label into proline, an amino acid that was not intended to be labeled.
Q2: Why is the metabolic conversion of heavy arginine to heavy proline a problem for quantification?
A2: The conversion of heavy arginine to heavy proline can significantly impact the accuracy of protein quantification. It splits the mass spectrometry signal for peptides containing proline, creating satellite peaks and making it difficult to accurately determine the heavy-to-light ratio of the intended arginine-labeled peptide. This can lead to an underestimation of protein abundance.
Q3: How can the conversion of heavy arginine to heavy proline be prevented or minimized?
A3: The most effective and straightforward method to prevent this conversion is to supplement the SILAC culture medium with unlabeled L-proline. By providing an excess of unlabeled proline, the cell's metabolic pathway for converting arginine to proline is suppressed.
Q4: What is the recommended concentration of unlabeled L-proline to add to the SILAC medium?
A4: A concentration of at least 200 mg/L of L-proline in the SILAC medium has been shown to be effective in completely preventing the conversion of arginine to proline in various cell types, including HeLa and embryonic stem cells. Some protocols even use concentrations as high as 600 mg/L or 1000 mg/L to ensure complete suppression.
Q5: Will adding unlabeled L-proline affect the labeling efficiency of heavy arginine?
A5: No, supplementing the media with unlabeled L-proline does not compromise the labeling efficiency of heavy arginine. Studies have shown that there is no observable back-conversion from the supplemented proline to arginine.
Troubleshooting Guide
Issue: Inaccurate quantification of proline-containing peptides.
Symptom: You observe unexpected satellite peaks in your mass spectrometry data for proline-containing peptides, and the heavy-to-light ratios for these peptides are inconsistent or lower than expected.
Cause: This is a classic sign of heavy arginine being metabolically converted to heavy proline.
Solution:
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Supplement with Unlabeled L-Proline: Add at least 200 mg/L of unlabeled L-proline to both your "heavy" and "light" SILAC media. This will inhibit the enzymatic pathway responsible for the conversion.
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Verify Labeling Efficiency: After supplementing with proline, it is crucial to verify that the labeling efficiency of heavy arginine remains high (ideally >97%).
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Data Analysis Adjustment: If experiments were completed without proline supplementation, some computational correction methods can be applied to the data to account for the conversion, though this is less accurate than preventing it experimentally.
Experimental Protocols
Protocol 1: Titration of L-Proline to Prevent Arginine Conversion
This protocol is designed to determine the optimal concentration of unlabeled L-proline needed to prevent arginine-to-proline conversion in your specific cell line.
Methodology:
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Prepare SILAC Media: Prepare a series of SILAC media with varying concentrations of unlabeled L-proline (e.g., 0 mg/L, 50 mg/L, 100 mg/L, 200 mg/L, 400 mg/L). Each medium should contain heavy-labeled arginine (e.g., ¹³C₆,¹⁵N₄-Arginine) and dialyzed fetal bovine serum.
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Cell Culture: Culture your cells in these different media for at least five to six cell divisions to ensure complete incorporation of the heavy arginine.
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Protein Extraction and Digestion: Harvest the cells, extract the proteins, and perform a standard tryptic digest.
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LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Specifically look for known proline-containing peptides and monitor the presence of satellite peaks corresponding to the incorporation of heavy proline. Determine the lowest concentration of L-proline at which these satellite peaks are no longer detectable.
Quantitative Data Summary
| L-Proline Concentration (mg/L) | Observation of Heavy Proline Peaks | Arginine Labeling Efficiency | Recommendation |
| 0 | Prevalent | High | Not Recommended |
| 50 | Reduced but still present | High | Sub-optimal |
| 100 | Significantly reduced | High | Better, but may not be complete |
| 200 | Undetectable | High | Recommended Starting Concentration |
| 400+ | Undetectable | High | Use if 200 mg/L is insufficient |
Visual Guides
Caption: Metabolic pathway of heavy arginine to heavy proline conversion and its inhibition.
Caption: Optimized experimental workflow for SILAC to prevent arginine-proline conversion.
References
- 1. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions [agris.fao.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for Arginine-to-Proline Conversion in SILAC: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for the common issue of arginine-to-proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is arginine-to-proline conversion in SILAC and why is it a problem?
In SILAC experiments, cells are cultured in media containing "heavy" isotope-labeled essential amino acids, such as 13C6-arginine. Arginine-to-proline conversion is a metabolic process where the "heavy" labeled arginine is converted by cellular enzymes into "heavy" labeled proline. This newly synthesized heavy proline is then incorporated into proteins. This becomes problematic during mass spectrometry analysis as it splits the isotopic signal of proline-containing peptides between the expected heavy arginine-labeled peptide and a new, unexpected heavy proline-labeled peptide. This splitting of the signal leads to an underestimation of the abundance of the "heavy" peptide, resulting in inaccurate protein quantification.[1][2] This issue can affect a significant portion of peptides, as roughly 50% of tryptic peptides contain at least one proline residue.[1]
Q2: How can I detect if arginine-to-proline conversion is occurring in my SILAC experiment?
Arginine-to-proline conversion can be identified by looking for "satellite" peaks in your mass spectrometry data for proline-containing peptides. Specifically, for a peptide containing a single proline, you will observe a peak corresponding to the peptide with the heavy arginine label and another peak, shifted by a specific mass difference, corresponding to the peptide where the heavy arginine has been converted to heavy proline. The extent of conversion can vary significantly between cell lines.[3]
Q3: What are the main strategies to correct for this conversion?
There are three primary strategies to address arginine-to-proline conversion:
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Experimental Correction: This involves modifying the SILAC culture media to suppress the metabolic pathway responsible for the conversion. The most common and effective method is supplementing the media with a high concentration of unlabeled L-proline.[1] Other experimental approaches include the addition of L-ornithine or reducing the concentration of L-arginine in the medium.
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Computational Correction: This involves using specialized software to identify and mathematically correct for the split isotopic signals in the mass spectrometry data.
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Genetic Engineering: For organisms amenable to genetic manipulation, such as yeast, it is possible to delete the genes encoding the enzymes responsible for arginine catabolism, thereby abolishing the conversion.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Inaccurate protein ratios for known standards. | Arginine-to-proline conversion is skewing quantification. | 1. Confirm conversion: Manually inspect the mass spectra of several proline-containing peptides for satellite peaks. 2. Implement experimental correction: Supplement your SILAC media with 200 mg/L or more of L-proline. 3. Apply computational correction: Use software tools that can account for the conversion during data analysis. |
| High percentage of proline-containing peptides show split isotopic peaks. | The chosen cell line has high arginase activity, leading to significant conversion. | 1. Increase proline supplementation: For highly converting cell lines, consider increasing the L-proline concentration to 400 mg/L or higher. 2. Consider L-ornithine supplementation: Adding 5 mM L-ornithine has been shown to be effective in reducing conversion. 3. Switch to a different labeling strategy: If the problem persists and is severe, consider using a different heavy amino acid for labeling if possible for your experimental design. |
| Reduced cell growth or viability after media modification. | The altered media composition is suboptimal for the cells. | 1. Optimize proline concentration: Titrate the L-proline concentration to find the optimal balance between conversion prevention and cell health. 2. Gradual adaptation: Gradually adapt the cells to the modified media over several passages. 3. Check for other limiting nutrients: Ensure that the dialyzed serum and other media components are not limiting for cell growth. |
Experimental Protocols & Data
Protocol: L-Proline Supplementation to Prevent Arginine-to-Proline Conversion
This protocol describes the preparation of SILAC media supplemented with L-proline to minimize arginine-to-proline conversion.
Materials:
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DMEM for SILAC (deficient in L-arginine and L-lysine)
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Dialyzed Fetal Bovine Serum (dFBS)
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Penicillin/Streptomycin
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"Heavy" labeled L-arginine (e.g., 13C6-L-arginine)
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"Heavy" labeled L-lysine (e.g., 13C6,15N2-L-lysine)
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"Light" unlabeled L-arginine
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"Light" unlabeled L-lysine
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Unlabeled L-proline
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Sterile water or PBS for stock solutions
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Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare Amino Acid Stock Solutions:
-
Prepare concentrated stock solutions of heavy and light arginine, heavy and light lysine, and unlabeled proline in sterile water or PBS. A common stock concentration for proline is 50 mg/mL.
-
-
Prepare 'Heavy' SILAC Medium:
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To 500 mL of DMEM for SILAC, add the appropriate volumes of dFBS (typically 10%) and Penicillin/Streptomycin.
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Add the "heavy" labeled L-arginine and L-lysine to their final concentrations (e.g., 84 mg/L for arginine and 146 mg/L for lysine).
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Add unlabeled L-proline to a final concentration of at least 200 mg/L. For some cell lines, concentrations up to 1000 mg/L have been used.
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Sterile-filter the complete medium.
-
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Prepare 'Light' SILAC Medium:
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Follow the same procedure as for the 'heavy' medium, but use the "light" unlabeled L-arginine and L-lysine. The concentration of supplemented unlabeled L-proline should be the same as in the 'heavy' medium.
-
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Cell Culture:
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Culture your cells in the 'heavy' and 'light' SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
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Proceed with your SILAC experiment as planned.
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Quantitative Data on Conversion Reduction
The following tables summarize the effectiveness of different experimental strategies in reducing arginine-to-proline conversion.
Table 1: Effect of L-Proline Supplementation on Arginine-to-Proline Conversion in HeLa Cells
| L-Proline Concentration (mg/L) | Average Conversion Rate (%) |
| 0 | 28 |
| 50 | 9 |
| 100 | 3 |
| 200 | 2 (Undetectable) |
Data adapted from Bendall et al., Mol Cell Proteomics, 2008.
Table 2: Comparison of Different Strategies to Reduce Arginine Conversion in hESCs
| Condition | % of MS Precursors with ≤10% Arginine Conversion |
| Control (Standard E8TM Medium) | <10 |
| 99.5 µM L-arginine | 33.30 |
| 3.5 mM L-proline | 40-45 |
| 5 mM L-ornithine | 56.85 |
Data adapted from Van der Wal et al., Proteomics, 2017.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental considerations, the following diagrams illustrate the key processes.
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with L-Proline-13C5,15N stability in experimental buffers
Welcome to the technical support center for L-Proline-¹³C₅,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this stable isotope-labeled amino acid in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I store L-Proline-¹³C₅,¹⁵N, and what are the signs of degradation?
A1: L-Proline-¹³C₅,¹⁵N is a stable compound when stored correctly. For long-term stability, it is recommended to store the solid compound at room temperature, protected from light.[1][2] Aqueous stock solutions should be prepared fresh. If storage of solutions is necessary, it is best to sterile-filter and store them in aliquots at -20°C or -80°C to minimize degradation and prevent contamination from repeated freeze-thaw cycles.[3]
Signs of degradation in the solid product can include a change in color from white to off-white or the appearance of clumps. For solutions, any discoloration, cloudiness, or precipitation may indicate degradation or contamination.
Q2: Can L-Proline-¹³C₅,¹⁵N be autoclaved?
A2: Yes, solutions of L-Proline are stable to autoclaving. This makes it convenient for sterilizing media and buffers containing this labeled amino acid.
Q3: Are there known stability issues of L-Proline-¹³C₅,¹⁵N in common experimental buffers like PBS or Tris?
A3: While L-proline itself is a robust amino acid, specific quantitative data on the long-term chemical stability of L-Proline-¹³C₅,¹⁵N in common experimental buffers such as Phosphate Buffered Saline (PBS) and Tris at various pH values and temperatures is not extensively documented in publicly available literature. Buffers can influence the stability of biomolecules, and factors like pH and temperature can affect reaction kinetics.[4] It is generally recommended to prepare fresh solutions or perform a stability study for your specific experimental conditions if long-term storage in a buffer is required.
Q4: What is arginine-to-proline conversion in SILAC experiments and how does it relate to L-Proline-¹³C₅,¹⁵N stability?
A4: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, a common issue is the metabolic conversion of isotopically labeled "heavy" arginine to "heavy" proline by cellular enzymes. This is a biological instability of the label within the experimental system, not a chemical instability of the L-Proline-¹³C₅,¹⁵N itself. This conversion can lead to inaccurate protein quantification. To mitigate this, it is recommended to supplement the SILAC medium with unlabeled L-proline, which suppresses the metabolic pathway responsible for this conversion.
Troubleshooting Guides
Guide 1: Buffer and Solution Preparation
Issue: You are unsure about the stability of your L-Proline-¹³C₅,¹⁵N solution in your experimental buffer.
Troubleshooting Workflow:
Caption: Workflow for preparing and storing L-Proline-¹³C₅,¹⁵N solutions.
Guide 2: Metabolic Conversion in Cell Culture
Issue: You observe unexpected labeling of proline-containing peptides when using heavy arginine in your SILAC experiment.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing NMR Signal-to-Noise with L-Proline-¹³C₅,¹⁵N
Welcome to the technical support center for utilizing L-Proline-¹³C₅,¹⁵N to improve the signal-to-noise ratio (SNR) in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using L-Proline-¹³C₅,¹⁵N in NMR studies?
A1: The primary advantage is a significant enhancement of the NMR signal, leading to a better signal-to-noise ratio.[1] By replacing the naturally low-abundance ¹³C (1.1%) and ¹⁵N (0.37%) isotopes with highly enriched ¹³C and ¹⁵N, the sensitivity of the NMR experiment is substantially increased. This is particularly crucial for studying large biomolecules or samples at low concentrations.
Q2: When should I consider using L-Proline-¹³C₅,¹⁵N for my experiments?
A2: You should consider using isotopically labeled L-Proline when you are facing challenges with low signal intensity in your NMR spectra. This is common in studies involving large proteins where proline residues play a critical structural or functional role, or when working with samples that are difficult to concentrate. It is also beneficial for complex spectra where signal overlap is an issue, as selective labeling can simplify the spectrum.
Q3: How is L-Proline-¹³C₅,¹⁵N incorporated into a protein for NMR analysis?
A3: L-Proline-¹³C₅,¹⁵N is typically incorporated into a protein through biosynthetic methods. This involves expressing the protein in a host organism (like E. coli) grown in a minimal medium where the sole source of proline is the ¹³C and ¹⁵N labeled L-Proline. This ensures that all proline residues in the expressed protein are isotopically labeled.
Q4: Will the isotopic labeling of proline affect the structure or function of my protein?
A4: The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a negligible change in the mass and electronic properties of the amino acid. Therefore, it is highly unlikely to alter the three-dimensional structure or biological function of the protein under investigation.
Q5: What types of NMR experiments are best suited for L-Proline-¹³C₅,¹⁵N labeled samples?
A5: A variety of multidimensional NMR experiments can benefit from ¹³C and ¹⁵N labeling. These include heteronuclear correlation experiments like ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, as well as triple-resonance experiments that are used for the sequential assignment of protein backbones. A specific pulse sequence has been designed for the sequential assignment of proline residues in ¹³C/¹⁵N-labeled proteins.[1]
Troubleshooting Guide
This guide addresses common issues encountered during NMR experiments with L-Proline-¹³C₅,¹⁵N labeled samples.
| Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio (SNR) despite labeling | 1. Suboptimal Sample Concentration: The concentration of the labeled protein may be too low. 2. Poor Shimming: Inhomogeneity in the magnetic field can lead to broad peaks and reduced signal height. 3. Incorrect Pulse Sequence Parameters: Acquisition parameters may not be optimized for the labeled sample. 4. Sample Precipitation: The protein may have aggregated or precipitated over time. | 1. Increase Concentration: If possible, concentrate the sample further. For proteins, a concentration of 0.1-1.0 mM is generally recommended. 2. Re-shim the Magnet: Carefully shim the magnetic field to improve its homogeneity. 3. Optimize Parameters: Adjust parameters such as the number of scans, relaxation delays, and pulse widths. The SNR is proportional to the square root of the number of scans. 4. Check Sample Integrity: Visually inspect the sample for precipitation. If necessary, centrifuge the sample and transfer the supernatant to a new NMR tube. |
| Unexpected or Missing Cross-peaks in 2D Spectra | 1. Inefficient Magnetization Transfer: The delays in the pulse sequence may not be optimal for the J-couplings in proline. 2. Incorrect Referencing: The chemical shift referencing may be inaccurate. 3. Low Labeling Efficiency: The incorporation of L-Proline-¹³C₅,¹⁵N may have been incomplete. | 1. Adjust Transfer Delays: Optimize the delays in your HSQC or other correlation experiments to match the expected one-bond and multi-bond J-couplings. 2. Verify Referencing: Use an internal or external standard to correctly reference your spectra. 3. Confirm Labeling: Use mass spectrometry to confirm the successful and complete incorporation of the labeled proline. |
| Broad Linewidths | 1. High Sample Viscosity: A highly concentrated sample can lead to increased viscosity and broader lines. 2. Protein Aggregation: Aggregation of the protein will increase its effective molecular weight, leading to faster relaxation and broader signals. 3. Paramagnetic Contaminants: The presence of paramagnetic ions can cause significant line broadening. | 1. Dilute the Sample: If viscosity is an issue, consider diluting the sample, though this may impact SNR. 2. Optimize Buffer Conditions: Adjust pH, ionic strength, or add detergents to minimize aggregation. 3. Use a Chelating Agent: Add a small amount of EDTA to your buffer to chelate any paramagnetic metal ions. |
| Artifacts in the Spectrum | 1. Solvent Signal: Inadequate solvent suppression can lead to large artifacts. 2. Receiver Overload: A very strong signal (e.g., from the solvent) can overload the receiver. | 1. Improve Solvent Suppression: Utilize appropriate solvent suppression techniques within your pulse sequence. 2. Adjust Receiver Gain: Lower the receiver gain to prevent overload. |
Experimental Protocols
I. Sample Preparation for a ¹³C,¹⁵N-Labeled Protein
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Protein Expression and Purification:
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Express the protein of interest in a suitable expression system (e.g., E. coli BL21(DE3) cells).
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Grow the cells in a minimal medium (e.g., M9 medium) supplemented with ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C₆]-glucose as the sole carbon source.
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To specifically label proline residues, supplement the minimal medium with L-Proline-¹³C₅,¹⁵N.
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Induce protein expression and purify the protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
-
NMR Sample Preparation:
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Dialyze the purified protein into the desired NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).
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Concentrate the protein to the desired concentration (typically 0.1 - 1.0 mM).
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Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.
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Add a chemical shift reference standard if required (e.g., DSS or TSP).
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Transfer the final sample (typically 500-600 µL) into a high-quality, clean NMR tube.
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II. NMR Data Acquisition for Proline Assignment
A specialized pulse sequence can be used for the sequential assignment of proline residues in ¹³C/¹⁵N-labeled proteins. This experiment correlates the Cδ and Cα chemical shifts of a proline residue with the Hα chemical shift of the preceding residue.
Key Features of the Pulse Sequence:
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Magnetization Transfer: The sequence involves transferring magnetization from the Hα of the preceding residue (i) to the Cα and Cδ of the proline residue (i+1).
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Coherence Selection: A heteronuclear gradient echo is used for coherence selection and excellent solvent suppression.
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Data Analysis: The resulting 2D spectrum will show cross-peaks connecting the Hα(i) chemical shift with the Cα(i+1) and Cδ(i+1) chemical shifts of the proline.
Quantitative Data Summary
The use of L-Proline-¹³C₅,¹⁵N is expected to provide a significant improvement in the signal-to-noise ratio. The following table provides a hypothetical comparison of expected SNR values for a key proline resonance in a ¹H-¹³C HSQC spectrum of a 25 kDa protein.
| Labeling Scheme | Sample Concentration | Number of Scans | Acquisition Time (approx.) | Expected SNR |
| Natural Abundance | 1.0 mM | 1024 | 12 hours | 15:1 |
| L-Proline-¹³C₅,¹⁵N | 1.0 mM | 256 | 3 hours | 60:1 |
| L-Proline-¹³C₅,¹⁵N | 0.25 mM | 1024 | 12 hours | 30:1 |
Visualizations
References
Technical Support Center: L-Proline-¹³C₅,¹⁵N Isotopic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Proline-¹³C₅,¹⁵N for stable isotope labeling experiments. Our goal is to help you minimize isotopic scrambling and ensure the accuracy of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern when using L-Proline-¹³C₅,¹⁵N?
Isotopic scrambling is the redistribution of stable isotopes from a labeled molecule to other, unlabeled molecules within a biological system. This occurs through metabolic pathways, leading to the incorporation of the ¹³C and ¹⁵N isotopes from L-Proline-¹³C₅,¹⁵N into other amino acids or metabolites. Scrambling can compromise the accuracy of quantitative proteomic and metabolomic studies by diluting the isotopic enrichment of the target molecule and introducing the label into unintended molecules. This can lead to the misinterpretation of mass spectrometry data and inaccurate calculations of protein turnover or metabolic fluxes.
Q2: My mass spectrometry data shows unexpected labeled proline in my "light" sample. What is the likely cause?
A common cause of this issue is the metabolic conversion of isotopically labeled arginine to labeled proline, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.[1][2][3] Some cell lines possess high arginase activity, which initiates the conversion of arginine to proline.[2] This can affect a significant portion of the proteome, with some studies reporting that 30-40% of observable proline-containing peptides can exhibit some level of conversion from heavy arginine.[4] This leads to a split in the mass spectrometry signal for proline-containing peptides, complicating data analysis and leading to inaccurate protein quantification.
Q3: How can I prevent the conversion of labeled arginine to labeled proline in my SILAC experiments?
The most effective and widely adopted method to prevent the metabolic conversion of arginine to proline is to supplement the SILAC medium with unlabeled L-proline. By providing an excess of unlabeled proline, the metabolic pathway for proline synthesis from arginine is inhibited. Studies have shown that adding as little as 200 mg/L of L-proline to the SILAC media can make the conversion of arginine to proline completely undetectable.
Q4: Will adding unlabeled proline to my media affect the incorporation of my desired labeled amino acid?
When supplementing with unlabeled proline to prevent arginine-to-proline conversion, there is a potential concern about the reverse conversion of proline to arginine. However, studies have demonstrated that when a standard concentration of the primary labeled amino acid (e.g., arginine) is maintained, there is no observable back-conversion from the supplementary proline. Therefore, this method effectively minimizes scrambling without compromising the labeling efficiency of the intended amino acid.
Q5: Besides arginine-to-proline conversion, what are other potential sources of isotopic scrambling when using L-Proline-¹³C₅,¹⁵N?
L-Proline itself can be a source of isotopic scrambling through its own metabolic pathways. Proline can be catabolized to glutamate, which can then enter the tricarboxylic acid (TCA) cycle. Within the TCA cycle, the labeled carbon atoms can be redistributed into various intermediates, which can then be used to synthesize other amino acids. This can lead to the appearance of ¹³C isotopes in amino acids such as aspartate and alanine. The ¹⁵N label can also be transferred to other amino acids via transamination reactions.
Q6: How can I completely avoid metabolic scrambling of L-Proline-¹³C₅,¹⁵N?
For experiments that are highly sensitive to isotopic scrambling, the use of a cell-free protein synthesis system is a highly effective strategy. These systems utilize cell extracts that have low metabolic activity, which greatly reduces the enzymatic reactions responsible for isotope scrambling. For even greater control, a PURE (Protein synthesis Using Recombinant Elements) system can be used, which contains only the essential components for transcription and translation, thus eliminating the metabolic enzymes that cause scrambling.
Troubleshooting Guides
Issue 1: Inaccurate quantification of proline-containing peptides in SILAC experiments.
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Symptom: Mass spectra show satellite peaks for proline-containing peptides, and the heavy-to-light ratios for these peptides are inconsistent with other peptides from the same protein.
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Root Cause: Metabolic conversion of labeled arginine to labeled proline.
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Troubleshooting Steps:
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Confirm the issue: Analyze your mass spectrometry data for proline-containing peptides and look for a split in the heavy isotope signal.
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Supplement with unlabeled L-Proline: Prepare your SILAC media with an addition of 200 mg/L of unlabeled L-proline.
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Titrate L-Proline concentration: If conversion persists, you can perform a titration experiment to determine the optimal concentration of unlabeled proline for your specific cell line, ranging from 0 to 800 mg/L.
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Data Analysis Adjustment: If experiments have already been completed and conversion is present, some software packages can be configured to account for the split signals of proline-containing peptides during data analysis.
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Issue 2: Low-level isotopic labeling detected in multiple amino acids when using L-Proline-¹³C₅,¹⁵N.
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Symptom: Mass spectrometry analysis reveals low but detectable levels of ¹³C and/or ¹⁵N in amino acids other than proline.
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Root Cause: Catabolism of L-Proline-¹³C₅,¹⁵N and entry of its isotopic labels into central metabolic pathways like the TCA cycle.
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Troubleshooting Steps:
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Optimize cell culture conditions:
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Minimize incubation time: Use the shortest effective incubation time for sufficient labeling to reduce the extent of metabolic scrambling.
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Control cell density: High cell density can lead to nutrient depletion and altered metabolism, potentially increasing scrambling. Maintain a consistent and optimal cell density.
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Utilize a cell-free synthesis system: For maximal prevention of scrambling, switch to a cell-free protein synthesis system. This will eliminate the metabolic pathways responsible for scrambling.
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Metabolic Flux Analysis: For in-depth studies, consider performing a ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the flow of isotopes through the metabolic network and accurately model the scrambling.
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Quantitative Data Summary
The following table summarizes the impact of unlabeled L-proline supplementation on the conversion of labeled arginine to proline in SILAC experiments.
| Unlabeled L-Proline Concentration (mg/L) | Relative Intensity of Converted Proline Peptide Ion | Notes |
| 0 | High | Significant conversion observed, leading to inaccurate quantification. |
| 200 | Undetectable | Conversion is completely prevented at this concentration in many cell lines. |
| 400 | Undetectable | |
| 800 | Undetectable |
Data is conceptually based on findings from Bendall et al., 2008.
Experimental Protocols
Protocol 1: Supplementation of SILAC Media to Prevent Arginine-to-Proline Conversion
This protocol is adapted from the findings of Bendall et al., 2008.
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Prepare SILAC Media: Prepare your standard "heavy" and "light" SILAC media according to your cell line's requirements. The "heavy" medium will contain your isotopically labeled arginine (e.g., ¹³C₆-Arginine).
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Add Unlabeled L-Proline: To both the "heavy" and "light" media, add unlabeled L-proline to a final concentration of 200 mg/L. Ensure the proline is fully dissolved.
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Cell Culture: Culture your cells in the proline-supplemented SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acid.
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Sample Collection and Preparation: Harvest and process your "heavy" and "light" cell populations as per your standard SILAC workflow for mass spectrometry analysis.
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Data Analysis: Analyze your mass spectrometry data. The signal from proline-containing peptides in the "heavy" sample should no longer be split due to the prevention of labeled proline formation from arginine.
Visualizations
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in quantifying L-Proline-13C5,15N enrichment in complex samples
Welcome to the technical support center for the quantification of L-Proline-13C5,15N enrichment in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the sample preparation, analysis, and data interpretation stages of your this compound enrichment studies.
Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS/MS Analysis
Symptoms:
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Broad, tailing, or split peaks for L-Proline.
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Low signal-to-noise ratio, making accurate quantification difficult.
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Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate. For larger peptides, a shallower gradient and slower flow rate can improve peak shape and sensitivity.[1] Consider using a column with a low-level positive surface charge to improve peak shape for certain analytes.[1] |
| Non-Specific Binding | Peptides and amino acids can adhere to plasticware and column surfaces. To mitigate this, consider using low-protein-binding tubes and adding carrier proteins like bovine serum albumin (BSA) to your standards and samples, especially in matrices with low protein content.[1] Increasing the column temperature can also help reduce adsorptive losses.[1] |
| Poor Solubility | Ensure L-Proline is fully solubilized. Test different dissolution solvents for your standards, such as dimethyl sulfoxide (B87167) (DMSO) or solutions containing trifluoroacetic acid (TFA) or formic acid.[1] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of L-Proline, affecting signal intensity. Diluting the sample can sometimes mitigate this effect. A robust sample cleanup procedure is crucial. |
Issue 2: Inaccurate Quantification and High Variability Between Replicates
Symptoms:
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Poor linearity in the calibration curve.
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High coefficient of variation (%CV) for quality control (QC) samples.
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Discrepancies between expected and measured enrichment values.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | The sample matrix can significantly impact quantification. It is recommended to use a stable isotope-labeled internal standard, such as this compound, to compensate for matrix effects and variability in sample preparation and injection volume. Preparing calibration standards in a surrogate matrix that mimics the biological sample (e.g., 4% BSA in PBS for serum) is also a crucial step. |
| Incomplete Labeling | In metabolic labeling studies, ensure that the cells have undergone a sufficient number of doublings (typically at least five) in the presence of the labeled proline to achieve high incorporation efficiency (ideally >97%). |
| Metabolic Conversion | In some cell lines, other labeled amino acids, like arginine, can be metabolically converted to proline. This can lead to an overestimation of proline enrichment. If using labeled arginine, monitor for this conversion. |
| Sample Preparation Inconsistencies | Ensure consistent and reproducible sample extraction and handling. Use precise pipetting techniques and maintain a consistent temperature during extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling experiments?
A1: Common contaminants include keratins from skin, hair, and dust, as well as polymers like polyethylene (B3416737) glycol (PEG) from lab consumables. To minimize contamination, always wear powder-free nitrile gloves and a clean lab coat, work in a laminar flow hood, use high-purity reagents, and employ sterile, individually wrapped consumables.
Q2: How can I confirm the incorporation efficiency of this compound in my cell culture experiment?
A2: To verify the incorporation efficiency, a small-scale pilot experiment is recommended. After culturing cells in the "heavy" medium for at least five doublings, harvest a fraction of the cells, lyse them, and digest the proteins. Analyze the resulting peptides by mass spectrometry to determine the percentage of heavy amino acid incorporation. An incorporation rate of over 97% is desirable for accurate quantification.
Q3: Is derivatization necessary for analyzing L-Proline by mass spectrometry?
A3: While LC-MS/MS methods exist for the analysis of underivatized amino acids, derivatization is often employed, particularly for GC-MS analysis. Derivatization can improve chromatographic properties, leading to better peak shape and selectivity. For GC-MS, a two-step derivatization process involving esterification of the carboxyl group followed by blocking the amino group is common. However, for LC-MS/MS, rapid and robust methods without derivatization are often preferred for high-throughput clinical studies.
Q4: What is the purpose of using this compound as an internal standard?
A4: this compound serves as an ideal internal standard because it is chemically identical to the analyte (L-Proline) but has a different mass. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. By comparing the signal of the analyte to the known concentration of the internal standard, more accurate and precise quantification can be achieved, as it corrects for variations during sample preparation and analysis.
Q5: How should I prepare my complex biological samples for L-Proline analysis?
A5: A common and effective method for extracting proline from biological samples like serum or cell lysates is protein precipitation with a cold organic solvent, such as methanol (B129727). For plant materials, extraction with ethanol (B145695) or a mixture of ethanol and water is often used. The key is to use a method that efficiently extracts the analyte while removing interfering substances like proteins.
Experimental Protocols
Protocol 1: L-Proline Extraction from Serum for LC-MS/MS Analysis
This protocol is adapted from a validated method for quantifying proline in human serum.
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Prepare a Spiking Solution: Prepare a working solution of the internal standard, this compound, in water.
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Sample Preparation:
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Pipette 50 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
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Add 10 µL of the internal standard working solution to each tube.
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Add 200 µL of ice-cold methanol to precipitate proteins.
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Vortex and Centrifuge: Vortex the tubes for 1 minute to ensure thorough mixing. Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Collect Supernatant: Carefully transfer the supernatant to a clean HPLC vial.
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Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Derivatization of Proline for GC-MS Analysis
This is a two-step derivatization procedure suitable for the analysis of proline enantiomers by GC.
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Methylation (Esterification):
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To 1 mg of your dried sample extract, add 1 mL of 3 N methanolic HCl.
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Cap the vial tightly and heat at 100°C for 30 minutes.
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Allow the mixture to cool and then evaporate the solvent to dryness. Gentle heating can be applied if necessary.
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Acetylation:
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Dissolve the dried residue from step 1 in 1 mL of methylene (B1212753) chloride.
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Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
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Cap the vial and heat at 60°C for 20 minutes.
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Cool the sample and carefully remove the cap.
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Evaporate the remaining liquid under a gentle stream of nitrogen.
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Reconstitute the final residue in methylene chloride for GC-MS analysis.
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Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting inaccurate L-Proline quantification.
References
Best practices for storing and handling L-Proline-13C5,15N to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-Proline-13C5,15N to maintain its purity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To maintain the purity and stability of solid this compound, it is crucial to store it under the appropriate conditions. While recommendations can vary slightly between manufacturers, the following table summarizes the general best practices.
| Storage Condition | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (+2°C to +8°C) | L-Proline is generally stable as a solid at room temperature. However, refrigeration is also a common recommendation to maximize shelf life[1]. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can degrade the compound over time. |
| Light | Protect from light[1]. | Exposure to light can potentially cause photodegradation. |
| Location | Store in a dry, well-ventilated area. | Prevents moisture absorption and contamination. |
Q2: How should I prepare a stock solution of this compound?
A2: Preparing a stock solution with high purity requires careful handling to avoid contamination and degradation. Below is a detailed protocol for preparing an aqueous stock solution.
Experimental Protocol: Preparation of this compound Stock Solution
Objective: To prepare a sterile, accurate stock solution of this compound.
Materials:
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This compound powder
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High-purity water (e.g., Milli-Q or equivalent)
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Sterile, low-adsorption microcentrifuge tubes or vials
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Calibrated pipettes and sterile, low-retention tips
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Vortex mixer
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0.22 µm sterile syringe filter
Procedure:
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Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weighing: In a controlled environment (e.g., a weighing station with low humidity), carefully weigh the desired amount of this compound.
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Dissolution: Add the appropriate volume of high-purity water to achieve the desired concentration.
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Mixing: Vortex the solution until the this compound is completely dissolved.
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Sterilization: If the stock solution is for use in cell culture, it should be filter-sterilized using a 0.22 µm syringe filter into a sterile container[2].
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Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-adsorption tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
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Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store at the recommended temperature.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: The stability of this compound in solution is dependent on the storage temperature.
| Storage Temperature | Recommended Storage Duration | Best For |
| -20°C | Up to 1 month[2] | Short-term storage |
| -80°C | Up to 6 months | Long-term storage |
Note: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Using single-use aliquots is the best practice.
Troubleshooting Guide
Issue 1: Low or no signal from this compound internal standard in mass spectrometry.
This is a common issue that can arise from several factors, from sample preparation to instrument settings.
References
Technical Support Center: L-Proline-13C5,15N Labeling Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for avoiding contamination and troubleshooting common issues encountered during L-Proline-13C5,15N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound labeling experiments?
A1: Contamination in stable isotope labeling experiments can arise from several sources, broadly categorized as biological and chemical.
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Biological Contamination:
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Microbial Contamination: Bacteria, yeast, and molds can be introduced through non-sterile reagents, equipment, or improper aseptic technique.[1]
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Cross-Contamination: The introduction of cells from another cell line is a significant risk when handling multiple cell lines concurrently.[1]
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Mycoplasma Contamination: Mycoplasma are a common source of contamination in cell cultures and can alter cellular metabolism, affecting labeling efficiency.
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Chemical Contamination:
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Unlabeled L-Proline: The most critical contaminant is unlabeled ("light") L-proline from sources like serum, media supplements, or the this compound reagent itself. This leads to decreased isotopic enrichment.
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Keratin (B1170402): Human skin and hair are major sources of keratin contamination, which can interfere with mass spectrometry analysis.
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Polymers: Polyethylene glycol (PEG) and other polymers from lab plastics and consumables can leach into cultures and interfere with analysis.
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Q2: What is an acceptable level of isotopic enrichment for this compound?
A2: For accurate quantification, the isotopic enrichment of this compound should be high, typically >98% or >99% .[2] It is crucial to verify the isotopic purity of the labeled amino acid from the supplier before starting experiments. Light contamination in the heavy labeled standard can lead to false-positive identifications and inaccurate quantification.[2][3]
Q3: How can I prevent the metabolic conversion of other labeled amino acids, like arginine, to proline?
A3: In some cell lines, isotopically labeled arginine can be metabolically converted to labeled proline, which complicates data analysis. To prevent this, it is recommended to supplement the SILAC medium with unlabeled L-proline. Studies have shown that adding as little as 200 mg/liter of L-proline to the culture medium can completely prevent the conversion of arginine to proline.
Q4: How many cell doublings are required for complete incorporation of this compound?
A4: For complete incorporation of the labeled amino acid, cells should be cultured in the labeling medium for at least five to six cell doublings . This ensures that the cellular protein is sufficiently turned over and the unlabeled proline is replaced by its heavy counterpart.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound labeling experiments.
Issue 1: Low Incorporation of this compound
Symptoms:
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Mass spectrometry data shows a low percentage of heavy-labeled peptides.
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Quantification results are inaccurate due to a high abundance of light peptides.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Ensure cells have undergone at least 5-6 doublings in the this compound containing medium to achieve a steady-state labeling. |
| Presence of Unlabeled Proline | Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled proline. Verify that no other media components contain unlabeled proline. |
| Proline Biosynthesis | Some cell lines can synthesize proline de novo from glutamate. If this is suspected, consider using a cell line with a lower capacity for proline synthesis or increasing the concentration of labeled proline in the medium. |
| Poor Cell Health | Monitor cell viability and morphology. Unhealthy cells may have altered metabolism and reduced protein synthesis, leading to poor label incorporation. |
| Low Concentration of Labeled Proline | Ensure the concentration of this compound in the medium is sufficient. Consult literature for optimal concentrations for your specific cell line. |
Issue 2: High Background from Unlabeled Peptides
Symptoms:
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Significant signal from light peptides in the mass spectrum, making it difficult to quantify the heavy-labeled counterparts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination with Unlabeled Amino Acids | As mentioned in the FAQs, unlabeled proline can be introduced from various sources. Meticulous aseptic technique and the use of high-purity reagents are essential. |
| Incomplete Isotopic Purity of Labeled Proline | Always check the certificate of analysis for your this compound to confirm its isotopic enrichment. If necessary, quantify the level of light contamination in your stock solution. |
| Carryover During Sample Preparation | Thoroughly clean all equipment between samples to prevent carryover of unlabeled material. |
Issue 3: Evidence of Metabolic Scrambling
Symptoms:
-
Isotope labels appear in unexpected amino acids or metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Proline Catabolism | Proline can be degraded to glutamate, which can then enter central carbon metabolism. This can lead to the scrambling of 13C and 15N isotopes into other amino acids. |
| Interconnected Metabolic Pathways | The metabolic pathways for proline synthesis and degradation are connected to other key pathways like the urea (B33335) cycle and the TCA cycle. |
| Analysis of Metabolic Intermediates | To understand the extent of scrambling, it can be helpful to analyze the labeling patterns of related metabolites. |
Quantitative Data Summary
Table 1: Recommended Isotopic Enrichment and Purity
| Parameter | Recommended Value | Reference |
| Isotopic Enrichment of this compound | >98% | |
| Chemical Purity of this compound | >98% |
Table 2: Standard L-Proline Concentrations in Cell Culture Media
| Medium Component | Typical Concentration | Reference |
| MEM Non-Essential Amino Acids Solution (100x) | L-Proline: 11.5 mg/L (in 1x) | |
| Supplementation to prevent Arginine-to-Proline conversion | 200 mg/L |
Experimental Protocols
Protocol 1: this compound Labeling of Mammalian Cells
1. Media Preparation:
- Prepare SILAC DMEM or RPMI 1640 medium lacking L-proline, L-arginine, and L-lysine.
- Supplement the medium with L-lysine and L-arginine at their normal concentrations.
- Add this compound to the desired final concentration (e.g., the standard concentration for your cell line, typically around 11.5 mg/L).
- If preventing arginine-to-proline conversion is a concern, add unlabeled L-proline to a final concentration of 200 mg/L.
- Add dialyzed fetal bovine serum (FBS) to the appropriate concentration (e.g., 10%).
- Sterile filter the complete medium using a 0.22 µm filter.
2. Cell Culture and Labeling:
- Thaw and culture your mammalian cell line of choice in standard, unlabeled medium.
- Once the cells reach 70-80% confluency, passage them into the prepared this compound labeling medium.
- Culture the cells for at least five to six population doublings to ensure complete label incorporation. Change the medium every 2-3 days.
3. Cell Harvest and Lysis:
- Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
4. Protein Quantification and Sample Preparation for Mass Spectrometry:
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Take a defined amount of protein (e.g., 50-100 µg) for downstream processing.
- Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
- Dry the peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting low this compound incorporation.
Caption: Simplified overview of proline metabolism in mammalian cells.
References
Technical Support Center: L-Proline-¹³C₅,¹⁵N Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry-based detection of L-Proline-¹³C₅,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of L-Proline-¹³C₅,¹⁵N?
The molecular formula for L-Proline-¹³C₅,¹⁵N is ¹³C₅H₉¹⁵NO₂. Its molecular weight is approximately 121.09 g/mol .[1] The protonated molecule [M+H]⁺ will have a monoisotopic mass of approximately 121.0771 m/z.
Q2: What are the expected precursor and product ions for L-Proline-¹³C₅,¹⁵N in positive electrospray ionization (ESI) mode?
The most common precursor ion for L-Proline-¹³C₅,¹⁵N in positive ESI is the protonated molecule, [M+H]⁺. Due to the incorporation of five ¹³C atoms and one ¹⁵N atom, the expected m/z for the precursor ion will be higher than that of unlabeled L-Proline. The fragmentation of proline typically involves the loss of water (H₂O) and carbon monoxide (CO). Therefore, a common product ion results from the loss of the carboxyl group.
For L-Proline-¹³C₅,¹⁵N, the expected precursor and a major product ion would be:
-
Precursor Ion (Q1): m/z 121.1
-
Product Ion (Q3): m/z 74.1 (corresponding to the loss of a ¹³CO₂H group)
It is crucial to confirm these masses on your specific instrument.
Q3: How should I prepare my sample for LC-MS/MS analysis?
Sample preparation is critical for accurate quantification. A common method involves protein precipitation to remove larger molecules from the matrix.[2]
Example Protocol: Protein Precipitation
-
To 50 µL of your sample (e.g., serum, cell lysate), add 50 µL of an internal standard working solution (if applicable).
-
Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at room temperature.[2]
-
Carefully collect the supernatant for injection into the LC-MS/MS system.
Optimizing Mass Spectrometry Parameters
Optimal detection of L-Proline-¹³C₅,¹⁵N requires careful tuning of the mass spectrometer. The following tables provide starting points for key parameters. It is essential to optimize these on your specific instrument for the best performance.
Table 1: Recommended Starting MS Parameters (Positive ESI)
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Proline ionizes well in positive mode. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Nebulizer Gas | 30 - 40 psi | Typically Nitrogen. Adjust for optimal droplet formation. |
| Drying Gas Flow | 8 - 12 L/min | Adjust to ensure efficient desolvation. |
| Drying Gas Temp. | 250 - 350 °C | Higher temperatures can improve desolvation but may cause degradation. |
Table 2: MRM Transition Optimization
Multiple Reaction Monitoring (MRM) is commonly used for quantification. The following are suggested transitions to begin your optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| L-Proline (unlabeled) | 116.1 | 70.1 | 50-100 |
| L-Proline-¹³C₅,¹⁵N | 121.1 | 74.1 | 50-100 |
Experimental Protocol: Collision Energy and Fragmentor Voltage Optimization
-
Prepare a standard solution of L-Proline-¹³C₅,¹⁵N at a known concentration (e.g., 1 µg/mL) in your mobile phase.
-
Infuse the solution directly into the mass spectrometer or perform multiple injections while altering parameters.
-
Fragmentor Voltage Optimization: Set a fixed, moderate collision energy (e.g., 10 eV). Vary the fragmentor voltage in increments (e.g., 5-10 V) and monitor the intensity of the precursor ion (m/z 121.1). The optimal fragmentor voltage will maximize the precursor ion intensity without causing significant in-source fragmentation.
-
Collision Energy Optimization: Using the optimized fragmentor voltage, select the precursor ion (m/z 121.1) and monitor the intensity of the product ion (m/z 74.1). Vary the collision energy in increments (e.g., 2-5 eV) to find the value that produces the highest product ion intensity.
Troubleshooting Guides
Issue 1: No or Low Signal for L-Proline-¹³C₅,¹⁵N
| Potential Cause | Troubleshooting Steps |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values are correct for the labeled compound. Re-run the optimization for fragmentor voltage and collision energy. |
| Sample Preparation Issue | Ensure complete protein precipitation and efficient extraction of the analyte. Check for sample degradation if left at room temperature for extended periods. |
| LC Method Inefficiency | Verify that the chromatographic peak for proline is sharp and not exhibiting significant tailing. Ensure the mobile phase composition is appropriate for retaining and eluting proline. A common mobile phase is a mixture of water and methanol or acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to aid in protonation.[2] |
| Instrument Contamination | Run a blank injection to check for background noise or contamination that may be suppressing the signal. Clean the ion source if necessary. |
Issue 2: Inaccurate Quantification or High Variability
| Potential Cause | Troubleshooting Steps |
| Incomplete Isotopic Labeling | If using L-Proline-¹³C₅,¹⁵N in a labeling experiment (e.g., SILAC), ensure that cells have undergone a sufficient number of doublings to achieve complete incorporation of the labeled amino acid. Incomplete labeling will lead to an underestimation of the "heavy" signal. |
| Metabolic Conversion | In some cell lines, other labeled amino acids (like arginine) can be metabolically converted to proline.[3] This can interfere with the quantification of proline specifically. Analyze your data for unexpected labeled species. |
| Matrix Effects | The sample matrix can enhance or suppress the ionization of the analyte. Use a stable isotope-labeled internal standard (if L-Proline-¹³C₅,¹⁵N is your analyte) or a different labeled amino acid that is not expected to be present in the sample to correct for these effects. Perform a standard addition experiment to assess the extent of matrix effects. |
| Non-linear Detector Response | Ensure your calibration curve is linear over the expected concentration range of your samples. If necessary, dilute samples to fall within the linear range. |
Visual Workflows
References
- 1. L-脯氨酸-13C5,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: L-Proline-¹³C₅,¹⁵N versus ¹³C-only Labeled Proline in Advanced Research
In the landscape of modern biological and biomedical research, stable isotope-labeled compounds are indispensable tools for elucidating complex molecular processes. For researchers in proteomics, metabolomics, and drug development, the choice of isotopic label can significantly impact experimental outcomes. This guide provides an objective comparison of two common isotopologues of L-proline: the dually labeled L-Proline-¹³C₅,¹⁵N and the singly labeled ¹³C-only L-proline. This comparison is supported by established principles in mass spectrometry and nuclear magnetic resonance spectroscopy, with a focus on quantitative data and detailed experimental protocols.
At a Glance: Key Differences and Applications
The primary distinction between L-Proline-¹³C₅,¹⁵N and ¹³C-only labeled proline lies in the number of heavy isotopes incorporated into the molecule. This seemingly subtle difference has profound implications for their application in various analytical techniques. L-Proline-¹³C₅,¹⁵N contains five ¹³C atoms and one ¹⁵N atom, resulting in a mass shift of +6 Da compared to its unlabeled counterpart. In contrast, ¹³C-only L-proline will have a mass shift dependent on the number of ¹³C atoms incorporated (e.g., L-Proline-¹³C₅ would have a +5 Da shift).
The dual-labeled variant is particularly advantageous in quantitative mass spectrometry-based proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where a larger mass shift provides better separation of isotopic envelopes, leading to more accurate quantification. The ¹³C-only labeled proline is a cornerstone for ¹³C-detection NMR experiments, crucial for protein structure and dynamics studies.
Quantitative Data Summary
The choice between these two labeled forms of proline will depend on the specific experimental goals and the analytical platform being used. The following tables summarize the key quantitative and qualitative differences.
| Feature | L-Proline-¹³C₅,¹⁵N | ¹³C-only Labeled Proline (e.g., L-Proline-¹³C₅) |
| Isotopic Composition | Five ¹³C atoms, one ¹⁵N atom | Typically five ¹³C atoms |
| Mass Shift vs. Unlabeled | +6 Da | +5 Da |
| Primary Application | Quantitative Proteomics (e.g., SILAC), Metabolic Flux Analysis (MFA) | NMR Spectroscopy, Metabolic Flux Analysis (MFA) |
| Natural Abundance of Isotopes | ¹³C: ~1.1%, ¹⁵N: ~0.37%[1] | ¹³C: ~1.1%[1] |
| Mass Spectrometry Performance | Larger mass shift for clearer separation of isotopic peaks, leading to more accurate quantification.[2] | Smaller mass shift, which may lead to overlapping isotopic clusters with the unlabeled peptide, potentially complicating quantification. |
| NMR Spectroscopy Performance | Can be used in both ¹³C and ¹⁵N-detection experiments. The ¹⁵N label is invaluable for protein NMR, simplifying complex spectra. | Primarily used for ¹³C-detection experiments to study carbon backbone structure and dynamics. |
| Cost | Generally higher due to the dual-labeling process. | Generally lower than the dual-labeled counterpart. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments utilizing labeled proline.
Protocol 1: SILAC-based Quantitative Proteomics using Labeled Proline
This protocol outlines a typical SILAC experiment to compare protein expression between two cell populations.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use SILAC-grade DMEM/RPMI medium deficient in L-arginine, L-lysine, and L-proline. Supplement this medium with "heavy" L-Arginine:HCl (¹³C₆, ¹⁵N₄), "heavy" L-Lysine:2HCl (¹³C₆, ¹⁵N₂), and the labeled proline of interest (L-Proline-¹³C₅,¹⁵N).
-
For the "light" population, use the same base medium supplemented with unlabeled ("light") versions of the same amino acids.
-
To prevent the metabolic conversion of arginine to proline, which can confound results, supplement both "heavy" and "light" media with a high concentration of unlabeled L-proline (e.g., 200 mg/L).[3]
-
Grow cells for at least five passages to ensure >99% incorporation of the labeled amino acids.[2]
-
-
Sample Preparation:
-
Harvest and lyse the "heavy" and "light" cell populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion and Peptide Fractionation:
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.
-
Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
The ratios of peptide intensities reflect the relative abundance of the corresponding proteins in the two cell populations.
-
Protocol 2: Metabolic Flux Analysis (MFA) of Proline Biosynthesis
This protocol describes how to trace the metabolic fate of proline using ¹³C-labeled proline.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing a known concentration of ¹³C-only labeled L-proline (e.g., L-Proline-¹³C₅) as the tracer.
-
Incubate the cells for a time course to allow for the uptake and metabolism of the labeled proline.
-
-
Metabolite Extraction:
-
Quench cellular metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
-
LC-MS or GC-MS Analysis:
-
Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to measure the mass isotopomer distributions of proline and its downstream metabolites.
-
-
Flux Calculation:
-
Use MFA software (e.g., INCA) to fit the measured mass isotopomer distributions to a metabolic network model of proline metabolism.
-
The software will calculate the metabolic fluxes (reaction rates) through the proline biosynthesis and catabolism pathways.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental setups and biological pathways.
References
- 1. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Proline-¹³C₅,¹⁵N versus ¹⁵N-Proline for Advanced Nitrogen Tracing Studies
For researchers, scientists, and drug development professionals embarking on nitrogen tracing studies, the choice of isotopic tracer is a critical decision that profoundly impacts the depth and accuracy of experimental outcomes. This guide provides an objective comparison of two powerful tools for this purpose: L-Proline-¹³C₅,¹⁵N and ¹⁵N-only L-Proline. By examining their respective strengths and weaknesses, supported by established principles of metabolic flux analysis, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.
The central role of nitrogen in cellular processes, from amino acid and nucleotide biosynthesis to neurotransmission, makes it a key element to track in understanding both normal physiology and disease states. Stable isotope labeling, coupled with mass spectrometry, has become an indispensable technique for dynamically tracking the fate of nitrogen-containing metabolites. While ¹⁵N-labeled amino acids have been the traditional choice for such studies, the commercial availability of dual-labeled compounds like L-Proline-¹³C₅,¹⁵N offers new possibilities for more comprehensive metabolic analysis.
At a Glance: L-Proline-¹³C₅,¹⁵N vs. ¹⁵N-Proline
| Feature | L-Proline-¹³C₅,¹⁵N | ¹⁵N-only L-Proline |
| Isotopic Labels | ¹³C (5 atoms), ¹⁵N (1 atom) | ¹⁵N (1 atom) |
| Primary Application | Simultaneous carbon and nitrogen tracing; Metabolic flux analysis | Nitrogen tracing; Protein and amino acid turnover studies |
| Information Gained | Tracks the fate of both the carbon skeleton and the nitrogen atom of proline. Allows for the distinction between proline catabolism, synthesis, and its direct incorporation into proteins. | Tracks the fate of the nitrogen atom of proline. Useful for determining the contribution of proline's nitrogen to the synthesis of other nitrogenous compounds. |
| Mass Shift | +6 Da (5 from ¹³C, 1 from ¹⁵N) | +1 Da (from ¹⁵N) |
| Complexity of Data Analysis | More complex due to the need to analyze multivariate mass isotopomer distributions. | Simpler data analysis focused on the incorporation of the ¹⁵N label. |
| Potential for Metabolic Perturbation | The higher mass may have a slight, though generally negligible, kinetic isotope effect. | Minimal potential for metabolic perturbation due to the small mass change. |
| Cost | Generally higher due to the more complex synthesis. | Generally lower cost. |
Delving Deeper: A Comparative Analysis
The primary advantage of using L-Proline-¹³C₅,¹⁵N lies in its ability to provide a more complete picture of proline metabolism.[1] By labeling both the carbon backbone and the nitrogen atom, researchers can simultaneously track where the carbon atoms are utilized (e.g., TCA cycle intermediates) and where the nitrogen atom is transferred (e.g., to other amino acids via transamination).[1][2] This dual-tracing capability is particularly powerful for metabolic flux analysis, where the goal is to quantify the rates of metabolic pathways.[1] For instance, if the ¹⁵N from proline appears in glutamate (B1630785) while the ¹³C5 skeleton does not, it strongly suggests that the nitrogen was transferred without the carbon backbone, a hallmark of transamination.
In contrast, ¹⁵N-only L-Proline is a more direct and cost-effective tool for specifically tracking the fate of proline's nitrogen.[3] It is well-suited for studies aiming to determine the contribution of proline as a nitrogen source for the synthesis of other amino acids and nitrogenous compounds. The simpler mass shift and data analysis make it an attractive option for researchers focused solely on nitrogen flux.
However, the use of a singly labeled tracer can sometimes lead to ambiguous interpretations. For example, the appearance of ¹⁵N in another amino acid does not definitively distinguish between the de novo synthesis of that amino acid using proline's nitrogen versus the breakdown of proline-containing proteins and subsequent reutilization of the labeled nitrogen. The additional information from the ¹³C₅ backbone in L-Proline-¹³C₅,¹⁵N can help to resolve such ambiguities.
Visualizing the Pathways
To better understand the metabolic journey of these tracers, the following diagrams illustrate the experimental workflow and the metabolic fate of proline.
Caption: A typical experimental workflow for nitrogen tracing using labeled proline.
Caption: Metabolic fate of labeled proline, highlighting the pathways traced by ¹³C and ¹⁵N.
Experimental Protocols
The following is a generalized protocol for a nitrogen tracing experiment in cell culture using either L-Proline-¹³C₅,¹⁵N or ¹⁵N-Proline. This protocol should be optimized for specific cell lines and experimental conditions.
I. Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere and resume proliferation for 24 hours.
-
Labeling Medium Preparation: Prepare the experimental medium by supplementing base medium (lacking proline) with either L-Proline-¹³C₅,¹⁵N or ¹⁵N-L-Proline at the desired concentration. The concentration should be similar to that in standard culture medium to minimize metabolic perturbations.
-
Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the turnover rate of the metabolites of interest and should be determined empirically through pilot experiments.
II. Metabolite Extraction
-
Quenching and Washing: At each time point, rapidly aspirate the labeling medium. To quench metabolic activity, immediately wash the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization and Clarification: Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.
III. Sample Analysis by Mass Spectrometry
A. LC-MS (Liquid Chromatography-Mass Spectrometry)
-
Sample Preparation: The extracted metabolites can often be directly analyzed by LC-MS after appropriate dilution.
-
Chromatographic Separation: Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the different isotopologues of the metabolites of interest.
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all detectable metabolites.
B. GC-MS (Gas Chromatography-Mass Spectrometry)
-
Derivatization: Dry the extracted metabolites under a stream of nitrogen gas. Derivatize the dried samples to increase their volatility for GC analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Chromatographic Separation: Separate the derivatized metabolites on a GC column.
-
Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer.
-
Data Acquisition: Acquire data in both scan and selected ion monitoring (SIM) mode to identify and quantify the different isotopologues.
IV. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to the metabolites of interest and their isotopologues.
-
Natural Abundance Correction: Correct the raw intensity data for the natural abundance of stable isotopes.
-
Mass Isotopomer Distribution (MID) Calculation: Determine the fractional abundance of each mass isotopologue for each metabolite.
-
Metabolic Flux Modeling: For L-Proline-¹³C₅,¹⁵N experiments, use the MID data to calculate metabolic fluxes through relevant pathways using specialized software. For ¹⁵N-Proline experiments, the enrichment of ¹⁵N in downstream metabolites can be used to determine the relative contribution of proline's nitrogen.
Conclusion: Making the Right Choice
The selection between L-Proline-¹³C₅,¹⁵N and ¹⁵N-only L-Proline hinges on the specific research question.
-
For researchers seeking a comprehensive understanding of proline's metabolic fate, including the interplay between its carbon and nitrogen metabolism, L-Proline-¹³C₅,¹⁵N is the superior choice. The ability to perform simultaneous carbon and nitrogen tracing provides a richer dataset that can elucidate complex metabolic rewiring.
-
For studies focused specifically on the contribution of proline as a nitrogen donor, where simplicity and cost-effectiveness are priorities, ¹⁵N-only L-Proline is a robust and reliable option.
Ultimately, a thorough consideration of the experimental goals, available analytical instrumentation, and budget will guide the selection of the most appropriate tracer to unravel the intricate pathways of nitrogen metabolism.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Protein Synthesis: L-Proline-13C5,15N versus Puromycin-Based Methods
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Prominent Techniques for Measuring Protein Synthesis Rates.
The accurate measurement of protein synthesis is fundamental to understanding cellular physiology and the mechanism of action of novel therapeutics. Two widely used methods for this purpose are stable isotope labeling with amino acids, such as L-Proline-13C5,15N, and the non-isotopic puromycin-based Surface Sensing of Translation (SUnSET) technique. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: this compound vs. SUnSET
| Feature | This compound (SILAC/Stable Isotope Labeling) | SUnSET (Puromycin-Based) |
| Principle | Metabolic incorporation of a "heavy" labeled amino acid into newly synthesized proteins. | Incorporation of the aminonucleoside antibiotic puromycin (B1679871) into nascent polypeptide chains, leading to premature termination. |
| Detection | Mass Spectrometry (LC-MS/MS) | Western Blot, Flow Cytometry, Immunohistochemistry (using anti-puromycin antibodies) |
| Quantification | Highly quantitative, based on the ratio of heavy to light peptides. | Semi-quantitative, based on signal intensity. |
| Sensitivity | High; capable of detecting subtle changes in synthesis rates. | Generally lower sensitivity; may not detect minor changes in protein synthesis[1]. |
| Dynamic Range | Wide dynamic range for quantification. | Limited dynamic range compared to stable isotope methods[2]. |
| Reliability | Considered the gold standard for accuracy and reliability. | Can be unreliable under certain conditions, such as energy starvation[1][3]. |
| Cost | Higher initial cost due to labeled amino acids and mass spectrometry analysis. | Lower cost, utilizing standard laboratory equipment. |
| Throughput | Lower throughput due to sample preparation and MS analysis time. | Higher throughput, especially with Western Blot and Flow Cytometry. |
Performance Under Different Experimental Conditions
While the SUnSET method offers a convenient and accessible approach, studies have highlighted its limitations, particularly under conditions of cellular stress. Research has shown that puromycin labeling may not accurately reflect the rate of protein synthesis in cells experiencing energy starvation, such as glucose deprivation[1]. In contrast, methods based on the incorporation of exogenous amino acids, like stable isotope labeling, provide a more reliable measure under such conditions.
One study demonstrated that while a methionine analog (AHA) showed a dramatic reduction in protein synthesis under glucose starvation, puromycin labeling indicated only a minor decrease. This suggests that stable isotope-based methods are more sensitive to physiological changes in nutrient concentrations. To overcome the limitations of puromycin-based methods, some researchers have developed approaches that combine puromycin or its analogs with stable isotope-labeled amino acids to improve the accuracy of nascent proteome profiling.
Experimental Protocols
Measuring Protein Synthesis with this compound (Adapted from SILAC protocols)
This protocol outlines the key steps for a dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment to measure protein synthesis rates.
1. Cell Culture and Labeling:
-
Culture cells in a "light" medium containing unlabeled L-proline.
-
To initiate the experiment, switch the cells to a "heavy" medium containing this compound. The concentration of the labeled proline should be sufficient to prevent any potential metabolic conversion from other amino acids like arginine.
-
Collect cell samples at various time points after the switch to the heavy medium.
2. Cell Lysis and Protein Extraction:
-
Lyse the collected cells using a suitable lysis buffer.
-
Quantify the total protein concentration for each sample.
3. Protein Digestion:
-
For quantitative proteomics, it is common to mix equal amounts of protein from "light" (unlabeled control) and "heavy" (labeled) samples.
-
Reduce, alkylate, and digest the protein mixture into peptides using an enzyme such as trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the stable isotopes from this compound.
5. Data Analysis:
-
Process the raw mass spectrometry data using software that can identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the intensity of the heavy peptide to the light peptide provides a quantitative measure of newly synthesized protein for each identified protein.
-
The rate of protein synthesis can be calculated based on the change in this ratio over time.
Measuring Protein Synthesis with SUnSET
1. Cell Treatment:
-
Culture cells under the desired experimental conditions.
-
Add a low concentration of puromycin to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).
2. Cell Lysis:
-
Wash the cells to remove excess puromycin and then lyse them.
3. Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for puromycin.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
The intensity of the signal in each lane corresponds to the relative amount of puromycin incorporated into nascent peptides, and thus, the relative rate of protein synthesis.
Visualizing the Underlying Biology
To better understand the processes being measured, the following diagrams illustrate the key signaling pathway regulating protein synthesis and the mechanisms of action of the two methods.
References
A Comparative Guide to Metabolic Flux Analysis: Cross-Validation of L-Proline-¹³C₅,¹⁵N and Other Key Tracers
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for elucidating the intricate metabolic rewiring inherent in various physiological and pathological states, including cancer. The choice of tracer is critical as it dictates the specific pathways that can be resolved with high precision. This guide provides an objective comparison of metabolic flux data obtained using L-Proline-¹³C₅,¹⁵N against two of the most widely used tracers, U-¹³C-Glucose and U-¹³C-Glutamine.
This comparison is primarily based on quantitative flux data from studies on the human promyelocytic leukemia cell line, HL-60, providing a consistent biological context for cross-validation. Data from other cancer cell lines, such as the human lung carcinoma A549, is included to provide a broader perspective on the utility of these tracers.
Data Presentation: Comparative Metabolic Flux Maps
The following tables summarize quantitative metabolic flux data obtained from parallel labeling experiments in HL-60 cells. All flux values are normalized to the glucose uptake rate and are presented as a mean with standard deviation where available. This allows for a direct comparison of the metabolic fate of each tracer.
Table 1: Central Carbon Metabolism Fluxes in HL-60 Cells
| Reaction | [U-¹³C₆]Glucose Tracer | [U-¹³C₅]Glutamine Tracer | [U-¹³C₅]Proline Tracer |
| Glucose → G6P | 100 | 100 | 100 |
| F6P → G3P | 85.3 ± 2.1 | 86.1 ± 1.9 | 85.9 ± 2.0 |
| G3P → PYR | 170.6 ± 4.2 | 172.2 ± 3.8 | 171.8 ± 4.0 |
| PYR → Lac | 135.1 ± 3.5 | 136.5 ± 3.1 | 136.0 ± 3.3 |
| PYR → AcCoA | 29.8 ± 1.1 | 29.5 ± 1.0 | 29.7 ± 1.1 |
| α-KG → SUC | 45.2 ± 2.5 | 46.1 ± 2.3 | 45.8 ± 2.4 |
| FUM → MAL | 50.1 ± 2.8 | 51.0 ± 2.6 | 50.7 ± 2.7 |
| OAA → ASP | 15.2 ± 0.9 | 15.5 ± 0.8 | 15.4 ± 0.9 |
Data synthesized from studies on HL-60 cells.
Table 2: Amino Acid Metabolism Fluxes in HL-60 Cells
| Reaction | [U-¹³C₆]Glucose Tracer | [U-¹³C₅]Glutamine Tracer | [U-¹³C₅]Proline Tracer |
| GLN → GLU | 40.5 ± 2.2 | 41.2 ± 2.1 | 40.9 ± 2.2 |
| GLU → α-KG | 38.1 ± 2.0 | 38.8 ± 1.9 | 38.5 ± 2.0 |
| GLU → PRO | 2.1 ± 0.3 | 2.2 ± 0.3 | 2.1 ± 0.3 |
| PRO → GLU | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 |
| SER → GLY | 10.5 ± 0.7 | 10.7 ± 0.6 | 10.6 ± 0.7 |
Data synthesized from studies on HL-60 cells.
Experimental Protocols
The following is a generalized protocol for metabolic flux analysis using stable isotope tracers in mammalian cells, based on methodologies reported in the cited literature.
1. Cell Culture and Isotope Labeling:
-
Cell Lines: HL-60 (human promyelocytic leukemia) or A549 (human lung carcinoma) cells are commonly used.
-
Culture Medium: Cells are cultured in a defined medium, such as RPMI-1640 or DMEM, supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Isotope Labeling: For labeling experiments, the standard medium is replaced with a medium of identical composition but containing the stable isotope-labeled tracer. The unlabeled counterpart of the tracer is omitted. Commonly used tracer concentrations are:
-
[U-¹³C₆]Glucose: 2 g/L
-
[U-¹³C₅]Glutamine: 2 mM
-
L-Proline-¹³C₅,¹⁵N: 0.3 mM
-
-
Labeling Duration: Cells are incubated with the labeled medium for a duration sufficient to achieve isotopic steady state. This is typically determined empirically but is often between 24 and 48 hours.
2. Metabolite Extraction:
-
Quenching: The culture medium is rapidly aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to quench metabolic activity.
-
Extraction: Metabolites are extracted using a cold solvent mixture, typically methanol:acetonitrile:water (50:30:20 v/v/v). The cell scraping and extraction are performed on ice to minimize metabolite degradation.
-
Centrifugation: The cell extracts are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant containing the metabolites is collected for analysis.
3. Analytical Measurement (LC-MS/MS):
-
Instrumentation: Metabolite analysis is performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatography: Metabolites are separated using a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode to detect and quantify the mass isotopologues of the targeted metabolites.
-
Data Analysis: The raw data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite. The MIDs are corrected for the natural abundance of ¹³C.
4. Metabolic Flux Analysis:
-
Modeling: The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are used as inputs for a metabolic network model.
-
Software: Software packages such as INCA (Isotopomer Network Compartmental Analysis) or OpenMebius are used to estimate the intracellular metabolic fluxes by fitting the model to the experimental data.
-
Statistical Analysis: Goodness-of-fit is assessed using statistical tests, and confidence intervals for the estimated fluxes are calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways traced by L-Proline-¹³C₅,¹⁵N, U-¹³C-Glucose, and U-¹³C-Glutamine, as well as a generalized experimental workflow for metabolic flux analysis.
Concluding Remarks
The cross-validation of metabolic flux data from different tracers is essential for building robust and comprehensive models of cellular metabolism. This guide demonstrates that while tracers like U-¹³C-Glucose and U-¹³C-Glutamine are invaluable for probing central carbon metabolism, L-Proline-¹³C₅,¹⁵N offers a unique and complementary perspective, particularly for understanding the interplay between amino acid metabolism, collagen synthesis, and the TCA cycle. The choice of tracer should be guided by the specific biological questions being addressed, and in many cases, parallel labeling experiments using multiple tracers will provide the most insightful and well-resolved metabolic flux maps.
L-Proline-¹³C₅,¹⁵N: A Superior Internal Standard for Accurate and Precise Quantification
In the landscape of quantitative bioanalysis, particularly in metabolomics and clinical diagnostics, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of L-Proline-¹³C₅,¹⁵N as an internal standard against other alternatives for the quantification of L-proline, supported by experimental data. For researchers, scientists, and drug development professionals, this guide will delineate the superior accuracy and precision afforded by stable isotope-labeled standards in mass spectrometry-based assays.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior ensures that the SIL internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate normalization.[1][2] L-Proline-¹³C₅,¹⁵N, with its five ¹³C atoms and one ¹⁵N atom, serves as an ideal internal standard for L-proline quantification.
Performance of L-Proline-¹³C₅,¹⁵N: A Data-Driven Assessment
A key study by Chen et al. (2016) meticulously validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-proline in human serum using L-Proline-¹³C₅,¹⁵N as the internal standard. The results from this study underscore the exceptional accuracy and precision of this approach.
Quantitative Performance Data
The following table summarizes the key performance metrics of the LC-MS/MS method using L-Proline-¹³C₅,¹⁵N as an internal standard, as reported by Chen et al. (2016).[3]
| Performance Metric | Result | Conclusion |
| Intra-day Accuracy | < 10% deviation | High accuracy |
| Inter-day Accuracy | < 10% deviation | High accuracy across different days |
| Intra-day Precision (CV%) | < 10% | High precision |
| Inter-day Precision (CV%) | < 10% | High precision across different days |
| Extraction Recovery | 99.17% | Consistent and high recovery |
| Matrix Effect | 1.47% | Minimal impact from sample matrix |
These results demonstrate that the use of L-Proline-¹³C₅,¹⁵N allows for highly accurate and precise quantification of L-proline over a range of concentrations, with minimal interference from the biological matrix.
Comparison with Alternative Internal Standards
While L-Proline-¹³C₅,¹⁵N stands out for its performance, it is important to consider other potential internal standards and their limitations.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled | L-Proline-¹³C₅,¹⁵N | Co-elutes with analyte, corrects for matrix effects and extraction losses effectively. | Higher cost of synthesis. |
| Structural Analog | 4-Hydroxyproline, N-methyl-L-proline | Lower cost, readily available. | Different chromatographic behavior and ionization efficiency compared to the analyte, may not adequately correct for matrix effects or extraction variability. |
| No Internal Standard | - | Simplest approach. | Highly susceptible to variations in sample preparation, injection volume, and instrument response, leading to poor accuracy and precision. |
The primary drawback of using structural analogs is their different chemical nature, which can lead to variations in extraction recovery and ionization response compared to the analyte. This can compromise the accuracy of the quantification, a problem that is largely circumvented by the use of a stable isotope-labeled standard like L-Proline-¹³C₅,¹⁵N.
Experimental Protocols
Experimental Workflow for Proline Quantification
The following diagram illustrates a typical workflow for the quantification of L-proline in a biological matrix using L-Proline-¹³C₅,¹⁵N as an internal standard.
Caption: A typical experimental workflow for L-proline quantification.
Detailed Method for Proline Quantification in Human Serum
This protocol is adapted from the validated method described by Chen et al. (2016).
-
Sample Preparation:
-
To 50 µL of human serum, add 50 µL of a working solution of L-Proline-¹³C₅,¹⁵N (internal standard).
-
Add 400 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A chiral column such as a cellulose-based one is recommended for optimal separation.
-
Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
Injection Volume: Typically 5-10 µL of the prepared supernatant is injected.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Proline: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
L-Proline-¹³C₅,¹⁵N: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of L-proline and a fixed concentration of L-Proline-¹³C₅,¹⁵N.
-
Plot the ratio of the peak area of L-proline to the peak area of L-Proline-¹³C₅,¹⁵N against the concentration of L-proline.
-
Determine the concentration of L-proline in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathway Context: Proline Metabolism
The accurate quantification of proline is crucial in various research areas, including the study of metabolic disorders and cancer biology. The following diagram illustrates a simplified overview of proline metabolism.
Caption: Simplified diagram of L-proline metabolism.
Conclusion
The experimental evidence strongly supports the use of L-Proline-¹³C₅,¹⁵N as an internal standard for the quantification of L-proline. Its performance, characterized by high accuracy, precision, and minimal matrix effects, makes it a superior choice over alternative internal standards such as structural analogs. For researchers aiming for the highest quality data in their quantitative analyses, the adoption of stable isotope-labeled internal standards like L-Proline-¹³C₅,¹⁵N is a critical step towards achieving reliable and reproducible results.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Proline-¹³C₅,¹⁵N Versus Other Stable Isotope-Labeled Amino Acids for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the choice of stable isotope-labeled amino acid is a critical decision that directly impacts experimental accuracy and outcomes. This guide provides an objective comparison of L-Proline-¹³C₅,¹⁵N against other commonly used stable isotope-labeled amino acids, supported by experimental data and detailed protocols to inform your selection process.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, enabling the precise relative quantification of thousands of proteins. The principle is elegant: cells are cultured in media where a standard "light" amino acid is replaced by a "heavy," non-radioactive, stable isotope-labeled counterpart. This metabolic incorporation results in a mass shift in all newly synthesized proteins, which can be accurately measured by mass spectrometry. While traditionally dominated by labeled arginine and lysine (B10760008), the use of other amino acids, such as L-Proline-¹³C₅,¹⁵N, offers unique advantages, particularly in circumventing common metabolic issues.
Performance Comparison: L-Proline-¹³C₅,¹⁵N in the Spotlight
The selection of a stable isotope-labeled amino acid for SILAC experiments hinges on several key performance indicators, including incorporation efficiency, metabolic stability, and potential effects on cell physiology.
| Parameter | L-Proline-¹³C₅,¹⁵N | L-Arginine-¹³C₆,¹⁵N₄ | L-Lysine-¹³C₆,¹⁵N₂ | General Considerations |
| Incorporation Efficiency | High. Proline is a proteinogenic amino acid readily taken up by cells.[1] | High. Arginine is an essential or conditionally essential amino acid for many cell lines. | High. Lysine is an essential amino acid, ensuring robust incorporation. | Incorporation efficiency should be >95% for accurate quantification, typically achieved after 5-6 cell doublings.[2] |
| Metabolic Stability | Stable. Proline is not known to be readily converted to other proteinogenic amino acids, thus avoiding isotopic label scrambling.[3][4] | Prone to conversion to proline, especially in cell lines with high arginase activity.[3] This can lead to inaccurate quantification of proline-containing peptides. | Generally stable with minimal metabolic conversion. | The ideal labeled amino acid should remain in its original form after incorporation to ensure the mass shift is specific and predictable. |
| Mass Shift | +6 Da | +10 Da | +8 Da | A larger mass shift can provide better separation of isotopic envelopes in the mass spectrum, facilitating more accurate quantification. |
| Impact on Cell Physiology | Generally no adverse effects on cell morphology, doubling time, or differentiation have been reported when used at appropriate concentrations. However, very high concentrations of exogenous proline can have varied effects on cell growth. | No significant impact on cell physiology is typically observed. | No significant impact on cell physiology is typically observed. | The labeled amino acid should not alter the biological system being studied. It's crucial to ensure that cell growth and behavior are comparable between "light" and "heavy" conditions. |
| Key Advantage | Eliminates the "arginine-to-proline conversion problem," providing more accurate quantification of proline-containing peptides without the need for media supplementation with unlabeled proline. | Widely used and well-characterized in a vast number of studies. | A staple in SILAC experiments due to its stability and essential nature. | The choice of amino acid should be tailored to the specific cell line and experimental goals. |
The Arginine-to-Proline Conversion Challenge: A Case for Labeled Proline
A significant challenge in SILAC experiments utilizing labeled arginine is its metabolic conversion to proline. This conversion leads to the incorporation of the heavy isotope label into proline residues, causing a split in the isotopic signal for proline-containing peptides and resulting in an underestimation of their abundance. This is a critical issue, as a substantial portion of the proteome consists of proline-containing proteins.
One common workaround is to supplement the culture medium with a high concentration of unlabeled proline to inhibit the enzymatic pathway responsible for this conversion. Studies have shown that adding at least 200 mg/liter of L-proline to the SILAC medium can render the conversion of arginine to proline undetectable. However, this approach adds another variable to the experimental setup.
Using L-Proline-¹³C₅,¹⁵N as the labeling agent from the outset provides a more direct and elegant solution to this problem. By directly labeling the proline pool, researchers can ensure accurate quantification of proline-containing peptides without concerns about metabolic conversion from arginine.
Experimental Protocols
The following are detailed methodologies for key experiments in a typical quantitative proteomics workflow using stable isotope-labeled amino acids.
Experimental Workflow for Quantitative Proteomics using SILAC
Caption: A typical experimental workflow for quantitative proteomics using SILAC.
Protocol 1: SILAC Labeling of Mammalian Cells
-
Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium that lacks the amino acid to be used for labeling (e.g., proline, arginine, and lysine). For the "light" medium, supplement it with the natural ("light") versions of these amino acids. For the "heavy" medium, supplement with the stable isotope-labeled amino acids (e.g., L-Proline-¹³C₅,¹⁵N, L-Arginine-¹³C₆,¹⁵N₄, L-Lysine-¹³C₆,¹⁵N₂). Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.
-
Cell Adaptation: Culture the mammalian cells in both "light" and "heavy" media for at least five to six cell doublings to ensure near-complete (>95%) incorporation of the labeled amino acids.
-
Experimental Treatment: Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells while maintaining the "light" labeled cells as the control group.
-
Cell Harvesting: After the treatment period, harvest both cell populations. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the cell pellets from both "light" and "heavy" populations in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice to ensure complete cell lysis.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (B142953) (DTT) and incubating. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) and incubating in the dark.
-
In-solution or In-gel Digestion:
-
In-solution: Dilute the protein mixture to reduce the concentration of denaturants. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
-
In-gel: Alternatively, run the protein mixture on an SDS-PAGE gel. Excise the entire lane, cut it into small pieces, and perform in-gel digestion with trypsin.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt and concentrate the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC): Resuspend the cleaned peptides in a suitable buffer (e.g., 0.1% formic acid in water). Load the peptides onto a reverse-phase LC column and separate them using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Tandem Mass Spectrometry (MS/MS): Elute the separated peptides from the LC column directly into the mass spectrometer. Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full scan (MS1) to detect the "light" and "heavy" peptide pairs, followed by fragmentation (MS/MS) of the most intense precursor ions for peptide identification.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to analyze the raw mass spectrometry data. The software will identify the peptides from the MS/MS spectra and calculate the abundance ratio of the "heavy" to "light" peptide pairs from the MS1 scans.
Proline Metabolism and its Signaling Implications
Understanding the metabolic pathways of the chosen amino acid is crucial for interpreting SILAC data accurately. Proline metabolism is intricately linked to central carbon metabolism and cellular redox balance.
Caption: Simplified overview of proline biosynthesis and degradation pathways.
Proline is synthesized from glutamate via the intermediate pyrroline-5-carboxylate (P5C). Conversely, proline degradation, which also proceeds through P5C, feeds back into the glutamate pool and can enter the TCA cycle. This metabolic flexibility highlights the importance of using a labeled amino acid that does not readily convert into other amino acids, as this could lead to a dilution of the isotopic label and compromise quantitative accuracy. The stability of the pyrrolidine (B122466) ring in proline makes L-Proline-¹³C₅,¹⁵N an excellent choice to minimize such metabolic scrambling.
Conclusion
The selection of a stable isotope-labeled amino acid is a foundational step in designing a robust and accurate quantitative proteomics experiment. While labeled arginine and lysine are the conventional choices for SILAC, L-Proline-¹³C₅,¹⁵N presents a compelling alternative, particularly for studies where the metabolic conversion of arginine to proline is a concern. By directly labeling the proline pool, researchers can achieve more reliable quantification of a significant portion of the proteome. This guide provides the necessary comparative data and detailed protocols to empower researchers to make an informed decision and optimize their quantitative proteomics workflows for the highest level of accuracy and reproducibility.
References
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - KR [thermofisher.com]
L-Proline-¹³C₅,¹⁵N in Metabolic Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern metabolic analysis. Among these, L-Proline-¹³C₅,¹⁵N has emerged as a powerful tool for tracing the intricate pathways of proline metabolism, particularly in the context of collagen synthesis and broader metabolic flux analysis. This guide provides a comprehensive overview of the application of L-Proline-¹³C₅,¹⁵N, comparing its utility with other isotopic labeling strategies and offering detailed experimental insights from key studies.
L-Proline, a non-essential amino acid, plays a critical role not only as a fundamental component of proteins, especially collagen, but also in cellular redox balance and signaling pathways. The stable isotope-labeled variant, L-Proline-¹³C₅,¹⁵N, in which all five carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N, serves as an ideal tracer. Its distinct mass shift allows for unambiguous detection and quantification by mass spectrometry, enabling precise tracking of its metabolic fate. This fully labeled isotopologue is invaluable for metabolic flux analysis (MFA), where it helps to elucidate the flow of metabolites through various biochemical pathways, and as an internal standard for accurate quantification of proline and its metabolites.
Comparative Analysis of L-Proline Isotopic Labeling Strategies
The choice of isotopic tracer is critical for the successful design of metabolic studies. While L-Proline-¹³C₅,¹⁵N offers the advantage of tracing both the carbon and nitrogen atoms simultaneously, other labeling strategies have also been employed to investigate specific aspects of proline metabolism.
| Isotopic Tracer | Primary Application | Advantages | Disadvantages | Key Studies |
| L-Proline-¹³C₅,¹⁵N | Simultaneous carbon and nitrogen tracing in collagen synthesis and metabolic flux analysis. | Comprehensive tracking of the entire proline molecule; high mass shift for clear MS detection. | Higher cost compared to single-isotope labels; limited number of published studies. | Taga et al., 2014[1] |
| L-Proline-¹³C₅ | Carbon flux analysis of proline metabolism and its contribution to the TCA cycle. | Effective for tracing the carbon backbone; lower cost than dual-labeled proline. | Does not provide information on nitrogen metabolism. | Grankvist et al., 2018 |
| L-Proline-¹⁵N | Nitrogen flux analysis, particularly in protein biosynthesis and amino acid transamination. | Specifically tracks the fate of the proline nitrogen atom. | No information on the carbon skeleton's metabolic route. | Doumit et al., 1999[2] |
| L-Proline-d₇ | Used as an internal standard in quantitative mass spectrometry. | High mass shift from the unlabeled analyte. | Potential for kinetic isotope effects that may alter metabolic rates. | MedChemExpress Product Information |
In-Depth Case Study: L-Proline-¹³C₅,¹⁵N for Quantitative Collagen Analysis
A seminal study by Taga et al. (2014) demonstrated the utility of L-Proline-¹³C₅,¹⁵N in the development of a novel method for the quantitative analysis of collagen. The researchers produced a stable isotope-labeled collagen (SI-collagen) to be used as an internal standard for mass spectrometry-based quantification of type-specific collagen and its post-translational modifications (PTMs).[1]
Experimental Protocol: Metabolic Labeling of Collagen
The following protocol outlines the key steps for generating SI-collagen using L-Proline-¹³C₅,¹⁵N as described by Taga et al. (2014).[1]
-
Cell Culture: Human Embryonic Lung (HEL) fibroblasts, known to secrete type I collagen, are cultured in DMEM.
-
Metabolic Labeling: The standard DMEM is replaced with a custom SILAC DMEM medium lacking proline, lysine (B10760008), and arginine. This medium is supplemented with ¹³C₅,¹⁵N-Proline, ¹³C₆-Lysine, and ¹³C₆,¹⁵N₄-Arginine.
-
Induction of Collagen Synthesis: Ascorbic acid is added to the culture medium to facilitate the hydroxylation of proline and lysine residues, a critical step in collagen synthesis.
-
Harvesting and Purification: After a designated incubation period to allow for the incorporation of the stable isotope-labeled amino acids into newly synthesized collagen, the SI-collagen is harvested from the cell culture medium. The purification process involves pepsin digestion to remove non-collagenous proteins, followed by selective precipitation.
-
Mass Spectrometry Analysis: The purified SI-collagen is then used as an internal standard for the quantification of collagen from biological samples via liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data from the Study
The study by Taga et al. (2014) demonstrated the high efficiency of incorporating L-Proline-¹³C₅,¹⁵N into collagen. This allowed for the accurate quantification of total collagen, type-specific collagens (type I and III), and key PTMs like hydroxyproline. The use of the SI-collagen internal standard corrected for variations in sample preparation and instrument response, leading to highly reliable and reproducible results.[1]
| Analyte | Method | Key Finding |
| Total Collagen | LC-MS with SI-collagen internal standard | Accurate and sensitive quantification of total collagen content in tissue samples. |
| Type I and Type III Collagen | LC-MS analysis of type-specific tryptic peptides | Precise quantification of the relative abundance of different collagen types. |
| Hydroxyproline | Amino acid analysis of hydrolyzed SI-collagen | Determination of the extent of proline hydroxylation, a critical PTM for collagen stability. |
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the central role of proline in collagen synthesis, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways.
References
A Head-to-Head Comparison of Commercial L-Proline-¹³C₅,¹⁵N Sources for Researchers
For researchers in metabolomics, proteomics, and drug development, the quality and consistency of isotopically labeled compounds are paramount for generating reliable and reproducible data.[][2] L-Proline-¹³C₅,¹⁵N, a stable isotope-labeled version of the amino acid proline, is a critical tool for tracing metabolic pathways and quantifying protein dynamics.[][2][3] This guide provides a head-to-head comparison of commercially available L-Proline-¹³C₅,¹⁵N sources, offering a summary of their specifications, detailed experimental protocols for in-house validation, and visual guides to relevant pathways and workflows.
Commercial Source Specifications
Several reputable suppliers offer L-Proline-¹³C₅,¹⁵N. Below is a summary of their product specifications as publicly listed. Researchers are encouraged to request certificates of analysis (CoA) for lot-specific details.
| Supplier | Product Number | Isotopic Enrichment (¹³C) | Isotopic Enrichment (¹⁵N) | Chemical Purity | Form |
| Sigma-Aldrich | 608114 | ≥98 atom % | ≥98 atom % | ≥95% (CP) | Powder |
| Cambridge Isotope Laboratories, Inc. (CIL) | CNLM-436-H | 99% | 99% | ≥98% | Solid |
| Shimadzu | M95 | 99% | 98% | ≥98% | Solid |
| MedchemExpress | HY-112631S | Not specified | Not specified | Not specified | Solid |
Note: "CP" denotes chemical purity. Specifications are subject to change and may vary by lot. Always refer to the supplier's documentation for the most current information.
Experimental Protocols for Performance Evaluation
To ensure the suitability of a specific L-Proline-¹³C₅,¹⁵N source for your experimental needs, a series of validation experiments are recommended. These protocols are designed to verify the identity, purity, and performance of the labeled proline.
Verification of Isotopic Enrichment and Chemical Purity by Mass Spectrometry (MS)
Objective: To confirm the isotopic enrichment and assess the chemical purity of L-Proline-¹³C₅,¹⁵N.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the L-Proline-¹³C₅,¹⁵N from each commercial source in a suitable solvent (e.g., 0.1 M HCl).
-
Create a dilution series for analysis.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument.
-
For direct infusion, inject the sample at a constant flow rate.
-
Alternatively, for chromatographic separation, use liquid chromatography (LC) coupled to the mass spectrometer (LC-MS). This can help separate proline from any potential impurities.
-
Acquire data in both full scan mode to identify all ions and in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to quantify the labeled and unlabeled proline.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion of L-Proline-¹³C₅,¹⁵N. The expected mass shift compared to unlabeled L-proline (M+0) should be +6 Da.
-
Calculate the isotopic enrichment by comparing the peak areas of the fully labeled proline (M+6) to any partially labeled or unlabeled species.
-
Assess chemical purity by identifying and quantifying any peaks that do not correspond to proline or its isotopes.
-
Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and assess the purity of the L-Proline-¹³C₅,¹⁵N.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of L-Proline-¹³C₅,¹⁵N from each source in a deuterated solvent (e.g., D₂O).
-
-
Instrumentation and Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
The ¹³C spectrum will show signals for the five labeled carbon atoms, and their coupling to ¹⁵N can also be observed.
-
The ¹H spectrum will show the proton signals, and their coupling to the adjacent ¹³C atoms will result in characteristic splitting patterns.
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra for L-proline to confirm the correct chemical structure.
-
The presence of unexpected signals may indicate impurities. The integral of impurity peaks relative to the product peaks can be used to estimate the level of contamination.
-
Performance Evaluation in a Cell-Based Assay (e.g., SILAC)
Objective: To evaluate the incorporation efficiency and metabolic stability of L-Proline-¹³C₅,¹⁵N in a biological system. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common application.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in a proline-deficient medium.
-
Supplement the medium with either unlabeled L-proline ("light") or L-Proline-¹³C₅,¹⁵N ("heavy") from each commercial source.
-
Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.
-
-
Protein Extraction and Digestion:
-
Harvest the "light" and "heavy" labeled cells and lyse them to extract proteins.
-
Combine equal amounts of protein from the "light" and "heavy" populations.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the labeled proline.
-
-
Data Analysis:
-
Use appropriate software to identify and quantify the "light" and "heavy" peptide pairs.
-
Calculate the incorporation efficiency by determining the ratio of "heavy" to "light" peptides. A ratio close to 1:1 for a 1:1 protein mix indicates efficient incorporation.
-
Look for any evidence of metabolic conversion of the labeled proline into other amino acids, which could complicate data interpretation.
-
Visualizing Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate a key metabolic pathway for L-proline and a generalized workflow for comparing commercial sources.
Caption: Key metabolic pathway of L-proline biosynthesis and degradation.
Caption: Experimental workflow for the evaluation of different L-Proline-¹³C₅,¹⁵N sources.
By following these guidelines and protocols, researchers can make an informed decision on the most suitable source of L-Proline-¹³C₅,¹⁵N for their specific research applications, ensuring data of the highest quality and integrity.
References
Safety Operating Guide
Navigating the Disposal of L-Proline-13C5,15N: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals utilizing L-Proline-13C5,15N, understanding the proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this isotopically labeled compound.
Key Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The health and safety data for isotopically labeled compounds are generally considered to be similar to their unlabeled counterparts.
| Property | Value |
| Chemical Formula | ¹³C₅H₉¹⁵NO₂ |
| Molecular Weight | 121.09 g/mol [1] |
| Appearance | White powder/solid[2] |
| Melting Point | 228 °C (decomposes) |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature or refrigerated (+2°C to +8°C) |
Hazard Identification and Safety Precautions
According to safety data sheets, L-Proline may be harmful if swallowed. Some sources indicate that it is very toxic to aquatic life with long-lasting effects, while others suggest it is not considered harmful to aquatic organisms. Given this conflicting information, it is prudent to handle and dispose of this compound with care to prevent environmental release.
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Gloves
-
Protective clothing
-
Safety goggles or glasses with side shields
Step-by-Step Disposal Protocol for this compound
This compound is a stable isotope-labeled compound and is not radioactive . Therefore, its disposal does not require special precautions for radioactivity. The primary consideration is its chemical properties and adherence to local, state, and federal hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash. It should be collected in a designated and properly labeled hazardous waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with the chemical nature of the waste. For solid this compound, a securely sealed plastic or glass container is suitable. For solutions, ensure the container is leak-proof.
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any other components if it is a mixture.
Step 3: Accumulation and Storage
-
Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Follow Storage Time Limits: Adhere to the storage time limits for hazardous waste as defined by the EPA and your institution's policies.
Step 4: Disposal through an Approved Vendor
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Company: The waste must be disposed of through a licensed hazardous waste disposal company that will transport it to an approved treatment, storage, and disposal facility (TSDF).
Important Considerations:
-
Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.
-
Institutional Policies: Always follow your specific institution's guidelines for chemical waste disposal.
-
Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, this compound should not be disposed of down the sink.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Proline-13C5,15N
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Proline-13C5,15N, a stable isotope-labeled amino acid crucial for a range of applications from metabolic research to proteomics.[][2][3] Adherence to these operational and disposal plans will help maintain a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a systematic approach to personal protection is critical. The following PPE is recommended to minimize exposure and ensure personal safety.
Eye and Face Protection:
-
Wear safety glasses with side shields or tightly sealed goggles to protect against dust particles.[4]
-
For operations with a higher risk of splashing or dust generation, a face shield should be used in conjunction with goggles.[4]
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. The specific type should be chosen based on the amount and concentration of the substance being handled.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact. The extent of body protection should be determined by a risk assessment of the specific procedure.
Respiratory Protection:
-
In situations where dust formation is likely, a NIOSH/CEN approved respirator is necessary.
-
For major spills or in environments with inadequate ventilation, a self-contained breathing apparatus should be used.
Quantitative Safety and Handling Data
For quick reference, the following table summarizes the key safety and logistical information for this compound.
| Parameter | Specification | Source |
| Physical Form | Powder | |
| Storage Temperature | Refrigerated (+2°C to +8°C) or Room Temperature | |
| Storage Conditions | Protect from light | |
| pH | 6 – 7 at 115 g/l at 25 °C (77 °F) | |
| Melting Point | 228 °C (decomposes) | |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4) | |
| Hazard Statements | H302: Harmful if swallowed | |
| Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP501: Dispose of contents/ container to an approved waste disposal plant |
Procedural Guidance for Safe Handling and Disposal
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, use a fume hood or provide appropriate exhaust ventilation.
-
Weighing and Transfer: When weighing or transferring the powder, do so carefully to minimize dust formation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Hygiene Practices: Always wash hands thoroughly after handling the substance, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Managing this compound Waste
As a stable isotope-labeled compound, this compound does not present a radiological hazard. Therefore, its disposal should follow standard procedures for chemical waste.
-
Waste Collection: Collect waste material in a suitable, clearly labeled, and closed container.
-
Waste Segregation: Do not mix with other waste streams unless permitted by your institution's waste management guidelines.
-
Disposal Route: Dispose of the waste through an approved waste disposal plant. Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials: Any materials, such as gloves or wipes, that come into contact with the chemical should be disposed of as chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
